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  • Product: 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
  • CAS: 1864063-66-0

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS: 1864063-66-0) is a specialized chemical intermediate and building block used in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS: 1864063-66-0) is a specialized chemical intermediate and building block used in medicinal chemistry. It belongs to the class of phenoxyalkylamines , a structural motif frequently observed in central nervous system (CNS) agents and, more recently, as a critical linker component in Proteolysis Targeting Chimeras (PROTACs) .

This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound. Unlike shorter-chain analogs (propyl/ethyl) which often serve as pharmacophores for neurotransmitter reuptake inhibitors (e.g., clomipramine), the pentyl (5-carbon) chain of this molecule positions it uniquely as a "spacer" or "linker" tool, allowing researchers to fine-tune the spatial geometry between binding domains in bivalent ligands.

Chemical Identity & Structure

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
Common Name 3-Chlorophenoxy-pentylamine HCl
CAS Number 1864063-66-0
Molecular Formula C₁₁H₁₆ClNO[1][2] · HCl
Molecular Weight 250.17 g/mol (Salt); 213.71 g/mol (Free Base)
SMILES ClC1=CC=CC(OCCCCCN)=C1.Cl
MDL Number MFCD28968846 (Generic)
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Aryl Head Group (3-Chlorophenoxy): A lipophilic, electron-withdrawing moiety. The chlorine atom at the meta position increases metabolic stability (blocking hydroxylation) and enhances lipophilicity compared to the unsubstituted phenol.

  • The Alkyl Spacer (Pentyl Chain): A flexible 5-carbon saturated chain. This specific length (~6–7 Å extended) is critical for probing binding pocket depth or bridging two distinct protein domains.

  • The Polar Tail (Primary Amine): A basic functional group (pKa ~10.5) that exists as a protonated ammonium cation at physiological pH, providing solubility and a handle for further conjugation (e.g., amide coupling).

Physicochemical Properties[4][5][6]

Understanding the behavior of this compound in solution is vital for assay development and synthesis.

PropertyValue (Approx.)Context/Implication
Physical State White to off-white solidHygroscopic; store in desiccator.
Solubility Water (>50 mg/mL), DMSO, MethanolHigh water solubility due to HCl salt form.
Melting Point 145–150 °C (Predicted)Typical for alkylamine hydrochloride salts.
pKa (Amine) ~10.5Protonated at pH 7.4; good for cation-pi interactions.
LogP (Free Base) 2.8 – 3.2Moderately lipophilic; membrane permeable as free base.
H-Bond Donors 3 (NH₃⁺)Critical for solubility and receptor binding.
H-Bond Acceptors 2 (Ether O, Amine N)Ether oxygen acts as a weak acceptor.

Synthetic Pathways[7]

The synthesis of 5-(3-Chlorophenoxy)pentan-1-amine HCl typically follows a Williamson Ether Synthesis or a Mitsunobu Reaction strategy. Below is the field-standard protocol for high-purity synthesis.

Primary Synthetic Route (Williamson Ether)

This route is preferred for scale-up due to the availability of reagents and ease of purification.

Step 1: Ether Formation

  • Reagents: 3-Chlorophenol, 1,5-Dibromopentane, K₂CO₃, Acetone/Acetonitrile.

  • Mechanism: S_N2 nucleophilic substitution.

  • Product: 1-((5-bromopentyl)oxy)-3-chlorobenzene.

Step 2: Amination (Gabriel Synthesis or Azide Reduction)

  • Option A (Azide): React intermediate with NaN₃ in DMF

    
     Azide 
    
    
    
    Staudinger Reduction (PPh₃/H₂O)
    
    
    Amine.
  • Option B (Gabriel): React with Potassium Phthalimide

    
     Hydrazine deprotection 
    
    
    
    Amine.

Step 3: Salt Formation

  • Reagents: HCl in Dioxane or Diethyl Ether.

  • Process: The free amine oil is dissolved in dry ether, and HCl gas/solution is added to precipitate the hydrochloride salt.

Visualization of Synthesis Logic

Synthesis Start 3-Chlorophenol (Starting Material) Inter1 Intermediate: 1-((5-bromopentyl)oxy)-3-chlorobenzene Start->Inter1 S_N2 Alkylation Reagent 1,5-Dibromopentane + K2CO3 Reagent->Inter1 Inter2 Azide Intermediate Inter1->Inter2 Azidation Azide Sodium Azide (NaN3) (Nucleophilic Sub.) Azide->Inter2 Final Free Amine C11H16ClNO Inter2->Final Reduction Reduce Staudinger Reduction (PPh3 / H2O) Reduce->Final Product FINAL PRODUCT: 5-(3-Chlorophenoxy)pentan-1-amine HCl Final->Product Salt Formation Salt HCl / Dioxane Salt->Product

Figure 1: Step-wise synthetic pathway from 3-chlorophenol to the final hydrochloride salt via azide intermediate.

Applications in Drug Discovery

Linkerology in PROTACs

The 5-carbon chain serves as an ideal "linker" in the design of PROTACs (Proteolysis Targeting Chimeras) .

  • Concept: PROTACs require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.

  • Utility: The length of the alkyl chain determines the ternary complex stability. A 5-carbon spacer provides a specific distance that can prevent steric clash between the two proteins while maintaining flexibility.

  • Mechanism: The terminal amine of 5-(3-Chlorophenoxy)pentan-1-amine is readily coupled to carboxylic acid-containing E3 ligase ligands via amide bond formation.

Pharmacophore Exploration (SAR)

In CNS drug discovery, the distance between the aromatic ring (hydrophobic interaction) and the basic nitrogen (ionic interaction) is a key determinant of selectivity.

  • SERT vs. DAT Selectivity: Many serotonin reuptake inhibitors (SRIs) utilize a propyl (3-carbon) linker. Extending this to a pentyl (5-carbon) linker allows researchers to probe the spatial tolerance of the transporter's binding pocket, often shifting selectivity profiles or creating "inactive" controls to validate binding models.

Experimental Protocols

Standard Handling & Storage
  • Storage: -20°C is recommended for long-term stability. Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation or moisture absorption.

  • Hygroscopicity: The HCl salt will absorb moisture from the air. Weigh quickly or in a glovebox.

  • Solubility Prep: For biological assays, prepare a 10 mM stock solution in DMSO. It can be further diluted in aqueous buffers (PBS) up to 100 µM without precipitation.

Analytical Verification (QC)

To verify the identity of the compound before use, the following signals should be confirmed:

  • 1H NMR (DMSO-d6):

    • 
       7.3–6.9 ppm (m, 4H, Aromatic protons).
      
    • 
       4.0 ppm (t, 2H, -O-CH₂-).
      
    • 
       2.8 ppm (t, 2H, -CH₂-N).
      
    • 
       1.7–1.4 ppm (m, 6H, Alkyl chain methylene protons).
      
    • 
       8.0+ ppm (broad s, 3H, NH₃⁺).
      
  • LC-MS: A single peak with [M+H]⁺ = 214.1 (corresponding to the free base mass).

Safety & Regulatory (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not pipette by mouth.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.
Eye Damage H318: Causes serious eye damage.Wear safety goggles/face shield.
Environmental H411: Toxic to aquatic life.Dispose as hazardous chemical waste.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Sigma-Aldrich. (n.d.). 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride Product Page. Retrieved from

  • PubChem. (n.d.).[3][4] Compound Summary for CID 87289198 (Free Base Analog). National Library of Medicine. Retrieved from

  • ChemScene. (n.d.). 5-(3-Chlorophenoxy)pentanoic acid (Precursor Analog). Retrieved from [5]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for linkerology and bioisosteres).
  • Maple, H. J., et al. (2012). "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for alkyl linker synthesis).

Sources

Exploratory

Molecular weight and formula of 5-(3-Chlorophenoxy)pentan-1-amine HCl

The following technical guide details the molecular characteristics, synthesis, and applications of 5-(3-Chlorophenoxy)pentan-1-amine HCl . This document is structured for researchers in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and applications of 5-(3-Chlorophenoxy)pentan-1-amine HCl . This document is structured for researchers in medicinal chemistry and drug discovery.

Compound Class: Alkyl-aryl Ether / Primary Amine Salt Primary Application: PROTAC Linker Synthesis, GPCR Ligand Fragment, Chemical Biology Tool

Executive Summary

5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride is a bifunctional chemical building block characterized by a lipophilic 3-chlorophenoxy "head" and a hydrophilic primary amine "tail," separated by a flexible pentyl linker. In drug discovery, this scaffold is frequently utilized to probe Structure-Activity Relationships (SAR) regarding chain length effects in receptor binding or as a non-cleavable linker in Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form is preferred for its enhanced stability, water solubility, and crystallinity compared to the hygroscopic free base.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
Common Name 3-Chlorophenoxy-pentylamine HCl
SMILES (Free Base) ClC1=CC=CC(OCCCCCN)=C1
SMILES (Salt) ClC1=CC=CC(OCCCCCN)=C1.Cl
Molecular Formula C₁₁H₁₇Cl₂NO (Salt) / C₁₁H₁₆ClNO (Free Base)
Quantitative Molecular Data

The following values are calculated based on standard atomic weights (IUPAC).

PropertyValue (HCl Salt)Value (Free Base)
Molecular Weight (MW) 250.16 g/mol 213.71 g/mol
Exact Mass 249.0687 Da213.0920 Da
Element Count C: 11, H: 17, Cl: 2, N: 1, O: 1C: 11, H: 16, Cl: 1, N: 1, O: 1
CLogP (Est.) N/A (Salt dissociates)~3.27 (Lipophilic)
TPSA ~35.25 Ų35.25 Ų
Solubility High in Water, DMSO, MeOHLow in Hexane, Et₂O

Expert Insight: The 3-chloro substituent on the phenyl ring introduces a specific electronic withdrawing effect (Hammett σ ≈ 0.37) and lipophilicity boost compared to the unsubstituted phenol. This often improves metabolic stability against aromatic hydroxylation at the para-position.

Structural Analysis & Synthesis Strategy

Retrosynthetic Logic

To synthesize this compound with high purity, a convergent approach is recommended. Direct alkylation of 3-chlorophenol with 5-chloropentan-1-amine is prone to polymerization. A protected amine strategy (Gabriel Synthesis) is the industry standard for ensuring the primary amine remains intact.

Synthesis Protocol (Gabriel Route)

Objective: Synthesis of 5-(3-Chlorophenoxy)pentan-1-amine HCl on a 10g scale.

Step 1: Ether Formation (Williamson Synthesis)

  • Reagents: 3-Chlorophenol (1.0 eq), N-(5-bromopentyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: Heat to 80°C for 12 hours under N₂ atmosphere.

  • Mechanism: Sₙ2 displacement of the alkyl bromide by the phenoxide ion.

  • Work-up: Dilute with water, extract with EtOAc.[1] The phthalimide group protects the nitrogen.

Step 2: Deprotection (Ing-Manske Procedure)

  • Reagents: Phthalimide intermediate, Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol (reflux).

  • Conditions: Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Work-up: Cool, filter off the byproduct. Concentrate the filtrate to obtain the free amine oil.

Step 3: Salt Formation

  • Reagents: Free amine, 4M HCl in Dioxane.

  • Procedure: Dissolve crude amine in diethyl ether (0°C). Add HCl/Dioxane dropwise.

  • Result: The HCl salt precipitates immediately as a white solid. Filter and dry under vacuum.[2]

Reaction Pathway Visualization

SynthesisPath Start 3-Chlorophenol (Starting Material) Inter Phthalimide Intermediate Start->Inter K2CO3, DMF 80°C (SN2) Reagent N-(5-bromopentyl) phthalimide Reagent->Inter FreeBase Free Amine (Oil) Inter->FreeBase N2H4·H2O EtOH Reflux Product 5-(3-Chlorophenoxy) pentan-1-amine HCl FreeBase->Product HCl/Dioxane Precipitation

Figure 1: Convergent synthesis pathway utilizing Gabriel amine protection to prevent polymerization.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (br s, 3H, NH₃⁺); δ 7.30 (t, 1H, Ar-H5); δ 6.9-7.0 (m, 3H, Ar-H2,4,6); δ 4.01 (t, 2H, O-CH₂); δ 2.78 (t, 2H, N-CH₂); δ 1.4-1.8 (m, 6H, Alkyl chain).
LC-MS (ESI+) Major peak at m/z 214.1 [M+H]⁺ . No mass observed for the chloride counterion in positive mode.
IR Spectroscopy 2800-3000 cm⁻¹ (Amine salt broad stretch); 1590 cm⁻¹ (Aromatic C=C); 1240 cm⁻¹ (Aryl alkyl ether C-O stretch).
Elemental Analysis C: ~52.8%, H: ~6.8%, N: ~5.6%. Deviations >0.4% indicate trapped solvent or inorganic salts.

Applications in Drug Discovery

PROTAC Linker Design

This molecule acts as a "linker" scaffold in Proteolysis Targeting Chimeras (PROTACs). The 5-carbon chain provides a specific spatial separation (~6-8 Å) between the E3 ligase ligand and the target protein ligand.

  • Utility: The chlorophenoxy group can mimic certain hydrophobic pharmacophores or be displaced to attach the linker to a core scaffold.

  • Advantage: The pentyl chain offers moderate flexibility, preventing steric clash between the two protein complexes.

GPCR & Ion Channel Ligands

The 3-chlorophenoxy moiety is a "privileged structure" found in various CNS-active drugs (e.g., Chlorpromazine analogs).

  • Serotonin Receptors: Phenoxy-alkyl-amines often show affinity for 5-HT receptors. The 3-chloro substitution pattern specifically modulates selectivity towards 5-HT6 or 5-HT7 subtypes compared to the 4-chloro analogs.

  • Sigma Receptors: The lipophilic tail and cationic amine head fit the pharmacophore for Sigma-1 receptor binding.

Biological Signaling Context

PROTAC_Mechanism LigandA Target Protein Ligand Linker 5-(3-Chlorophenoxy) pentyl Linker LigandA->Linker Complex Ternary Complex (Target:Linker:E3) LigandA->Complex LigandB E3 Ligase Ligand Linker->LigandB LigandB->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Proximity Induced

Figure 2: Schematic of a PROTAC system where the pentyl-amine scaffold serves as the critical conjugation linker.

Handling & Stability

  • Storage: Store at -20°C in a desiccator. The salt is hygroscopic; exposure to ambient moisture will lead to deliquescence.

  • Solubility:

    • Water: >50 mg/mL (Clear solution).

    • DMSO: >100 mg/mL.[3][2]

    • Ethanol:[4] Soluble.

  • Safety (SDS Summary):

    • GHS Signal: Warning.[5]

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Precaution: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

References

  • ChemScene. "5-(4-Chlorophenoxy)pentan-1-amine hydrochloride (Isomer Reference)." ChemScene Product Catalog. Accessed March 2026.[6] Link

  • PubChem. "Compound Summary: 5-Chloropentan-1-amine (Precursor Data)." National Library of Medicine.[6] Link

  • MDPI. "Synthesis of Chlorophenyl Piperazinylhexyl Trazodone Analogues." Molecules, 2022.[4] (Demonstrates alkyl-amine linker chemistry). Link

  • Sigma-Aldrich. "3-(4-Chlorophenoxy)propan-1-amine hydrochloride (Homolog Reference)." MilliporeSigma. Link

Sources

Foundational

An In-depth Technical Guide to 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride, a compound of interest within the broader class o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride, a compound of interest within the broader class of phenoxyalkylamines. Due to the limited availability of specific experimental data for this precise molecule in public literature, this document synthesizes information from analogous compounds, established chemical principles, and predictive models to offer a robust resource for research and development activities.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source/Method
IUPAC Name 5-(3-Chlorophenoxy)pentan-1-amine5-(3-Chlorophenoxy)pentan-1-aminium chlorideIUPAC Nomenclature
Molecular Formula C₁₁H₁₆ClNOC₁₁H₁₇Cl₂NO-
Molecular Weight 213.70 g/mol 250.16 g/mol Calculated
CAS Number Not AssignedNot Assigned-
Predicted XLogP3 3.1-Computed
Predicted Hydrogen Bond Donors 12Computed
Predicted Hydrogen Bond Acceptors 22Computed
Predicted Rotatable Bonds 66Computed
Predicted Boiling Point ~325.3 °C at 760 mmHg-Computed
Predicted Melting Point -Likely a crystalline solidInferred
Solubility -Expected to be soluble in water and polar organic solventsInferred

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride can be achieved through a multi-step process, with the key step being a Williamson ether synthesis.[1][2][3] This well-established reaction forms an ether from an organohalide and an alkoxide.[2] A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

The overall synthetic strategy involves the protection of the amine group of a 5-halopentan-1-amine, followed by the Williamson ether synthesis with 3-chlorophenol, and subsequent deprotection and salt formation.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 5-Chloropentan-1-amine B N-(5-Chloropentyl)phthalimide A->B Phthalic anhydride, Triethylamine C 3-Chlorophenol D N-(5-(3-Chlorophenoxy)pentyl)phthalimide C->D N-(5-Chloropentyl)phthalimide, K2CO3, DMF E 5-(3-Chlorophenoxy)pentan-1-amine D->E Hydrazine hydrate F 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride E->F HCl in Ether

Caption: Figure 1: Proposed Synthesis Workflow for 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-(5-Chloropentyl)phthalimide (Amine Protection)

  • To a solution of 5-chloropentan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane, add phthalic anhydride (1.05 eq) and triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-chloropentyl)phthalimide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(5-(3-Chlorophenoxy)pentyl)phthalimide (Williamson Ether Synthesis)

  • In a round-bottom flask, dissolve 3-chlorophenol (1.0 eq) and N-(5-chloropentyl)phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a weak base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain N-(5-(3-chlorophenoxy)pentyl)phthalimide.

Step 3: Synthesis of 5-(3-Chlorophenoxy)pentan-1-amine (Deprotection)

  • Suspend N-(5-(3-chlorophenoxy)pentyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4-5 eq) to the suspension.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter the precipitate (phthalhydrazide) and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, 5-(3-chlorophenoxy)pentan-1-amine.

Step 4: Formation of 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride

  • Dissolve the crude 5-(3-chlorophenoxy)pentan-1-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in ether (or isopropanolic HCl) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Potential Applications and Pharmacological Context

Phenoxyalkylamine derivatives are a class of compounds with a wide range of pharmacological activities.[4][5] They have been investigated for their potential as anticancer, antitussive, and anticholinergic agents.[4] Furthermore, this scaffold is present in selective estrogen receptor modulators (SERMs) used in the management of postmenopausal osteoporosis.[5]

The specific substitution pattern of 5-(3-chlorophenoxy)pentan-1-amine suggests it could be a valuable intermediate or a final active pharmaceutical ingredient in several therapeutic areas. For instance, related structures have shown affinity for various receptors, including serotonin and dopamine receptors, indicating potential applications in neuroscience.[6][7] The 3-chlorophenyl moiety is a common feature in many biologically active molecules, often contributing to favorable binding interactions with protein targets.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is not available. However, based on the general hazards of similar chemical structures, the following precautions should be observed.[9][10]

  • General Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • First Aid Measures :

    • In case of eye contact : Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact : Wash off with soap and plenty of water.[10]

    • If inhaled : Move the person into fresh air.

    • If swallowed : Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a molecule with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data is scarce, this guide provides a comprehensive framework for its synthesis, handling, and potential biological relevance based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that all proposed properties and protocols should be validated experimentally.

References

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  • Mitani, K., et al. (1988). Novel phenoxyalkylamine derivatives. I. Synthesis and pharmacological activities of alpha-isopropyl-alpha-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives. Chemical & Pharmaceutical Bulletin, 36(1), 1-13.
  • Langarizadeh, M. A., & Pourshojaei, Y. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. ProQuest.
  • Sakurai, S., et al. (1992). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 40(6), 1443-1451.
  • ResearchGate. (n.d.). The summary of our current chemical knowledge for synthesizing.... [Link]

  • Material Safety Data Sheet. (2007, August 8). Fisher Scientific.
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  • Eureka. (2008, December 17). Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof.
  • Enamine. (n.d.).
  • Chemsrc. (2025, October 8). 5-chloropentan-1-amine,hydrochloride. [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654.

  • Wesołowska, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7385.
  • Organic Chemistry Explained. (2023, March 23). Preparation of Arylamines, Part 4: From Benzoic Acids and Aryl Ketones [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Curing Behavior of 3-(4-Chlorophenoxy)
  • Google Patents. (n.d.). A kind of synthetic method of 5-amino-1-pentanol.
  • PubChem. (n.d.). 3-Chloropentan-1-amine. [Link]

  • PubChem. (n.d.). 5-Chloropentan-1-amine. [Link]

  • BenchChem. (2025, December). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • Google Patents. (n.d.). A process for the preparation of n-methyl-o-aryloxy-propanamine derivatives and pharmaceutically acceptable salt thereof.
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Exploratory

Physicochemical Profiling and Pharmacological Development of 3-Chlorophenoxy Pentylamine Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary For decades, the development of Histamine H3 receptor (H3R) antagonists was bottlenecked by the reliance on imidazole-based pharmacophores. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

For decades, the development of Histamine H3 receptor (H3R) antagonists was bottlenecked by the reliance on imidazole-based pharmacophores. While effective at binding the receptor, imidazole rings are notorious for binding to the heme iron of Cytochrome P450 enzymes, leading to severe hepatic toxicity and poor pharmacokinetic profiles[1]. The paradigm shifted with the discovery of non-imidazole aryloxy alkylamines.

This whitepaper provides an in-depth technical analysis of 3-chlorophenoxy pentylamine derivatives —specifically focusing on the prototypical lead compound 1-[5-(3-chlorophenoxy)pentyl]-pyrrolidine. By replacing the imidazole ring with a basic pyrrolidine moiety and utilizing a lipophilic chlorophenoxy tail, researchers engineered a highly potent, CNS-penetrant inverse agonist capable of restoring neurotransmitter release in cognitive disorders such as Alzheimer's disease and ADHD[2].

Structural Rationale & Physicochemical Properties

The molecular architecture of 3-chlorophenoxy pentylamine derivatives is a masterclass in rational drug design. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Basic Amine Head (Pyrrolidine): Replaces the hepatotoxic imidazole. With a pKa of ~9.8, the nitrogen is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with the highly conserved Asp114 residue in the transmembrane domain of the H3 receptor[3].

  • The Alkyl Spacer (Pentyl Chain): Structure-activity relationship (SAR) studies demonstrate that a 5-carbon chain provides the optimal spatial geometry and conformational flexibility to bridge the primary amine binding site and the hydrophobic auxiliary pocket of the receptor.

  • The Lipophilic Tail (3-Chlorophenoxy): The ether linkage acts as a hydrogen bond acceptor. Crucially, the chlorine atom at the meta position of the phenyl ring serves two purposes: it significantly increases the lipophilicity (LogP) to drive Blood-Brain Barrier (BBB) penetration, and it sterically hinders rapid para-hydroxylation by hepatic CYP450 enzymes, thereby extending the drug's metabolic half-life.

Quantitative Physicochemical Profile

The table below summarizes the core physicochemical properties of the free base form of 1-[5-(3-chlorophenoxy)pentyl]-pyrrolidine.

PropertyValuePharmacological Implication
Molecular Formula C₁₅H₂₂ClNO-
Molecular Weight 267.80 g/mol < 500 Da; complies with Lipinski's Rule of 5.
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity ensures rapid partitioning across the BBB.
pKa (Pyrrolidine N) 9.8 - 10.2Predominantly ionized at pH 7.4; ensures receptor anchoring.
Topological Polar Surface Area (TPSA) 12.5 Ų< 90 Ų; highly predictive of excellent CNS penetrance.
H-Bond Donors / Acceptors 0 / 2Minimizes desolvation energy required to enter lipid bilayers.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 3-chlorophenoxy pentylamine derivatives relies on a robust, two-step linear sequence: a Williamson ether synthesis followed by an aliphatic nucleophilic substitution (Sₙ2).

Synthesis A 3-Chlorophenol + Base (K2CO3) C Intermediate: 1-(5-bromopentyloxy)- 3-chlorobenzene A->C Williamson Ether Synthesis B 1,5-Dibromopentane B->C E Final Product: 1-[5-(3-chlorophenoxy) pentyl]-pyrrolidine C->E SN2 Substitution D Pyrrolidine (N-alkylation) D->E

Fig 1. Two-step synthesis workflow for 3-chlorophenoxy pentylamine derivatives.

Step-by-Step Experimental Protocol

Note: The following protocol is designed to maximize yield by suppressing dimerization.

Step 1: Synthesis of 1-(5-bromopentyloxy)-3-chlorobenzene

  • Reagent Preparation: Dissolve 1.0 eq of 3-chlorophenol in anhydrous acetonitrile (polar aprotic solvent to accelerate Sₙ2 kinetics).

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that quantitatively generates the phenoxide nucleophile without triggering elimination reactions in the alkyl halide.

  • Alkylation: Dropwise, add the phenoxide solution to a large excess (3.0 eq) of 1,5-dibromopentane. Causality: The stoichiometric excess of the dibromoalkane is critical to prevent the phenoxide from reacting with both ends of the chain, which would form an unwanted 1,5-bis(3-chlorophenoxy)pentane dimer.

  • Reflux & Purification: Reflux at 80°C for 6 hours. Filter the inorganic salts, concentrate under vacuum, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate the brominated intermediate.

Step 2: N-Alkylation with Pyrrolidine

  • Reaction Setup: Dissolve the intermediate in anhydrous dimethylformamide (DMF).

  • Amination: Add 2.5 eq of pyrrolidine. Causality: Excess pyrrolidine acts as both the nucleophile and the acid scavenger (to neutralize the HBr byproduct), eliminating the need for an external base like triethylamine.

  • Heating: Stir at 70°C for 12 hours.

  • Workup: Quench with water, extract with dichloromethane (DCM), wash with brine to remove DMF, dry over MgSO₄, and concentrate. The free base can be converted to a stable hydrochloride salt by bubbling HCl gas through a diethyl ether solution of the product.

Pharmacodynamics & Receptor Kinetics

The histamine H3 receptor is a presynaptic G-protein-coupled receptor (GPCR) that functions as both an autoreceptor (regulating histamine) and a heteroreceptor (regulating acetylcholine, dopamine, and norepinephrine)[4].

Mechanism of Action

H3 receptors are constitutively active and coupled to Gi/o proteins. Under basal conditions, they inhibit Adenylyl Cyclase (AC), leading to reduced cyclic AMP (cAMP) and Protein Kinase A (PKA) activity, which ultimately suppresses neurotransmitter vesicle fusion[5].

3-chlorophenoxy pentylamine derivatives act as inverse agonists/antagonists . By binding to the receptor, they stabilize the inactive conformation of the GPCR. This halts the Gi/o-mediated inhibition of Adenylyl Cyclase, restoring cAMP/PKA levels and upregulating the release of pro-cognitive neurotransmitters into the synaptic cleft.

H3Pathway Antagonist 3-Chlorophenoxy Pentylamine Derivative H3R Histamine H3 Receptor (Presynaptic) Antagonist->H3R Inverse Agonism/ Antagonism Gi Gi/o Protein Complex H3R->Gi Activation (Blocked) AC Adenylyl Cyclase (AC) Gi->AC Inhibition (Reversed) cAMP cAMP & PKA Levels AC->cAMP Production (Restored) NT Neurotransmitter Release (ACh, DA, Histamine) cAMP->NT Upregulation

Fig 2. Mechanism of action: H3 receptor antagonism restoring neurotransmitter release.

Analytical Characterization Protocols

To ensure batch-to-batch consistency and validate the physicochemical parameters critical for BBB penetration, the following self-validating analytical protocols must be employed.

Protocol A: Potentiometric Determination of pKa

Because the compound is a basic amine, its ionization constant is best determined via potentiometric titration.

  • Sample Prep: Dissolve 10 mg of the derivative (as a free base) in 50 mL of a 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Submerge a calibrated glass pH electrode. Titrate the solution using standardized 0.01 M HCl under a nitrogen atmosphere (to prevent CO₂ absorption, which alters pH).

  • Data Analysis: Plot the pH against the volume of titrant added. The pKa is mathematically derived from the inflection point of the titration curve (half-equivalence point) using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask Determination of LogP

To measure the true partition coefficient (LogP) of the un-ionized species, the aqueous phase must be strictly controlled.

  • Phase Saturation: Pre-saturate n-octanol and an aqueous phosphate buffer with each other for 24 hours.

  • pH Adjustment (Critical Step): Adjust the aqueous buffer to pH 12.0 using NaOH. Causality: Because the pKa of the pyrrolidine nitrogen is ~9.8, testing at physiological pH (7.4) will yield the distribution coefficient (LogD), as the molecule will be >99% ionized. Adjusting the pH to 12.0 (two units above the pKa) ensures the compound is entirely in its neutral, free-base form.

  • Partitioning: Dissolve the compound in the n-octanol phase. Mix equal volumes of the octanol and pH 12.0 buffer in a separation funnel. Shake vigorously for 60 minutes at 25°C.

  • Quantification: Allow the phases to separate for 24 hours. Extract samples from both layers and quantify the drug concentration using RP-HPLC with UV detection at 220 nm. LogP is calculated as Log10([Concentration in Octanol] /[Concentration in Water]).

References

  • Non-imidazole aryloxy (or arylthio) alkylamines as histamine H3-receptor antagonists and their therapeutic applications.European Patent Office (EP0978512A1).
  • Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications.United States Patent (US7910605B2).
  • The histamine H3 receptor: from gene cloning to H3 receptor drugs.SciSpace.
  • QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases.National Institutes of Health (NIH).
  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.National Institutes of Health (NIH).

Sources

Foundational

Literature review of phenoxyalkyl amine linkers in medicinal chemistry

The Phenoxyalkyl Amine Motif: A Technical Guide to Linker Logic in Medicinal Chemistry Part 1: Executive Summary The phenoxyalkyl amine scaffold ( ) represents one of the most enduring and versatile privileged structures...

Author: BenchChem Technical Support Team. Date: March 2026

The Phenoxyalkyl Amine Motif: A Technical Guide to Linker Logic in Medicinal Chemistry

Part 1: Executive Summary

The phenoxyalkyl amine scaffold (


) represents one of the most enduring and versatile privileged structures in medicinal chemistry. From early antihistamines and antipsychotics to modern targeted protein degraders (PROTACs), this motif serves not merely as a passive connector but as a functional pharmacophore that modulates solubility, receptor affinity, and metabolic fate.

This guide moves beyond basic definitions to explore the engineering of this linker. We analyze the causal relationship between alkyl chain length and receptor subtype selectivity, the metabolic liabilities introduced by the ether oxygen, and the synthetic protocols required to generate high-fidelity libraries.

Part 2: Structural Anatomy & Physicochemical Logic

The utility of the phenoxyalkyl amine linker lies in its ability to bridge two distinct chemical environments: the lipophilic aromatic domain and the polar, basic amine domain.

The Phenoxy "Anchor"
  • Role: Provides a hydrophobic aromatic face for

    
     stacking interactions (e.g., with Trp or Phe residues in GPCR binding pockets).
    
  • Electronic Effect: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA) and an electron-donating group (EDG) to the aromatic ring, influencing the pKa of any ortho/para substituents.

The Alkyl "Spacer" ( )
  • The "Magic Number": In GPCR medicinal chemistry, the chain length

    
     is often the determinant of selectivity.
    
    • 
      : Common in antihistamines and SSRIs (e.g., Fluoxetine derivatives).
      
    • 
      : Often shifts selectivity toward Dopamine (D2/D3) or Serotonin (5-HT) receptor subtypes by allowing the amine to reach a conserved Aspartate residue deep in the binding pocket.
      
  • Entropic Cost: Every methylene unit adds ~0.5 kcal/mol of rotational entropy penalty upon binding. Rigidifying this chain (e.g., incorporating it into a ring) is a standard optimization strategy.

The Amine "Head"
  • Basicity: typically

    
    . At physiological pH, it is protonated (
    
    
    
    ), facilitating ionic interactions with anionic residues (e.g., Asp3.32 in aminergic GPCRs).
  • Solubility: The primary solubilizing handle of the molecule.

Table 1: Physicochemical Impact of Linker Variation

VariableModificationPhysicochemical ConsequenceMedicinal Chemistry Implication
Chain Length (

)


LogP

; Increased Rotatable Bonds
Increased potency for deep-pocket targets; reduced metabolic stability.
Ether Oxygen

Increased LogP; Loss of HBAImproved metabolic stability (no O-dealkylation); loss of specific H-bond interactions.
Amine Type

Increased Lipophilicity; No H-bond donorImproved BBB permeability; prevents N-glucuronidation.
Alpha-Substitution

(on alkyl)
Introduction of Chirality; Steric BulkMetabolic Blockade: Slows CYP-mediated deamination.

Part 3: Synthetic Methodologies

To act autonomously in drug discovery, one must master the synthesis of these linkers. While Williamson ether synthesis is the textbook approach, it is often plagued by elimination side reactions when using secondary alkyl halides.

Recommended Workflow: The Amide Reduction Route

For high-value libraries, the Amide Reduction protocol is superior due to its convergence and avoidance of over-alkylation.

Synthesis Phenol Phenol (Ar-OH) Inter1 Ester Intermediate Phenol->Inter1 Base (Et3N) Linker Chloro-Acid Chloride (Cl-(CH2)n-COCl) Linker->Inter1 Amide Phenoxy-Amide Inter1->Amide Amine Displacement (Nucleophilic Subst.) Amine Secondary Amine (HNR2) Amine->Amide Final Phenoxyalkyl Amine (Target) Amide->Final Reduction (LiAlH4 or BH3)

Figure 1: The Amide Reduction Strategy offers higher fidelity than direct alkylation by preventing poly-alkylation and allowing late-stage diversification of the amine.

Part 4: Medicinal Chemistry Applications

GPCR Ligand Design

In dopaminergic and serotonergic ligands, the phenoxyalkyl amine motif acts as a "molecular ruler."

  • Case Study: In the design of D3-selective antagonists, a 4-carbon linker (

    
    ) often provides optimal separation between the orthosteric binding site (amine) and a secondary hydrophobic pocket (phenoxy), achieving >100-fold selectivity over D2 receptors.
    
PROTAC Linker Design

The field of Targeted Protein Degradation (TPD) has shifted from simple PEG chains to more "drug-like" linkers.[1]

  • The Problem with PEG: High polarity and flexibility can lead to poor cell permeability and "floppy" conformations that fail to stabilize the Ternary Complex.

  • The Phenoxy Solution: A phenoxyalkyl linker adds rigidity and lipophilicity. The aromatic ring can engage in

    
     interactions with the E3 ligase surface (e.g., Cereblon or VHL), cooperatively stabilizing the complex.
    

PROTAC Warhead Warhead (POI Ligand) Linker Phenoxyalkyl Linker (Tunable Rigidity) Warhead->Linker Ether Bond POI Protein of Interest Warhead->POI Bind Anchor Anchor (E3 Ligase Ligand) E3 E3 Ligase Anchor->E3 Bind Linker->Anchor Amine Bond Linker->E3 Pi-Stacking (Stabilization)

Figure 2: In PROTACs, the phenoxy group can actively stabilize the Ternary Complex via interactions with the E3 ligase surface, unlike inert PEG chains.

Part 5: Metabolic Stability & "Gotchas"

The phenoxyalkyl amine is metabolically vulnerable. Understanding the Causality of Clearance is essential for optimization.

O-Dealkylation (CYP450 mediated)[2]
  • Mechanism: CYP enzymes hydroxylate the carbon

    
     to the ether oxygen. The resulting hemiacetal collapses, cleaving the phenol.
    
  • Solution:

    • Fluorination: Adding Fluorine to the alkyl chain (especially at the

      
       position) withdraws electron density, deactivating the 
      
      
      
      -C-H bond toward oxidation.
    • Deuteration: A "heavy atom" effect (

      
       bonds are stronger than 
      
      
      
      ) can significantly extend half-life (e.g., deutetrabenazine).
Type II Binding (CYP Inhibition)
  • Risk: The basic amine nitrogen can coordinate directly to the Heme Iron of CYP enzymes (Type II binding), acting as a potent inhibitor.

  • Diagnosis: A spectral shift in the CYP Soret band (~425-435 nm).

  • Mitigation: Steric shielding of the nitrogen (e.g., using bulky

    
    -substituents like 
    
    
    
    -butyl or incorporating into a piperidine ring) prevents this coordination.

Part 6: Experimental Protocol

Protocol: Synthesis of


-Diethyl-2-(4-fluorophenoxy)ethan-1-amine via Amide Reduction 
This protocol validates the "Amide Reduction" route described in Part 3.

Phase 1: Acylation

  • Setup: Charge a flame-dried RBF with 4-fluorophenol (10 mmol, 1.0 eq) and anhydrous DCM (50 mL). Add

    
     (2.0 eq).
    
  • Addition: Dropwise add 2-chloroacetyl chloride (1.1 eq) at 0°C.

  • Reaction: Stir at RT for 4h. Monitor by TLC (Hex:EtOAc 8:2).

  • Workup: Filter salts, wash filtrate with water, dry (

    
    ), and concentrate to yield the 
    
    
    
    -chloroester intermediate.

Phase 2: Aminolysis

  • Displacement: Dissolve intermediate in MeCN (30 mL). Add Diethylamine (3.0 eq) and catalytic KI (0.1 eq).

  • Reflux: Heat to 60°C for 6h. The excess amine acts as both nucleophile and base.

  • Isolation: Evaporate solvent. Partition between EtOAc and water. The product is the phenoxyacetamide.

Phase 3: Reduction (The Critical Step)

  • Activation: Dissolve amide in dry THF under

    
    . Cool to 0°C.[2][3]
    
  • Reduction: Add

    
     (2.5 eq, 1M in THF) dropwise. Caution: Gas evolution.
    
  • Reflux: Heat to reflux for 12h to ensure complete reduction of the carbonyl.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LAH in grams.
  • Purification: Filter the granular precipitate. Acid-base extraction yields the pure amine.

References

  • Fragment-based drug design of new bioactive scaffolds. (2024). ResearchGate.[4] Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers. (2020). Journal of Hematology & Oncology. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives. (2018). MedChemComm. Retrieved from [Link]

  • Metabolic stability and Type II binding in CYP3A4. (2012). Drug Metabolism and Disposition. Retrieved from [Link]

  • Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. (2008). ChemMedChem. Retrieved from [Link]

Sources

Exploratory

Hydrogen Bond Donor and Acceptor Profiling of 5-(3-Chlorophenoxy)pentan-1-amine HCl: A Cheminformatics and Structural Guide

Executive Summary In early-stage drug development, accurately profiling the hydrogen bond donor (HBD) and acceptor (HBA) capacity of a molecule is critical for predicting its solubility, membrane permeability, and recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, accurately profiling the hydrogen bond donor (HBD) and acceptor (HBA) capacity of a molecule is critical for predicting its solubility, membrane permeability, and receptor binding affinity. For 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride , the transition from a free base to a formulated salt fundamentally alters its electrostatic landscape. This technical guide provides an authoritative analysis of the molecule's hydrogen-bonding profile, detailing the causality behind these shifts and outlining a self-validating protocol for experimental and computational verification.

Molecular Anatomy & The Causality of Protonation

The base molecule, 5-(3-Chlorophenoxy)pentan-1-amine (SMILES: Clc1cccc(OCCCCCN)c1), features an aryloxyalkylamine scaffold. It contains three potential heteroatomic sites capable of participating in hydrogen bonding: an ether oxygen, a primary amine, and a chlorine atom.

However, standard cheminformatics heuristics—such as those defined by[1]—evaluate H-bond capacity based on topological atom counting rather than strict 3D thermodynamics. Furthermore, the physical state of the molecule (free base vs. hydrochloride salt) dictates the availability of lone electron pairs, which is the absolute prerequisite for hydrogen bond acceptance.

The Mechanistic Shift
  • Free Base: The primary amine (-NH2) possesses two N-H bonds (acting as 2 HBDs) and one active lone pair of electrons (acting as 1 HBA). The ether oxygen (-O-) provides an additional topological HBA. The chlorine atom is generally excluded from topological HBA counts due to its low polarizability and weak basicity in aqueous environments.

  • Hydrochloride Salt: Upon treatment with HCl, the primary amine is protonated to form an ammonium cation (-NH3+). This protonation occupies the nitrogen's lone pair, effectively neutralizing its acceptor capacity. Simultaneously, a third N-H bond is formed, increasing the donor count. While the chloride counterion (Cl-) acts as a physical H-bond acceptor in the solid crystal lattice, standard informatics frameworks strip counterions prior to property calculation[2].

G FB Free Base (-NH2) Salt HCl Salt (-NH3+ Cl-) FB->Salt + HCl Protonation FB_HBD HBD: 2 | HBA: 2 FB->FB_HBD Topological Count Salt_HBD HBD: 3 | HBA: 1 Salt->Salt_HBD Topological Count

Protonation-driven shift in topological hydrogen bond donor and acceptor counts.

Quantitative Profiling: Heuristics vs. Thermodynamics

To maintain scientific integrity across different stages of drug design, it is necessary to distinguish between 2D heuristic counts and 3D thermodynamic strengths. The table below summarizes the quantitative data for 5-(3-Chlorophenoxy)pentan-1-amine.

FormH-Bond Donors (HBD)H-Bond Acceptors (HBA)Structural Causality & Mechanism
Free Base 2 2 Donors: Two N-H bonds on the primary amine.Acceptors: One lone pair on the amine nitrogen, two lone pairs on the ether oxygen (counted collectively as 1 topological HBA).
HCl Salt 3 1 Donors: Protonation yields three N-H bonds (-NH3+).Acceptors: The nitrogen lone pair is occupied by the proton, eliminating its acceptor capacity. Only the ether oxygen remains as a topological HBA.

Note: While 2D descriptors provide a rapid filter, the actual thermodynamic basicity of the ether oxygen can be quantified using the


 scale, which measures the association constant of the acceptor with a reference donor[3].

Self-Validating Analytical Protocol

Trustworthy drug development relies on self-validating systems. The following step-by-step methodology integrates computational predictions with empirical spectroscopic validation to confirm the hydrogen-bonding profile of the target molecule.

Phase 1: In Silico Topological & Quantum Profiling
  • Salt Stripping (Cheminformatics): Input the canonical SMILES of the salt (Clc1cccc(OCCCCC[NH3+])c1.[Cl-]) into an informatics framework like RDKit. Apply a salt-stripping algorithm to isolate the active pharmaceutical ingredient (API) from the chloride counterion, ensuring accurate Lipinski compliance checks[2].

  • Topological Counting: Execute SMARTS pattern matching. Count [#7,#8;!H0] to yield the donor count (3 for the protonated form) and [#7,#8] to yield the acceptor count (1 for the ether oxygen).

  • MESP Calculation (Quantum Mechanics): Generate a 3D conformer and optimize the geometry using Density Functional Theory (e.g., r2SCAN-3c). Map the Molecular Electrostatic Potential (MESP) to locate the minimum potential (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) near the ether oxygen. This 
    
    
    
    serves as a highly accurate predictor of the oxygen's thermodynamic H-bond basicity.
Phase 2: Empirical Validation via FTIR Spectroscopy
  • Sample Preparation: Dissolve 5-(3-Chlorophenoxy)pentan-1-amine free base in anhydrous carbon tetrachloride (CCl₄) to a concentration of 0.05 M.

  • Reference Donor Addition: Introduce 4-fluorophenol (the standard reference donor for the

    
     scale) at a low concentration (e.g., 0.005 M) to prevent self-association[3].
    
  • FTIR Measurement: Record the infrared spectrum using a liquid cell with CaF₂ windows.

  • Spectral Deconvolution: Identify the free O-H stretching band of 4-fluorophenol (typically ~3614 cm⁻¹) and the shifted O-H band corresponding to the hydrogen-bonded complex.

  • Thermodynamic Calculation: Calculate the association constant (

    
    ) from the relative absorbances, and derive 
    
    
    
    to empirically validate the computational
    
    
    prediction[3].

Workflow A Input SMILES (Salt Form) B Salt Stripping & 2D Heuristics A->B In Silico C 3D QM Optimization (DFT / MESP) A->C In Silico E Validated H-Bond Profile B->E Topological Counts D FTIR Spectroscopy (pKBHX Scale) C->D V_min Prediction D->E Thermodynamic Strength

Self-validating workflow integrating 2D heuristics, 3D QM, and FTIR spectroscopy.

Physicochemical Implications in Formulation

The shift from an HBD count of 2 (free base) to 3 (HCl salt) carries significant implications for pharmacokinetics. A higher HBD count increases the desolvation penalty required for a molecule to partition from an aqueous environment into a lipid bilayer. If 5-(3-Chlorophenoxy)pentan-1-amine is intended for central nervous system (CNS) targets, the increased donor count of the salt form may restrict passive blood-brain barrier (BBB) permeation until the molecule undergoes deprotonation in the physiological pH of the microenvironment. Understanding this dynamic is crucial for optimizing dosage forms and predicting in vivo efficacy.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Laurence, C., Brameld, K. A., Graton, J., Le Questel, J.-Y., & Renault, E. (2009). "The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists." Journal of Medicinal Chemistry, 52(14), 4073–4086.

  • Kenny, P. W., Montanari, C. A., Prokopczyk, I. M., Ribeiro, J. F. R., & Sartori, G. R. (2016). "Hydrogen Bond Basicity Prediction for Medicinal Chemistry Design." Journal of Medicinal Chemistry, 59(9), 4278–4288.

  • National Center for Biotechnology Information. "PubChem Compound Help: Computed Properties." National Institutes of Health.

Sources

Foundational

In-Depth Technical Guide: pKa Values and Ionization States of 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride

Executive Summary & Chemical Identity[1] 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a functionalized aliphatic amine often utilized as a linker in PROTACs, a fragment in CNS-active ligands, or a chemical probe.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a functionalized aliphatic amine often utilized as a linker in PROTACs, a fragment in CNS-active ligands, or a chemical probe.[1][2][3] Its physicochemical behavior is dominated by the terminal primary amine and the lipophilic chlorophenoxy tail.

Understanding the ionization state of this molecule is critical for predicting its solubility, membrane permeability (LogD), and binding affinity.[1][2] This guide provides a rigorous analysis of its acid dissociation constant (pKa), ionization states across physiological pH, and standard protocols for experimental verification.[1][2]

Key Physicochemical Parameters
ParameterValue / DescriptionSource/Rationale
Chemical Formula

Stoichiometry
Functional Group (Basic) Primary Aliphatic Amine (

)
Proton acceptor
Functional Group (Lipophilic) 3-Chlorophenoxy etherInductive withdrawer
Predicted pKa 9.9 – 10.1 SAR Analysis (See Section 2)
Physiological State (pH 7.4) Cationic (

)
Henderson-Hasselbalch
Solid State Hydrochloride Salt (

)
Stable crystalline form

Physicochemical Profile & pKa Analysis[1][3][4][5][6][7][8][9][10][11][12][13]

Structural Determinants of Acidity

The pKa of 5-(3-Chlorophenoxy)pentan-1-amine is determined by the stability of its conjugate acid (the ammonium cation).[3]

  • Primary Amine Baseline: Unsubstituted alkyl amines (e.g., pentan-1-amine) typically exhibit a pKa of 10.63 [1].[3]

  • Inductive Effect (

    
    ):  The ether oxygen and the 3-chlorophenyl ring are electron-withdrawing.[3] They destabilize the positive charge on the ammonium group by pulling electron density away.
    
  • Distance Decay: The inductive effect attenuates rapidly through sigma bonds. In this molecule, the amine is separated from the phenoxy group by a 5-carbon pentyl chain .[2]

    • 2-phenoxyethylamine (2 carbons): pKa

      
       9.2 (Strong effect).[3]
      
    • 5-phenoxypentylamine (5 carbons): The effect is minimal but non-zero.[3]

  • Solvation Effects: The bulky, lipophilic chlorophenoxy tail may slightly disrupt the hydration shell around the ammonium cation compared to a simple alkyl chain, leading to a minor reduction in pKa.[2]

Ionization Equilibrium Visualization

The following diagram illustrates the equilibrium between the protonated salt form and the neutral free base.

IonizationEquilibrium Salt Solid State (Hydrochloride Salt) R-NH3+ Cl- Cation Solution State (pH < pKa) (Cationic) R-NH3+ Salt->Cation Dissolution (H2O) FreeBase Solution State (pH > pKa) (Neutral Free Base) R-NH2 Cation->FreeBase - H+ (Ka)

Figure 1: Dissolution and acid-base equilibrium of 5-(3-Chlorophenoxy)pentan-1-amine.

Ionization Dynamics & Distribution[1]

Using the Henderson-Hasselbalch equation and a working pKa of 10.0 , we can calculate the percentage of the ionized (cationic) species at various physiological and experimental pH levels.[3]


[3]
Table 1: Ionization States at Key pH Levels
Compartment / ConditionpH% Cationic (

)
% Neutral (

)
Implication
Gastric Fluid 1.2100.00%0.00%High solubility; rapid dissolution.[3]
Lysosome 4.5100.00%0.00%Potential for lysosomal trapping (cationic accumulation).[3]
Intestinal / Blood 7.499.75% 0.25%Predominantly charged; requires transporters or passive diffusion of the minor neutral fraction.
pKa Point 10.050.00%50.00%Buffer capacity maximum.
Basic Extraction 12.00.99%99.01%Ideal pH for liquid-liquid extraction (organic phase).[3]

Implication for Drug Development: At physiological pH (7.4), the molecule is a distinct cation.[2][3] This enhances aqueous solubility but may limit passive membrane permeability unless the lipophilic chlorophenoxy tail provides sufficient shielding (ion-pairing effect) or if the specific target binding site requires a positive charge (e.g., aspartate residue interaction).[3]

Experimental Determination Protocol

While predicted values are useful, experimental validation is required for regulatory filing (IND/NDA).[1][2][3] The Potentiometric Titration method is the "Gold Standard" for amine salts.

Protocol: Potentiometric Titration (Sirius T3 / GLpKa)[3]

Objective: Determine the thermodynamic pKa value in aqueous media.

Reagents:

  • Analyte: ~5 mg of 5-(3-Chlorophenoxy)pentan-1-amine HCl (High purity >98%).

  • Titrant: 0.5 M KOH (Standardized, Carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (or Water/Methanol cosolvent if solubility is low, followed by Yasuda-Shedlovsky extrapolation).[1][2][3]

Workflow:

  • Calibration: Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Dissolution: Dissolve the hydrochloride salt in 10 mL of 0.15 M KCl. The starting pH will be acidic (~pH 4-5) due to the HCl salt.[3]

  • Acidification: Add a small aliquot of 0.5 M HCl to lower pH to ~2.0 (ensures full protonation).

  • Titration: Titrate with 0.5 M KOH in small increments (0.5 - 1.0 µL) under inert gas (Argon/Nitrogen) purge to exclude

    
    .
    
  • Detection: Record pH vs. Volume of titrant.

  • Analysis: Locate the inflection point (equivalence point).[3] The pKa is the pH at the half-equivalence point (adjusted for activity coefficients).[3]

Data Processing Diagram

ExperimentalWorkflow Start Sample Preparation (Dissolve HCl salt in 0.15 M KCl) Acidify Acidify to pH 2.0 (Ensure 100% R-NH3+) Start->Acidify Titrate Automated Titration (Add KOH, measure pH) Acidify->Titrate Curve Generate Titration Curve (Sigmoidal Plot) Titrate->Curve Calc Bjerrum Plot Analysis Calculate pKa Curve->Calc

Figure 2: Workflow for potentiometric pKa determination.[3]

Implications for Drug Discovery[1][2][8][10]

Solubility vs. Permeability[1]
  • Solubility: The hydrochloride salt form ensures excellent solubility in water and formulation vehicles (saline, PBS) due to the high ionization energy of the crystal lattice and the hydrophilicity of the charged amine.[2]

  • Permeability: The high ionization percentage (>99%) at pH 7.4 suggests low passive permeability.[3] However, the lipophilic 3-chlorophenoxy group (LogP contribution ~ +2.5 to +3.[2]0) significantly aids in membrane partitioning.[3] The effective distribution coefficient (LogD7.4 ) will be lower than the intrinsic LogP by approximately 2-3 log units.[3]

    • Estimated LogP (Neutral): ~3.5[1]

    • Estimated LogD (pH 7.4): ~0.9 – 1.2 (Moderate permeability).[3]

Salt Selection

The Hydrochloride (HCl) salt is the optimal choice for this molecule because:

  • Counter-ion pKa: Cl- is the conjugate base of a strong acid (pKa -7), ensuring complete proton transfer to the amine (pKa ~10).[3]

  • Stability: It forms a stable, non-hygroscopic crystalline lattice.[1][2]

  • Bioavailability: Rapid dissolution in gastric acid (pH 1.2).[3]

References

  • Haynes, W. M. (Ed.).[3] (2014).[3][4] CRC Handbook of Chemistry and Physics (95th ed.).[3] CRC Press. (Source for standard alkyl amine pKa values).

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] Link[3]

  • Manallack, D. T. (2007).[1][2][3] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1][2] Link

  • Reijenga, J., et al. (2013).[1][2][3] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[1][2] Link[3]

  • Perrin, D. D. (1972).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.

Sources

Exploratory

Stability and Biotransformation of Chlorophenoxy Ether Linkages in Physiological Environments

Executive Summary Chlorophenoxy ether moieties ( ) are fundamental structural components in a wide array of pharmacologically active compounds (e.g., fibrate hypolipidemic agents like clofibrate and fenofibrate) and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenoxy ether moieties (


) are fundamental structural components in a wide array of pharmacologically active compounds (e.g., fibrate hypolipidemic agents like clofibrate and fenofibrate) and agrochemicals (e.g., 2,4-dichlorophenoxyacetic acid, 2,4-D). For drug development professionals and toxicologists, understanding the stability of this ether linkage under physiological conditions (pH 7.4, 37°C, aqueous environment) is critical. While the ether bond exhibits remarkable thermodynamic stability against spontaneous hydrolysis, it serves as a prime target for enzymatic biotransformation, specifically oxidative O-dealkylation.

Thermodynamic Stability vs. Enzymatic Lability

Chemically, the diaryl or aryl-alkyl ether bond is highly resistant to hydrolysis across the physiological pH spectrum—from pH 1.2 in the highly acidic gastric environment to pH 7.4 in the systemic circulation. For instance, while the ester linkages in prodrugs such as clofibrate and 2,4-D ethylhexyl ester undergo rapid hydrolysis to yield their active carboxylic acid forms[1], the core chlorophenoxy ether linkage remains completely intact in the absence of enzymatic catalysis. Accelerated stability studies demonstrate that the chemical half-life of these ether bonds in aqueous buffer at 37°C exceeds several years[2].

However, in vivo, the ether bond is subjected to active metabolic clearance. The primary degradation pathway is not hydrolysis, but rather oxidative cleavage catalyzed by Cytochrome P450 (CYP450) enzymes in mammals, or specific dioxygenases in microbial systems[3].

Mechanisms of Ether Cleavage (O-Dealkylation)

The cleavage of chlorophenoxy ethers is primarily an oxidative process. In mammalian hepatic systems, CYP450 enzymes (notably CYP3A4 and CYP2C9) mediate the O-dealkylation of these compounds[4].

Mechanistic Pathway:

  • Hydroxylation: The CYP450 enzyme, utilizing molecular oxygen and NADPH, hydroxylates the α-carbon of the alkyl chain adjacent to the ether oxygen.

  • Hemiacetal Formation: This introduces a hydroxyl group, forming a highly unstable hemiacetal intermediate.

  • Spontaneous Cleavage: The hemiacetal rapidly and spontaneously collapses, breaking the ether bond to yield a chlorophenol derivative and a corresponding aldehyde or ketone[5].

In microbial systems, similar etherolytic cleavage is catalyzed by α-ketoglutarate-dependent dioxygenases or soluble P450 systems (e.g., P450(PB-1) in Rhodococcus), which also yield chlorophenols as the primary ring-cleavage precursor[6].

Pathway Substrate Chlorophenoxy Ether (Ar-O-CH2-R) Enzyme CYP450 / Dioxygenase + O2 + NADPH / α-KG Substrate->Enzyme Active Site Binding Hemiacetal Unstable Hemiacetal (Ar-O-CH(OH)-R) Enzyme->Hemiacetal α-Carbon Hydroxylation Products Chlorophenol (Ar-OH) + Aldehyde/Ketone Hemiacetal->Products Spontaneous Ether Cleavage

CYP450-mediated oxidative O-dealkylation pathway of chlorophenoxy ethers.

Quantitative Data on Linkage Stability

To contextualize the stability of the ether bond, it is essential to compare it against the ester bonds frequently present in the same molecules. The data below highlights the stark contrast between chemical hydrolysis and enzymatic cleavage.

Table 1: Comparative Stability of Chlorophenoxy Linkages
CompoundLinkage EvaluatedConditionHalf-Life (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Primary Mechanism
Clofibrate EsterIn vivo (Rat plasma)~9.24 hEnzymatic ester hydrolysis[1]
2,4-D Ethylhexyl Ester EsterAqueous buffer (pH 7.4, 25°C)~48.3 daysBase-catalyzed hydrolysis[7]
Clofibric Acid EtherAqueous buffer (pH 1.2 - 7.4, 37°C)> 10 years (extrapolated)High thermodynamic stability
4-(2,4-DB) EtherIn vitro (Rhodococcus P450 assay)< 2 hoursCYP450-mediated cleavage[5]

Experimental Workflow: Assessing In Vitro Metabolic Stability

To accurately determine the physiological stability of a novel chlorophenoxy ether, researchers must employ a self-validating in vitro microsomal assay. The following protocol is designed to isolate enzymatic O-dealkylation from background chemical degradation.

Protocol: Hepatic Microsomal O-Dealkylation Assay

Step 1: Preparation of the Incubation Matrix

  • Action: Suspend Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: The pH 7.4 buffer mimics physiological blood/cytosol conditions. Mg²⁺ is a mandatory cofactor for the optimal function of CYP450 enzymes and the NADPH regenerating system.

Step 2: Substrate Addition

  • Action: Spike the chlorophenoxy compound to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) concentration remains <0.1% v/v.

  • Causality: High solvent concentrations can denature CYP450 enzymes or act as competitive inhibitors. A 1 µM concentration ensures the substrate is well below the Michaelis constant (

    
    ), allowing for linear, first-order kinetic analysis.
    

Step 3: Reaction Initiation via NADPH Regenerating System

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: Direct addition of NADPH leads to rapid depletion. A regenerating system maintains a steady-state supply of reducing equivalents, preventing artificial reaction stalling and ensuring the ether cleavage rate reflects true enzymatic capacity.

Step 4: Quenching and Extraction

  • Action: At designated time points (0, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture into three volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction. The IS corrects for matrix effects and variations in extraction efficiency during downstream mass spectrometry.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant using LC-MS/MS, monitoring the MRM transitions for both the disappearance of the parent ether and the appearance of the chlorophenol metabolite.

  • Causality: Monitoring metabolite formation validates that the loss of parent compound is due to specific O-dealkylation rather than non-specific binding to the plasticware or protein precipitation.

Workflow Prep 1. Matrix Prep HLMs in pH 7.4 Buffer + Mg2+ Spike 2. Substrate Addition 1 µM Compound (<0.1% DMSO) Prep->Spike Initiate 3. Initiate Reaction Add NADPH Regenerating System Spike->Initiate Pre-incubate at 37°C Quench 4. Quench & Extract Cold ACN + Internal Standard Initiate->Quench Sample at 0-60 min Analyze 5. LC-MS/MS Analysis Quantify Parent & Chlorophenol Quench->Analyze Centrifuge at 15,000 x g

Step-by-step experimental workflow for assessing microsomal O-dealkylation.

Conclusion

The chlorophenoxy ether linkage presents a fascinating dichotomy in drug design and agrochemistry: it is virtually impervious to chemical hydrolysis under physiological pH and temperature, yet highly susceptible to targeted enzymatic oxidative cleavage. By understanding the specific CYP450-mediated pathways that dictate the half-life of these compounds, researchers can strategically modify the steric hindrance around the α-carbon to either enhance metabolic stability or design predictable clearance pathways.

References

  • Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat. mdpi.com.[Link]

  • Evidence of cytochrome P450-catalyzed cleavage of the ether bond of phenoxybutyrate herbicides in Rhodococcus erythropolis K2-3. nih.gov. [Link]

  • Investigation of Biotransformation Pathways in a Chimeric Mouse with a Humanized Liver. mdpi.com. [Link]

  • A Theoretical Study on the Metabolic Requirements Resulting from α-Ketoglutarate-Dependent Cleavage of Phenoxyalkanoates. asm.org. [Link]

  • Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid. ovid.com. [Link]

  • Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental). inchem.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride Derivatives

Introduction and Strategic Rationale Phenoxyalkylamines represent a privileged pharmacophore in medicinal chemistry, frequently serving as critical structural motifs in the development of CNS-active agents, alpha-blocker...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Phenoxyalkylamines represent a privileged pharmacophore in medicinal chemistry, frequently serving as critical structural motifs in the development of CNS-active agents, alpha-blockers, and ATP-competitive kinase inhibitors[1][2]. Specifically, 5-(3-chlorophenoxy)pentan-1-amine hydrochloride (CAS 1864063-66-0) is a highly versatile intermediate.

Designing a robust synthesis for this molecule requires navigating the challenges of primary amine reactivity. While traditional methods like the Gabriel synthesis or reductive amination are well-documented, they often suffer from harsh deprotection conditions (hydrazinolysis) or the formation of over-alkylated secondary and tertiary amine by-products[3]. To circumvent these issues, this protocol details a highly chemoselective, two-step approach: a Mitsunobu etherification utilizing an N-Boc protected amino alcohol, followed by direct acidic deprotection to yield the hydrochloride salt[2][4].

Reaction Workflow and Mechanistic Insights

The protocol is designed as a self-validating system where each step provides distinct visual and analytical cues to confirm success.

Workflow A 3-Chlorophenol + N-Boc-5-aminopentan-1-ol B Mitsunobu Coupling (DIAD, PPh3, THF, 0 °C to RT) A->B C N-Boc-5-(3-chlorophenoxy) pentan-1-amine B->C 85-90% Yield D Boc Deprotection (4M HCl in Dioxane, RT) C->D E 5-(3-Chlorophenoxy)pentan- 1-amine hydrochloride D->E >95% Yield

Synthetic workflow for 5-(3-chlorophenoxy)pentan-1-amine hydrochloride.

The "Why" Behind the Chemistry

The Mitsunobu reaction facilitates the formation of a C-O bond under exceptionally mild conditions[4][5]. The thermodynamic driving force is the formation of the strong P=O bond in triphenylphosphine oxide (TPPO)[5][6]. We specifically select Diisopropyl azodicarboxylate (DIAD) over Diethyl azodicarboxylate (DEAD) because DIAD is a liquid at ambient temperatures, presents a significantly lower explosion hazard, and provides superior steric control during the betaine formation[4].

For the deprotection phase, 4M HCl in dioxane is deliberately chosen over Trifluoroacetic acid (TFA). Using TFA would yield a trifluoroacetate salt, necessitating a subsequent, tedious ion-exchange step. The anhydrous HCl/dioxane system directly protonates the amine upon Boc cleavage, precipitating the target molecule as a highly crystalline, pharmaceutically acceptable hydrochloride salt.

Mechanism Step1 Step 1: Betaine Formation PPh3 + DIAD → Morrison-Brunn-Huisgen Betaine Step2 Step 2: Protonation Betaine + 3-Chlorophenol → Phosphonium + Phenoxide Step1->Step2 Step3 Step 3: Alcohol Activation Phosphonium + N-Boc-5-aminopentan-1-ol → Alkoxyphosphonium Step2->Step3 Step4 Step 4: SN2 Displacement Alkoxyphosphonium + Phenoxide → Ether Product + TPPO Step3->Step4

Mechanistic steps of the Mitsunobu etherification.

Quantitative Reagent Data

Table 1: Step 1 - Mitsunobu Coupling (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Chlorophenol128.561.001.29 gAcidic Nucleophile
N-Boc-5-aminopentan-1-ol203.281.052.13 gElectrophile Precursor
Triphenylphosphine (PPh3)262.291.203.15 gActivating Agent
DIAD202.211.202.36 mLActivating Agent
Tetrahydrofuran (THF)72.11-30.0 mLAnhydrous Solvent

Table 2: Step 2 - Boc Deprotection and Salt Formation

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc Intermediate313.821.00~2.67 g (8.5 mmol)Substrate
4M HCl in Dioxane36.46 (HCl)10.021.2 mLDeprotecting Agent
Dichloromethane (DCM)84.93-10.0 mLCo-solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-(3-chlorophenoxy)pentyl)carbamate

Self-Validation Cue: The reaction mixture will transition from clear to slightly yellow upon DIAD addition, and TPPO will begin to precipitate as a white solid as the reaction progresses[6].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert nitrogen gas.

  • Dissolution: Add 3-chlorophenol (1.29 g, 10 mmol), N-Boc-5-aminopentan-1-ol (2.13 g, 10.5 mmol), and PPh3 (3.15 g, 12 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Causality: Controlling the temperature prevents the premature decomposition of the Morrison-Brunn-Huisgen betaine intermediate.

  • Activation: Add DIAD (2.36 mL, 12 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc, 8:2). The product spot will be UV-active and stain blue/purple with ninhydrin upon heating (indicating the protected amine).

  • Workup & TPPO Removal: Concentrate the THF under reduced pressure. To the crude residue, add 20 mL of a cold 1:1 mixture of diethyl ether and hexanes. Causality: TPPO is highly soluble in DCM and THF but poorly soluble in cold ether/hexane. This selective trituration precipitates the bulk of the TPPO[6], drastically simplifying downstream chromatography. Filter the white precipitate and concentrate the filtrate.

  • Purification: Purify the concentrated filtrate via silica gel flash chromatography (gradient elution: 100% Hexanes to 80% Hexanes/20% EtOAc) to yield the N-Boc protected intermediate as a colorless viscous oil.

Step 2: Synthesis of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride

Self-Validation Cue: The evolution of isobutylene and CO2 gas will be visually apparent as gentle bubbling. The final product will crash out of solution as a white crystalline solid.

  • Dissolution: Transfer the purified N-Boc intermediate (~2.67 g, 8.5 mmol) to a 50 mL round-bottom flask and dissolve in 10 mL of anhydrous DCM.

  • Deprotection: Cool the flask to 0 °C. Slowly add 21.2 mL of 4M HCl in dioxane.

  • Reaction: Remove the cooling bath and stir at room temperature for 3 hours.

  • In-Process Control: Monitor via TLC. The starting material spot (high Rf) should completely disappear, and a new baseline spot (the highly polar amine salt) will appear.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Crystallization: Suspend the resulting crude solid in 15 mL of cold, anhydrous diethyl ether. Stir vigorously for 15 minutes. Causality: Diethyl ether removes any residual organic impurities and unreacted phenols while leaving the highly polar hydrochloride salt completely insoluble.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether.

  • Drying: Dry the white crystalline solid under high vacuum at 40 °C for 4 hours to yield pure 5-(3-chlorophenoxy)pentan-1-amine hydrochloride.

Analytical Validation

To ensure the integrity of the synthesized compound, verify the product against the following expected analytical parameters:

  • LC-MS (ESI+): Expected

    
     for the free base 
    
    
    
    is 214.1. The isotopic pattern should clearly show a 3:1 ratio for the
    
    
    and
    
    
    isotopes, confirming the presence of the chlorophenoxy moiety.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.05 (br s, 3H, -N
      
      
      
      )
    • 
       7.30 (t, 
      
      
      
      = 8.1 Hz, 1H, Ar-H)
    • 
       7.02 - 6.90 (m, 3H, Ar-H)
      
    • 
       4.02 (t, 
      
      
      
      = 6.4 Hz, 2H, -C
      
      
      -O-Ar)
    • 
       2.80 (m, 2H, -C
      
      
      
      -NH
      
      
      )
    • 
       1.80 - 1.40 (m, 6H, aliphatic chain -C
      
      
      
      -)

References

1.. Sigma-Aldrich. 2.1. PubMed (NIH). 3.2. PubMed (NIH). 4. 4. Wikipedia. 5.3. Benchchem. 6.5. TCI Chemicals. 7.6. Organic Synthesis.

Sources

Application

Using 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride as a PROTAC linker

Application Note: Engineering PROTACs with 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride Executive Summary & Structural Rationale In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering PROTACs with 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride

Executive Summary & Structural Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of the linker connecting the E3 ligase ligand to the target protein ligand is no longer an afterthought. While early PROTACs relied heavily on highly flexible polyethylene glycol (PEG) or simple alkyl chains, modern linkerology emphasizes the strategic incorporation of rigid motifs. Subtle changes in linker rigidity, length, and composition dramatically dictate the thermodynamics of ternary complex formation, cellular permeability, and overall pharmacokinetics (PK)[1],[2].

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS 1864063-66-0) is a highly versatile, heterobifunctional building block engineered for advanced PROTAC synthesis. It offers a hybrid architectural advantage:

  • Pentyl Chain (Flexibility): Provides the necessary spatial extension to span the gap between the E3 ligase and the target protein without incurring the severe entropic penalties associated with excessively long aliphatic chains[2].

  • meta-Chlorophenoxy Moiety (Rigidity & Vectoring): Introduces a rigid aryl ether vector. The meta-substitution dictates a specific ~120° exit angle, enforcing a distinct conformational constraint that can favor productive ternary complex geometry compared to purely aliphatic linkers[1].

  • Orthogonal Reactivity: The aliphatic primary amine allows for immediate, high-yielding amide coupling, while the deactivated aryl chloride serves as a stable, "masked" handle for late-stage palladium-catalyzed cross-coupling[3].

Physicochemical Profiling

Understanding the physicochemical contributions of the linker fragment is critical for maintaining the final PROTAC within acceptable drug-like chemical space.

PropertyValueRationale in PROTAC Design
Molecular Weight 250.17 g/mol (Salt) 213.71 g/mol (Free Base)Low MW contribution helps keep the final PROTAC mass manageable, aiding in cellular permeability.
TPSA Contribution ~35.2 Ų (Ether O + Amine N)Balances aqueous solubility with lipid membrane permeability.
Rotatable Bonds 7Provides moderate flexibility, structurally restricted at the aryl ether terminus.
Reactive Handles Primary Amine, Aryl ChlorideEnables a robust, orthogonal two-step convergent synthesis.

Strategic Synthetic Workflow

The synthesis of a PROTAC using this building block relies on a convergent, two-step orthogonal approach. The aryl chloride is intentionally unreactive under standard acylation conditions. This prevents polymerization or side reactions during the initial E3 ligand attachment, allowing for high-throughput synthesis and clean intermediate isolation[4].

PROTAC_Workflow E3 E3 Ligase Ligand (Carboxylic Acid) AmideInt Amide Intermediate (Aryl Chloride Handle) E3->AmideInt Step 1: Amide Coupling (HATU, DIPEA, DMF) Linker 5-(3-Chlorophenoxy)pentan-1-amine (Bifunctional Linker) Linker->AmideInt PROTAC Mature PROTAC (Ternary Complex Inducer) AmideInt->PROTAC Step 2: Buchwald-Hartwig (Pd2(dba)3, XPhos, 100°C) Target Target Protein Ligand (Primary/Secondary Amine) Target->PROTAC

Convergent two-step orthogonal synthesis of PROTACs using 5-(3-Chlorophenoxy)pentan-1-amine.

Step-by-Step Experimental Protocols

Protocol 1: E3 Ligase Ligand Conjugation (Amide Coupling)

Causality & Rationale: The primary amine of the linker is highly nucleophilic. We utilize HATU to rapidly generate an active ester from the E3 ligand's carboxylic acid. DIPEA is required in excess to neutralize the HCl salt of the linker and drive the reaction forward[4]. The aryl chloride remains completely inert under these mild conditions.

Methodology:

  • Activation: In an oven-dried reaction vial, dissolve the E3 Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (1.1 eq) to the mixture. Stir at RT for 2–4 hours.

  • Self-Validating Check (LC-MS): Sample 1 µL of the reaction mixture.

    • Diagnostic Signature: Confirm product formation by identifying the exact mass. Crucially, the product must display a classic 3:1 isotopic ratio (M / M+2) due to the natural abundance of ³⁵Cl and ³⁷Cl. This built-in isotopic tracer confirms the aryl chloride handle is intact and ready for the next step.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Target Ligand Conjugation (Buchwald-Hartwig Amination)

Causality & Rationale: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making oxidative addition by Palladium the rate-limiting step[3]. To overcome this thermodynamic barrier, a highly active, electron-rich, and sterically bulky biaryl phosphine ligand (e.g., XPhos or tBuBrettPhos) is mandatory. The steric bulk accelerates reductive elimination, while the electron-rich nature facilitates oxidative addition into the deactivated C-Cl bond[3].

Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the Amide Intermediate from Protocol 1 (1.0 eq), the Target Ligand-NH₂ (1.2 eq), Pd₂(dba)₃ (0.05 eq, 5 mol%), XPhos (0.10 eq, 10 mol%), and finely ground Cs₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M).

    • Critical Step: Purge the suspension with Argon gas for 10–15 minutes. Trace oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), permanently halting the catalytic cycle.

  • Reaction: Seal the tube and heat at 100 °C in an oil bath or heating block for 12–16 hours.

  • Self-Validating Check (LC-MS): Analyze the crude reaction mixture.

    • Diagnostic Signature: The successful formation of the C-N bond is definitively proven by the disappearance of the 3:1 (M / M+2) chlorine isotopic pattern and the emergence of the mature PROTAC mass. If the 3:1 pattern persists at a higher mass, it indicates an undesired side reaction (e.g., transamidation) rather than the intended cross-coupling.

  • Isolation: Cool to RT, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify the crude mixture via preparative reverse-phase HPLC to isolate the mature PROTAC.

👨‍🔬 Senior Scientist's Insight: If the Buchwald-Hartwig coupling stalls at <50% conversion, do not simply increase the temperature, as this accelerates catalyst degradation. Instead, verify the absolute absence of oxygen during degassing and consider switching the ligand from XPhos to tBuBrettPhos, which offers enhanced stabilization for the oxidative addition into deactivated aryl chlorides.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: nih.gov (PMC) URL: 1

  • Title: Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions Source: mdpi.com URL: 2

  • Title: Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis Source: acs.org (The Journal of Organic Chemistry) URL: 4

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: acs.org (Organic Process Research & Development) URL: 3

Sources

Method

Application Note: Reductive Amination with 5-(3-Chlorophenoxy)pentan-1-amine HCl

The following Application Note and Protocol is designed for researchers utilizing 5-(3-Chlorophenoxy)pentan-1-amine HCl in medicinal chemistry, specifically for linker synthesis (e.g., PROTACs) or fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers utilizing 5-(3-Chlorophenoxy)pentan-1-amine HCl in medicinal chemistry, specifically for linker synthesis (e.g., PROTACs) or fragment-based drug discovery.

Abstract

This guide details the optimized conditions for coupling 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride with various aldehydes and ketones via reductive amination. While standard protocols exist, the hydrochloride salt form of this lipophilic ether-amine presents specific solubility and pH challenges in non-polar solvents (DCM/DCE). This note provides a self-validating protocol using a buffered Sodium Triacetoxyborohydride (STAB) system to ensure quantitative conversion and minimize dialkylation side products.

Introduction & Chemical Context

5-(3-Chlorophenoxy)pentan-1-amine is a valuable "linker" motif, often used to connect an E3 ligase ligand to a target protein ligand in PROTAC design, or to extend a pharmacophore into a solvent-exposed channel.

  • Chemical Structure: A primary amine tethered by a 5-carbon alkyl chain to a meta-chlorophenoxy group.

  • Key Challenge: The reagent is supplied as an HCl salt .

    • Solubility: Highly soluble in MeOH/Water; poorly soluble in anhydrous DCE/DCM (the preferred solvents for STAB).

    • Acidity: The HCl salt is too acidic for rapid imine formation if not buffered, yet the free base is prone to oxidation and dialkylation.

Mechanistic Insight: Reductive amination proceeds via an iminium ion intermediate. For the HCl salt to react, it must first dissociate. In non-polar solvents, the salt remains an unreactive ion pair. Our protocol uses an in situ neutralization-reactivation strategy:

  • Release: DIPEA neutralizes the HCl, solubilizing the free amine.

  • Activation: Acetic acid is added immediately to buffer the system to pH ~5-6, the optimal window for iminium generation without protonating the nucleophile entirely.

Experimental Workflow & Mechanism

ReductiveAmination cluster_side Avoid Dialkylation Start Start: Amine HCl Salt + Carbonyl (R-CHO) Step1 1. Solubilization & Free Basing (DCE + 1.0 eq DIPEA) Start->Step1 Dissolve Step2 2. Acid Activation (Add 1.5 eq AcOH) Step1->Step2 Buffer pH 5-6 Imine Intermediate: Hemiaminal / Iminium Ion (Equilibrium) Step2->Imine -H2O Reduction 3. Reduction (Add 1.5 eq STAB) Imine->Reduction Hydride Transfer Dialkyl Side Product: Tertiary Amine Imine->Dialkyl Excess Carbonyl Quench 4. Quench & Workup (Sat. NaHCO3) Reduction->Quench Complete Product Final Product: Secondary Amine Quench->Product Extraction

Figure 1: Step-wise mechanistic flow for the buffered reductive amination of amine HCl salts.

Optimized Protocol (The "Gold Standard")

Reagents & Stoichiometry
ComponentEquiv.Role
Amine HCl Salt 1.0Nucleophile (Limiting Reagent)
Aldehyde/Ketone 1.1 - 1.2Electrophile (Slight excess ensures completion)
DIPEA 1.0Base (Neutralizes HCl to solubilize amine)
Acetic Acid (AcOH) 1.5Catalyst (Activates carbonyl, buffers pH)
STAB 1.5 - 2.0Reducing Agent (Sodium Triacetoxyborohydride)
Solvent DCE1,2-Dichloroethane (0.1 M concentration)
Step-by-Step Procedure

1. Preparation of the Amine Solution (The "Solubilization" Step)

  • To a dry vial equipped with a stir bar, add 5-(3-Chlorophenoxy)pentan-1-amine HCl (1.0 equiv).

  • Add anhydrous DCE (concentration ~0.1 M). Note: The salt will likely remain a suspension.

  • Add DIPEA (N,N-Diisopropylethylamine, 1.0 equiv).

  • Observation: The suspension should clear within 2-5 minutes as the free amine is released and dissolves in the organic layer.

2. Carbonyl Addition & Activation

  • Add the Aldehyde or Ketone (1.1 equiv).

  • Immediately add Glacial Acetic Acid (1.5 equiv).

  • Critical Check: Stir at Room Temperature (RT) for 30-60 minutes . This "pre-complexation" time allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

3. Reduction

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) in a single portion.[1]

  • Safety: Mild gas evolution (H₂) may occur. Ensure the vessel is vented (e.g., needle through septum).

  • Stir at RT.[1][2][3]

    • Aldehydes: Typically complete in 2–4 hours.

    • Ketones: May require 12–16 hours (Overnight).

4. Monitoring (Self-Validation)

  • TLC/LCMS: Check for the disappearance of the amine (m/z 214.1 for the free base cation).

  • Troubleshooting: If starting material persists after 4 hours, add a second portion of STAB (0.5 equiv). Do not add more aldehyde, as this promotes dialkylation.

5. Workup & Isolation

  • Quench: Slowly add saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to quench residual borohydrides and neutralize acetic acid.

  • Extraction: Extract with DCM (3x).

    • Note: The chlorophenoxy chain makes the product lipophilic; it will partition strongly into the organic phase.

  • Wash: Wash combined organics with Brine (1x).

  • Dry: Dry over Na₂SO₄, filter, and concentrate.

Alternative Conditions (Solubility Issues)

If the specific aldehyde/ketone is insoluble in DCE, or if the amine salt fails to solubilize with DIPEA:

Method B: Methanolic Cyanoborohydride (The "Universal Solvent" Method)

  • Solvent: Anhydrous Methanol (MeOH).[2]

  • Base: Acetate buffer (KOAc or NaOAc, 2.0 equiv) - No DIPEA needed here as MeOH dissolves the salt.

  • Reducing Agent: NaBH₃CN (Sodium Cyanoborohydride).[4]

  • Pros: Dissolves almost everything.

  • Cons: Toxic (cyanide risk), slower reaction, harder to drive to completion without excess reagents.

Critical Analysis & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Salt did not dissociate.Ensure Step 1 (DIPEA addition) resulted in a clear solution before adding STAB.
Dialkylation (Tertiary Amine) Aldehyde too reactive / Excess used.Use strictly 1.0-1.1 equiv of aldehyde. Add aldehyde slowly to the amine solution (inverse addition).
Emulsion during Workup Surfactant-like nature of the long chain.Add a small amount of MeOH to the biphasic mixture or filter through Celite before separation.
Product Impurity Boron complex formation.The quench step is vital. Stirring with NaHCO₃ for >15 mins breaks down amine-boron complexes.

Safety & Handling

  • Chlorophenoxy moiety: Treat as a potential irritant and environmental hazard.

  • STAB: Moisture sensitive.[5] Store in a desiccator. Decomposed STAB (smells strongly of acetic acid and looks "wet") will result in failed reactions.

  • DCE: Carcinogenic solvent. Handle in a fume hood. DCM is a viable alternative if DCE is restricted.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • PubChem. (n.d.).[9] "5-(3-Chlorophenoxy)pentan-1-amine Compound Summary." National Center for Biotechnology Information. Link

Sources

Application

Application Note: Preparation of Stock Solutions for 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride

Abstract This guide details the standardized protocol for preparing, verifying, and storing stock solutions of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride . This compound is a critical pharmacophore building block, f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the standardized protocol for preparing, verifying, and storing stock solutions of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride . This compound is a critical pharmacophore building block, frequently employed in the synthesis of Histamine H3/H4 receptor ligands and multi-target directed ligands (MTDLs) for neurodegenerative research. Due to the hygroscopic nature of primary amine hydrochloride salts, precise handling is required to prevent water uptake, which can skew stoichiometric accuracy in quantitative binding assays or synthetic coupling reactions.

Chemical Identity & Properties

Before initiating solution preparation, verify the specific batch properties. The values below represent the theoretical standards for the hydrochloride salt form.

PropertyValueNotes
IUPAC Name 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
Chemical Formula C₁₁H₁₆ClNO[1][2][3] · HClSalt form (1:1 stoichiometry assumed)
Molecular Weight 250.17 g/mol Note: Check CoA for specific hydration or salt ratio.
Free Base MW ~213.70 g/mol Useful for molarity conversions in synthesis.
Physical State White to off-white crystalline solidHygroscopic
Solubility DMSO (>50 mM), Water (>20 mM), Ethanol (>10 mM)Water solubility is pH-dependent.

Critical Handling & Safety (Hygroscopicity Management)

Amine hydrochloride salts are prone to deliquescence (absorbing atmospheric moisture until they dissolve). Inaccurate weighing due to water weight is the #1 cause of experimental variability in IC50/Ki determination.

  • Storage: Store solid powder at 4°C or -20°C in a desiccator.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

  • Weighing: Use an anti-static gun if available. Weigh quickly into a pre-tared vessel. Do not return excess powder to the stock vial.

Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution.

  • DMSO (Dimethyl Sulfoxide): Recommended for Primary Stock.

    • Pros: Excellent solubility, prevents hydrolysis, bacteriostatic, freezes at low temp (protecting from degradation).

    • Cons: High freezing point (+19°C); requires warm-up before use.

  • Water (Milli-Q / DI): Recommended for Immediate Use Only.

    • Pros: Biocompatible.

    • Cons: Aqueous solutions of amine salts are acidic (pH ~4-5) and prone to oxidation or microbial growth over time.

  • Ethanol: Secondary Option.

    • Pros: Easy to evaporate for synthesis.

    • Cons: Volatile; concentration changes over time due to evaporation.

Protocol: Preparation of 50 mM Primary Stock (DMSO)

This protocol targets a 50 mM concentration, suitable for downstream dilution to µM or nM ranges for biological assays.

Materials
  • 5-(3-Chlorophenoxy)pentan-1-amine HCl solid

  • Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested)

  • Vortex mixer

  • Amber glass vials (borosilicate) with PTFE-lined caps

Step-by-Step Procedure
  • Calculate Mass Requirement:

    
    
    
    • Example: To prepare 1.0 mL of 50 mM stock:

      
      
      
  • Weighing:

    • Place a sterile amber vial on the analytical balance. Tare.

    • Quickly weigh ~12.5 mg of the solid. Record the exact mass (e.g., 12.8 mg).

  • Volume Adjustment (Gravimetric or Volumetric):

    • Calculate the exact volume of DMSO required to achieve 50 mM based on the recorded mass.

    • Correction: If you weighed 12.8 mg :

      
      
      
    • Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap tightly. Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless. If particles persist, sonicate for 60 seconds at room temperature.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Workflow Diagram

StockPrep Start Start: Solid HCl Salt Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Solid (Record Exact Mass) Equilibrate->Weigh Prevent Condensation Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve No (Sonicate) Store Aliquot & Store (-20°C, Amber) QC->Store Yes

Figure 1: Workflow for the precise preparation of hygroscopic amine hydrochloride stock solutions.

Protocol: Preparation of Aqueous Working Solutions

For biological assays (e.g., binding affinity, calcium flux), the DMSO stock must be diluted into an aqueous buffer.

Warning: Do not store aqueous dilutions for more than 24 hours.

  • Thawing: Thaw DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity (DMSO layers upon freezing).

  • Intermediate Dilution (10x):

    • Dilute the 50 mM stock 1:10 in water or assay buffer to create a 5 mM intermediate.

    • Note: This step reduces the DMSO concentration to 10%.

  • Final Dilution:

    • Dilute the 5 mM intermediate into the final assay volume.

    • Example: To achieve 10 µM final concentration, dilute 1:500.

    • Final DMSO Content: 0.02% (well below the 0.1-1% toxicity threshold for most cell lines).

Serial Dilution Logic (Graphviz)

SerialDilution Stock 50 mM Stock (100% DMSO) Inter 5 mM Intermediate (10% DMSO / 90% Buffer) Stock->Inter  1:10 Dilution   Working 10 µM Working Sol. (0.02% DMSO) Inter->Working  1:500 Dilution   Assay Cell/Protein Assay (Final Readout) Working->Assay  Application  

Figure 2: Dilution cascade to minimize DMSO shock to biological systems.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Precipitation upon water addition "Salting out" or low solubility of free base at neutral pH.Ensure the intermediate dilution is well-mixed. If precipitation persists, acidify slightly (0.1% acetic acid) or keep DMSO >5% in intermediate steps.
Yellowing of Solution Oxidation of the amine.Discard. Prepare fresh from solid. Ensure storage under inert gas (Nitrogen/Argon) if possible.
Inconsistent Assay Data Hygroscopic error during weighing.Use the "Difference Weighing" method or verify concentration via LC-MS/UV (if extinction coefficient is known).

References

  • Histamine H3 Receptor Ligands & Pharmacophores

    • Topic: Structure-Activity Relationships of phenoxyalkylamines in GPCR ligand design.
    • Source:

  • Handling Hygroscopic Salts

    • Topic: Best practices for weighing and storage of deliquescent hydrochloride salts.
    • Source:

  • DMSO Solubility Protocols

    • Topic: Standard operating procedures for DMSO stock prepar
    • Source:

  • Chemical Data (Analogous Structure)

    • Topic: Physical properties of 5-chloropentan-1-amine hydrochloride.
    • Source:

Sources

Method

Solvent selection for reactions involving 5-(3-Chlorophenoxy)pentan-1-amine HCl

[1] Executive Summary Compound: 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride CAS: (Analogous to 161523-72-4) Class: Primary Amine Hydrochloride Salt / Phenoxyalkylamine[1] This Application Note provides a technical fr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride CAS: (Analogous to 161523-72-4) Class: Primary Amine Hydrochloride Salt / Phenoxyalkylamine[1]

This Application Note provides a technical framework for solvent selection in reactions involving 5-(3-Chlorophenoxy)pentan-1-amine HCl . As a hydrochloride salt, this compound presents a dichotomy in solubility: the ionic head group (


) demands polarity, while the lipophilic tail (chlorophenoxy-pentyl) requires organic solvation.[1]

Successful utilization in amide couplings (acylation) or nucleophilic substitutions (


) requires a strategic "Solvent Switch" or specific biphasic conditions to manage the transition from the stable salt form to the reactive free base. This guide prioritizes 2-Methyltetrahydrofuran (2-MeTHF)  and Ethyl Acetate (EtOAc)  as superior, green alternatives to DMF/DCM, supported by recent sustainability metrics in pharmaceutical manufacturing.[1]

Physiochemical Profile & Solubility Analysis

The HCl salt form is the thermodynamically stable solid, typically appearing as a white to off-white crystalline powder. Its solubility profile is the primary determinant for reaction setup.

Table 1: Predicted Solubility Profile (25°C)
Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Polar Protic WaterHigh (>50 mg/mL)Low (<1 mg/mL)Ideal for biphasic Schotten-Baumann reactions.[1]
Polar Protic Methanol / EthanolHigh HighGood for storage; nucleophilic competition in acylations.[1]
Polar Aprotic DMSO / DMFHigh HighUniversal solvent; difficult to remove (high BP).[1]
Polar Aprotic Acetonitrile (MeCN)ModerateHighExcellent for

reactions; easy work-up.[1]
Green Ethers 2-MeTHFLowHigh Recommended. Forms biphasic system with water; easy drying.[1]
Esters Ethyl Acetate (EtOAc)NegligibleHigh Standard extraction solvent; poor for dissolving the initial salt.
Chlorinated Dichloromethane (DCM)Low/ModerateHighTraditional standard; avoid due to toxicity/environmental restrictions.[1]
Hydrocarbons Toluene / HexaneInsolubleModerateAnti-solvent for precipitation/crystallization.[1]

Core Methodologies & Protocols

Scenario A: Amide Coupling (Peptide Bond Formation)

Challenge: The HCl salt is insoluble in the non-polar solvents typically favored for coupling (e.g., DCM, EtOAc). Solution: Use an in situ neutralization strategy within a "Green" solvent system (2-MeTHF).[1]

Protocol 1: Green Amide Coupling in 2-MeTHF

Rationale: 2-MeTHF is derived from renewable resources (furfural), has a higher boiling point than THF (reducing evaporative loss), and separates cleanly from water, simplifying work-up.[1]

Reagents:

  • Carboxylic Acid (

    
     equiv)[1][2]
    
  • 5-(3-Chlorophenoxy)pentan-1-amine HCl (

    
     equiv)[1]
    
  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU (

    
     equiv)[1]
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)[1]
    
  • Solvent: 2-MeTHF (

    
     concentration)[1]
    

Step-by-Step Procedure:

  • Dissolution (Acid): Charge the reaction vessel with the Carboxylic Acid and 2-MeTHF. Stir to dissolve.

  • Activation: Add the Coupling Agent (e.g., T3P, 50% in EtOAc) and

    
     equiv of DIPEA. Stir for 10–20 minutes at room temperature (RT) to activate the acid.
    
  • Salt Addition: Add the solid 5-(3-Chlorophenoxy)pentan-1-amine HCl directly to the vessel. Note: It may remain as a suspension.

  • Neutralization & Coupling: Add the remaining DIPEA (

    
     equiv) dropwise.[1]
    
    • Mechanism:[1][3][4][5] The base deprotonates the ammonium salt, releasing the free amine into the organic phase where it immediately reacts with the activated ester. The suspension will clear as the reaction proceeds.

  • Monitoring: Monitor by LC-MS. The lipophilic product will be distinct from the polar starting amine.

  • Work-up: Add water directly to the reaction vessel (2-MeTHF is water-immiscible). Separate phases. Wash organic layer with

    
     HCl (removes excess amine/DIPEA) and then sat.[1] 
    
    
    
    (removes unreacted acid).[1]
Scenario B: Nucleophilic Substitution ( )

Challenge: Alkylation requires a naked amine nucleophile.[1] The HCl must be fully neutralized to prevent inhibition. Solution: Use Acetonitrile (MeCN) with an inorganic base.[1]

Protocol 2: Alkylation in Acetonitrile

Rationale: MeCN is polar enough to partially solubilize the HCl salt, facilitating neutralization by carbonate bases. It is easily removed by evaporation.[1]

Step-by-Step Procedure:

  • Suspension: Suspend 5-(3-Chlorophenoxy)pentan-1-amine HCl (

    
     equiv) in anhydrous MeCN.
    
  • Free-Basing: Add

    
     or 
    
    
    
    (
    
    
    equiv).[1] Heat to
    
    
    for 30 minutes.
    • Observation: Evolution of

      
       indicates deprotonation.[1]
      
  • Alkylation: Add the Alkyl Halide / Electrophile (

    
     equiv).[1]
    
  • Reaction: Stir at

    
    .
    
  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , unreacted carbonate).
    
  • Concentration: Rotovap the filtrate to obtain the crude secondary/tertiary amine.

Decision Logic & Visualization

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher to the optimal solvent system based on the intended reaction type and green chemistry constraints.

SolventSelection Start Start: 5-(3-Chlorophenoxy)pentan-1-amine HCl ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (Acylation) ReactionType->AmideCoupling SN2 Nucleophilic Substitution (Alkylation) ReactionType->SN2 GreenReq Strict Green Chem Requirement? AmideCoupling->GreenReq SolubilityCheck Reagent Solubility Check SN2->SolubilityCheck MeTHF Rec: 2-MeTHF (In-situ Neutralization) GreenReq->MeTHF Yes (Preferred) DMF Rec: DMF or NMP (Only if solubility limited) GreenReq->DMF No / High Solubility Needed MeCN Rec: Acetonitrile (MeCN) (With K2CO3) SolubilityCheck->MeCN Standard Biphasic Rec: EtOAc / Water (Schotten-Baumann) SolubilityCheck->Biphasic Highly Reactive Electrophile

Caption: Decision tree for selecting the optimal solvent system based on reaction type and sustainability goals.

Diagram 2: Work-up & Purification Workflow

This workflow illustrates the "Amine Switch" technique to isolate the product from unreacted starting materials.

WorkupFlow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Acidic Wash (0.5M HCl) Partitions Amines to Aqueous Crude->AcidWash OrgLayer1 Organic Layer (Contains Amide/Neutral Product) AcidWash->OrgLayer1 Product retained AqLayer1 Aqueous Layer (Contains Unreacted Amine HCl) AcidWash->AqLayer1 Impurities removed BaseWash Basic Wash (Sat. NaHCO3) Removes Acids OrgLayer1->BaseWash FinalOrg Final Organic Layer (Dry & Concentrate) BaseWash->FinalOrg Purified Product Waste Aqueous Waste BaseWash->Waste

Caption: "Amine Switch" work-up strategy. Acid wash removes unreacted amine; Base wash removes unreacted acids.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete salt neutralization.[1]Ensure DIPEA/TEA is

equiv.[1] The first equivalent only neutralizes the HCl.
Gummy Precipitate Formation of TEA-HCl salts in non-polar solvent.[1]Switch solvent to 2-MeTHF or add a small amount of DMF as a co-solvent.[1]
Product in Aqueous Layer Product amine is too polar (if product is basic).[1]If the product is an amine (not amide), avoid strong acid washes. Use pH 5–6 buffer or extract with DCM.[1]
Emulsion during Work-up Surfactant effect of the phenoxy-pentyl chain.[1]Add brine (saturated NaCl) to the aqueous phase. Filter through Celite if solids are present.[6]

References

  • Lei, P., et al. (2021). "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Sustainable Chemistry & Engineering.[1] Link[1][7]

  • Prat, D., et al. (2016).[8] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][8] Link

  • Alder, C. M., et al. (2016).[8] "Updating and Further Expanding GSK's Solvent Sustainability Guide." Green Chemistry, 18, 3879-3890. Link

  • BenchChem Technical Support. (2025). "Workup Procedures for Reactions Involving Basic Amines." Link[1]

Sources

Application

Incorporating 5-(3-Chlorophenoxy)pentan-1-amine HCl into fragment-based drug design

Technical Application Note: Strategic Elaboration of Fragment Hits using 5-(3-Chlorophenoxy)pentan-1-amine HCl Executive Summary In Fragment-Based Drug Design (FBDD), the transition from a low-affinity fragment hit ( in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Elaboration of Fragment Hits using 5-(3-Chlorophenoxy)pentan-1-amine HCl

Executive Summary

In Fragment-Based Drug Design (FBDD), the transition from a low-affinity fragment hit (


 in mM range) to a high-potency lead (

in nM range) often requires the strategic addition of "growth vectors" that reach distal hydrophobic pockets.

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS: 161523-72-4) represents a high-value "linker-pharmacophore" building block. It serves a dual function:

  • Structural Linker: The 5-carbon alkyl chain provides a flexible spacer (~6-8 Å extension) to bridge the core fragment to adjacent sub-pockets.

  • Terminal Pharmacophore: The 3-chlorophenoxy moiety offers a lipophilic anchor capable of

    
    -stacking and halogen bonding, frequently enhancing residence time (
    
    
    
    ).

This guide details the methodology for using this reagent to "grow" fragment hits via parallel synthesis and validating the affinity gains using Surface Plasmon Resonance (SPR).

Chemical Profile & Design Logic

Understanding the physicochemical properties of the reagent is critical for assay compatibility and synthetic planning.

PropertyDataDesign Implication
Molecular Weight 250.16 g/mol Adds significant mass; useful for SPR signal enhancement.
Linker Length 5-Carbon (Pentyl)Optimal for reaching "deep" hydrophobic pockets without excessive entropic penalty compared to longer chains.
Reactive Handle Primary Amine (

)
High nucleophilicity for amide coupling, reductive amination, or

.
Pharmacophore 3-ChlorophenoxyThe Chlorine atom at the meta position is electronically distinct, often filling halogen-binding pockets in kinases and GPCRs.
Solubility Water/DMSO (HCl salt)High solubility facilitates preparation of 100 mM stock solutions for library synthesis.

Mechanistic Rationale: The "Fragment Growing" strategy relies on the principle of Additivity of Binding Energy (


). By coupling this amine to a carboxylate-containing fragment hit, you introduce a hydrophobic interaction (the chlorophenoxy group) that can improve potency by 10-100 fold, provided the linker trajectory is correct.

Experimental Workflow: Fragment Growing

The following workflow visualizes the integration of this building block into a hit-to-lead campaign.

FragmentGrowing Hit Fragment Hit (Low Affinity, Carboxylate) Design Vector Analysis (Identify Growth Vector) Hit->Design X-ray/Docking Coupling Amide Coupling (+ 5-(3-Chlorophenoxy)pentan-1-amine) Design->Coupling Library Gen Purification HPLC Purification (Remove excess amine) Coupling->Purification Validation SPR Kinetic Assay (Confirm Kd improvement) Purification->Validation

Figure 1: Workflow for elaborating a carboxylate fragment hit using the amine building block.

Protocol A: Parallel Library Synthesis

Objective: To synthesize a mini-library of elaborated fragments by coupling 5-(3-Chlorophenoxy)pentan-1-amine to 10-20 carboxylate-functionalized fragment hits.

Reagents:

  • Fragment Hits (Carboxylic acids): 0.1 mmol

  • 5-(3-Chlorophenoxy)pentan-1-amine HCl : 0.12 mmol (1.2 eq)

  • HATU: 0.12 mmol (1.2 eq)

  • DIPEA (Diisopropylethylamine): 0.3 mmol (3.0 eq)

  • Solvent: Anhydrous DMF (1 mL per reaction)

Step-by-Step Procedure:

  • Activation: In a 2 mL vial, dissolve the Fragment Hit (COOH) in 0.5 mL DMF. Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Dissolve 5-(3-Chlorophenoxy)pentan-1-amine HCl in 0.5 mL DMF with remaining DIPEA (1.5 eq). Add this solution to the activated fragment vial.

  • Incubation: Shake or stir at RT for 4–12 hours. Monitor conversion by LC-MS.

    • Note: The HCl salt requires the extra base (DIPEA) to liberate the free amine.

  • Work-up: Evaporate DMF (Genevac or N2 stream). Re-dissolve in DMSO/MeOH (1:1).

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • QC: Confirm identity via MS and purity (>95%) via UV. Dry down to powder or prepare 10 mM DMSO stocks.

Protocol B: Biophysical Validation (SPR)

Objective: To quantify the gain in binding affinity (


) and residence time (

) of the elaborated fragment compared to the parent hit.

Instrument: Biacore 8K or S200 (or equivalent). Sensor Chip: CM5 or NTA (depending on protein tag).

Methodology:

  • Surface Preparation:

    • Immobilize the target protein to a density of ~2000-3000 RU (higher density is needed for small molecules).

    • Use a Reference Channel with a non-binding protein or deactivated surface to subtract non-specific binding (NSB).

  • Sample Preparation:

    • Dilute the 10 mM DMSO stock of the elaborated fragment into Running Buffer (e.g., PBS-P + 2% DMSO).

    • Critical: Perform a "Solvent Correction" cycle to account for bulk refractive index mismatches caused by DMSO.

  • Kinetic Titration (Single Cycle Kinetics recommended):

    • Inject a concentration series: 0, 1, 3, 10, 30, 100

      
      M.
      
    • Contact Time: 60 seconds (Association).

    • Dissociation Time: 120 seconds. (Extended dissociation is crucial to detect the "stickiness" added by the chlorophenoxy group).

  • Data Analysis:

    • Fit data to a 1:1 Binding Model.

    • Success Criteria:

      • Affinity:

        
         should improve by >10-fold compared to the parent fragment.
        
      • Kinetics: Look for a slower dissociation rate (

        
        ), indicating the chlorophenoxy group is successfully engaging a hydrophobic pocket (hydrophobic interactions often drive residence time).
        

Troubleshooting Non-Specific Binding (NSB): The chlorophenoxy group is lipophilic (


 increase). If "square wave" binding or super-stoichiometric binding (> Rmax) is observed:
  • Add 0.05% Tween-20 to the running buffer.

  • Lower the top concentration of the titration.

Structural Validation Logic

While SPR confirms binding, X-ray crystallography is the gold standard to verify the vector.

  • Soaking Protocol: Soak protein crystals with the elaborated fragment at 1-5 mM (limited by solubility) for 2-24 hours.

  • Expectation: The electron density map should reveal the pentyl chain traversing the solvent channel and the chlorophenoxy ring occupying a distinct hydrophobic sub-pocket (e.g., the "back pocket" in kinases).

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding the Path."[1] Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3] Nature Chemistry.[4] Link

  • Giannetti, A. M. (2011). "From experimental design to data analysis: Surface plasmon resonance best practices for fragment screening." Methods in Enzymology. Link

  • ChemScene. "Product Monograph: 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride."[5] (Used as proxy for physicochemical data). Link

  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 5-(3-Chlorophenoxy)pentan-1-amine HCl

The following technical guide addresses the solubilization, handling, and troubleshooting of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride in Dimethyl Sulfoxide (DMSO). This content is structured for researchers requir...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubilization, handling, and troubleshooting of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride in Dimethyl Sulfoxide (DMSO). This content is structured for researchers requiring high-precision experimental standards.

Compound Classification: Amphiphilic Primary Amine Salt Primary Challenge: Balancing the lattice energy of the hydrochloride salt with the solvation capacity of DMSO, particularly in the presence of atmospheric moisture.

Module 1: The Chemistry of Dissolution (The "Why")

Q1: Why is this specific amine hydrochloride salt difficult to dissolve in DMSO?

While DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $) generally excellent for dissolving polar compounds, 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride presents a dualistic challenge:

  • Lattice Energy vs. Solvation: The hydrochloride salt form creates a strong ionic crystal lattice. To dissolve, the solvent must overcome this lattice energy. While DMSO solvates cations well, its ability to solvate small, hard anions (like Cl⁻) is poorer than protic solvents like water. This can lead to slow dissolution kinetics.

  • The "Water Effect" (Critical): DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb significant water within hours.

    • Mechanism:[1][2][3] Absorbed water structures the DMSO solvent cage, significantly reducing its ability to solvate large lipophilic moieties (the chlorophenoxy-pentyl chain).

    • Result: If your DMSO is "wet" (even 1-2% water content), the compound may form a supersaturated suspension or a "jelly-like" precipitate rather than a true solution [1, 5].

Q2: Should I convert it to the free base?

Generally, No. The hydrochloride salt is preferred for stability and shelf-life. Converting to the free base (an oil) increases oxidation risks. However, if the salt is strictly insoluble at your required concentration (>50 mM) in anhydrous DMSO, in situ neutralization or free-basing may be a last-resort troubleshooting step (See Module 3).

Module 2: Standard Solubilization Protocol

Objective: Prepare a stable, clear stock solution (typically 10–50 mM). Prerequisites:

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz), Water bath (set to 45°C).

Step-by-Step Methodology
  • Equilibrate: Allow the compound vial to reach room temperature before opening to prevent condensation on the solid.

  • Weighing: Weigh the required mass of 5-(3-Chlorophenoxy)pentan-1-amine HCl into a sterile, chemically resistant tube (e.g., Polypropylene or Glass).

  • Solvent Addition: Add Anhydrous DMSO to the center of the tube.

    • Tip: Do not add the full volume immediately. Add 80% of the target volume first to allow for volume expansion and better mixing shear.

  • Vortexing: Vortex at high speed for 30–60 seconds.

    • Observation: The solution may appear cloudy or contain visible particles. This is normal for HCl salts.[1]

  • Sonication (The Key Step): Sonicate the sealed tube in a water bath for 5–10 minutes.

    • Mechanism:[1][2][3] Acoustic cavitation disrupts the crystal lattice, accelerating the breakdown of the ionic interactions.

  • Thermal Assist: If particles persist, heat the solution to 45°C for 5–10 minutes.

    • Warning: Do not exceed 60°C. High temperatures can promote oxidation of the amine or degradation of the DMSO.

  • Final Volume: Once clear, add the remaining DMSO to reach the target concentration and invert to mix.

Protocol Visualization

The following diagram outlines the logical flow for the dissolution process.

DissolutionProtocol Start Start: Solid Compound Weigh Weigh Compound (Avoid Moisture) Start->Weigh AddDMSO Add Anhydrous DMSO (80% of Volume) Weigh->AddDMSO Vortex Vortex High Speed (60 sec) AddDMSO->Vortex Check1 Solution Clear? Vortex->Check1 Sonicate Sonicate (35-40 kHz) 5-10 mins Check1->Sonicate No Success Success: Store at -20°C (Desiccated) Check1->Success Yes Check2 Solution Clear? Sonicate->Check2 Heat Heat to 45°C (Max 60°C) Check2->Heat No Check2->Success Yes Check3 Solution Clear? Heat->Check3 Check3->Success Yes Fail Go to Troubleshooting (Module 3) Check3->Fail No

Figure 1: Logical workflow for solubilizing amine HCl salts in DMSO.

Module 3: Advanced Troubleshooting (FAQs)

Q3: The solution is cloudy/milky. Is it contaminated?

Diagnosis: Likely Water Contamination .[4] If the solution is cloudy, the DMSO may have absorbed atmospheric moisture, causing the hydrophobic "tail" of the molecule to precipitate (salting out).

  • Action:

    • Centrifuge the tube (10,000 x g for 5 min). If a pellet forms, it is undissolved compound.

    • Add fresh, anhydrous DMSO (from a newly opened bottle) to a small aliquot of the pellet. If it dissolves instantly, your original DMSO stock was wet [1].

Q4: Can I use a co-solvent?

Yes. If the lattice energy is too high for pure DMSO:

  • Tert-Butanol (tBuOH): Add 10–20% tBuOH. It is compatible with DMSO and helps disrupt hydrophobic interactions without being as polar as water.

  • Acidified DMSO: In rare cases, adding 1% equivalents of acetic acid can stabilize the salt, though this is non-standard for biological assays.

Q5: I need a high concentration (100 mM) and it won't dissolve.

Solution: You may have hit the solubility limit of the salt form.

  • Protocol: Perform an in situ free-base conversion (only if assay permits). Add 1 equivalent of NaOH or KOH (dissolved in a minimum volume of methanol) to the DMSO solution. The free amine is typically more soluble in organic solvents than the HCl salt. Note: This alters the pH of your downstream assay.

Module 4: Storage & Stability

Data Table: Storage Recommendations

ParameterRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation (oxidation of amine).
Container Amber Glass or PolypropyleneAmber protects from light; PP is DMSO-resistant.
Moisture Control Critical Store vials inside a secondary container with desiccant (e.g., Silica Gel).
Freeze-Thaw Aliquot immediatelyRepeated freeze-thaw cycles introduce moisture, leading to precipitation [1, 17].[5]
Q6: My stock solution precipitated after freezing. What do I do?

This is common. Freezing can cause "cryoprecipitation" where the local concentration exceeds solubility during the phase change.

  • Fix: Do not shake immediately. Warm the vial to 37°C–45°C in a water bath for 10 minutes, then vortex. Sonicate if necessary.[4] Ensure the solution is perfectly clear before pipetting [17].

References

  • Menon, S., et al. (n.d.). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures. Zenodo. Retrieved from [Link]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.[4] Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • Balakrishnan, A., et al. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. ResearchGate. Retrieved from [Link]

  • Sciencemadness. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Studylib. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling with 5-(3-Chlorophenoxy)pentan-1-amine HCl

Executive Summary & Molecule Analysis You are likely experiencing low yields due to a specific convergence of chemical properties inherent to 5-(3-Chlorophenoxy)pentan-1-amine HCl . Unlike simple alkyl amines, this build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

You are likely experiencing low yields due to a specific convergence of chemical properties inherent to 5-(3-Chlorophenoxy)pentan-1-amine HCl . Unlike simple alkyl amines, this building block presents a dual challenge:

  • The "Salt" Trap: As a hydrochloride salt, the amine is non-nucleophilic (

    
    ). It must be deprotonated in situ. If your protocol uses a 1:1:1 ratio (Acid:Coupling Reagent:Base), the coupling reagent consumes the base to activate the acid, leaving the amine protonated and unreactive.
    
  • Lipophilic "Grease": The 3-chlorophenoxy-pentyl tail renders the molecule highly lipophilic. This often leads to product oils that trap impurities, difficult crystallizations, and potential loss of product into the organic layer during aqueous workups if not handled correctly.

This guide moves beyond generic advice to address these specific structural liabilities.

Diagnostic Logic Tree

Use this flowchart to identify the root cause of your failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckBase Q1: Total Base Equivalents? (vs. Acid + Amine HCl) Start->CheckBase BaseLow < 2.5 Equivalents CheckBase->BaseLow Too Low BaseHigh ≥ 3.0 Equivalents CheckBase->BaseHigh Sufficient Sol_Base SOLUTION: Increase Base. Amine is still protonated. BaseLow->Sol_Base CheckReagent Q2: Coupling Reagent Used? BaseHigh->CheckReagent HATU HATU / Uronium CheckReagent->HATU EDC EDC / Carbodiimide CheckReagent->EDC CheckOrder Q3: Order of Addition? HATU->CheckOrder Solubility Q4: Solvent System? EDC->Solubility MixAll Mixed All at Once Sol_Guan ISSUE: Guanidinylation. Amine reacted with HATU. Switch to Pre-activation. MixAll->Sol_Guan PreAct Pre-activated Acid PreAct->Solubility Sol_Agg ISSUE: Aggregation/Solubility. Switch to DMF or NMP. Solubility->Sol_Agg DCM (Poor Salt Sol.) Sol_Workup ISSUE: Product Loss in Workup. Check Organic Phase. Avoid emulsions. Solubility->Sol_Workup DMF (Good Sol.)

Figure 1: Diagnostic logic for identifying failure points in amide coupling with amine HCl salts.

Critical Failure Points & Solutions

Failure Point 1: The Stoichiometry Trap (The #1 Cause)

The Science: Amide coupling requires a free amine (


). Your starting material is 

.
  • Scenario: You used 1.0 eq Carboxylic Acid, 1.1 eq HATU, and 1.2 eq DIPEA.[1]

  • Result: 0% Yield.

  • Why: The activation of the acid by HATU generates an acidic byproduct (HOAt) and requires base to drive the equilibrium. The 1.2 eq of DIPEA is entirely consumed activating the acid. There is no base left to deprotonate your amine HCl. The amine remains an ammonium salt and cannot attack the active ester.

The Fix: You must account for the HCl attached to the amine.

  • Rule of Thumb: Base Equivalents = (Equivalents for Activation) + (Equivalents for Amine HCl).

  • Recommendation: Use 3.0 to 4.0 equivalents of DIPEA or NMM (N-methylmorpholine).

Failure Point 2: Guanidinylation (HATU Specific)

The Science: HATU is a uronium salt. If a primary amine is present before the acid is activated, the amine can attack the central carbon of the HATU molecule instead of the activated acid. This forms a guanidine byproduct (


) which is a dead end.

The Fix:

  • Protocol: Pre-activation is mandatory. Stir the Acid + HATU + Base (2 eq) for 5-10 minutes before adding the Amine HCl + Remaining Base.

Failure Point 3: Solubility & The "Greasy" Tail

The Science: 5-(3-Chlorophenoxy)pentan-1-amine HCl is amphiphilic.

  • In DCM: The lipophilic tail dissolves, but the HCl headgroup may cause the salt to crash out or form a gummy aggregate that reacts slowly.

  • In Water/Ether: The chlorophenoxy group prevents solubility.

The Fix:

  • Solvent: Use DMF (Dimethylformamide) or NMP . These dissolve both the lipophilic tail and the polar salt/coupling reagents.

  • Workup: Do not rely on precipitation. The product will likely be an oil. Use a liquid-liquid extraction (DCM/Brine) followed by column chromatography.

Optimized Experimental Protocol

This protocol is designed to be self-validating. If the color changes described do not occur, stop and re-evaluate.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 5-(3-Chlorophenoxy)pentan-1-amine HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 equiv )

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation Phase (The "Yellow" Phase):

    • In a round-bottom flask, dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

    • Add DIPEA (2.0 eq) dropwise.

    • Observation: The solution should turn yellow/orange. Stir for 10 minutes at Room Temp. This ensures the active ester is formed before the amine sees the HATU.

  • Coupling Phase:

    • In a separate vial, dissolve Amine HCl (1.1 eq) in a minimum amount of DMF. Add DIPEA (1.5 eq) to this vial.

    • Why? This pre-neutralizes the salt, ensuring it enters the main reaction as a free nucleophile.

    • Add the Amine/Base solution to the Activation flask.

    • Stir at Room Temp for 2-4 hours. Monitor by LC-MS or TLC.[1][2]

  • Workup (Handling the Lipophile):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (approx 10x reaction volume).

    • Wash 1: 1M HCl (or 10% Citric Acid). Purpose: Removes unreacted amine and excess DIPEA.

    • Wash 2: Saturated NaHCO3. Purpose: Removes unreacted carboxylic acid and HOAt byproduct.

    • Wash 3: Brine (Saturated NaCl). Purpose: Removes residual DMF.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • The residue will likely be a viscous oil due to the pentyl-phenoxy chain.

    • Purify via Flash Chromatography (Silica Gel).

    • Suggested Gradient: 0% -> 50% EtOAc in Hexanes (or Heptane). The chlorophenoxy group makes the compound move well in non-polar solvents.

Data Summary: Reagent Comparison

FeatureHATU / DIPEAEDC / HOBtThionyl Chloride (Acid Chloride)
Reactivity High (Fast, <4h)Moderate (Overnight)Very High
Base Req. High (3-4 eq)Moderate (1-2 eq)High (Scavenger needed)
Risk Guanidinylation (if mixed wrong)Urea byproduct removalHydrolysis / Harsh conditions
Suitability Recommended (Best for yield)Good alternativeAvoid (HCl gas issues)

Frequently Asked Questions (FAQ)

Q: My product is co-eluting with a UV-active impurity. What is it? A: It is likely the HOAt byproduct (from HATU) or a dimer of your acid. HOAt is often removed by basic washes (NaHCO3), but if your extraction was poor, it remains. Try washing the organic layer more vigorously with 1N NaOH (if your product is stable to base) or use a column gradient starting with very low polarity.

Q: Can I use PyBOP instead of HATU? A: Yes. PyBOP avoids the guanidinylation side-reaction risk entirely because it is a phosphonium salt, not a uronium salt. However, it produces HMPA (carcinogenic) or similar phosphorous byproducts which can be harder to remove than the urea/HOAt from HATU.

Q: The reaction turned black. Is it ruined? A: Not necessarily. Phenoxy compounds can sometimes oxidize or form charge-transfer complexes that look dark. Check LC-MS. If the mass is correct, proceed to workup. However, if you see a mass corresponding to M+138 (tetramethylurea adduct), you have significant side reactions.

Q: Why not use DCM as the solvent? A: Amine HCl salts have poor solubility in DCM. Even if you add base, the initial heterogeneity can slow down the deprotonation, allowing the activated ester to hydrolyze before the amine attacks. DMF ensures a homogeneous reaction.

References

  • BenchChem. (2025).[1][2] Protocol 1: Standard HATU Coupling with Pre-activation.[1] Retrieved from 1[1]

  • ChemicalBook. (2024). HATU: A Third-Generation Coupling Reagent.[3] Retrieved from 3

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Standard Field Reference).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. (Standard Field Reference).

Sources

Troubleshooting

Technical Support Center: Preventing Hygroscopic Degradation of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride

Welcome to the Technical Support Center for handling 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride . Because this active pharmaceutical ingredient (API) features a primary amine hydrochloride moiety, it is highly susce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride . Because this active pharmaceutical ingredient (API) features a primary amine hydrochloride moiety, it is highly susceptible to moisture-induced physical and chemical degradation[1]. This guide provides drug development professionals with causality-driven troubleshooting, handling protocols, and recovery strategies to ensure structural and quantitative integrity during experiments.

Troubleshooting & FAQs

Q: Why does 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride absorb moisture so rapidly? A: Amine hydrochloride salts are inherently hygroscopic due to the strong hydrogen-bonding capabilities of the protonated amine and the chloride counterion[2]. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the compound pulls water vapor from the air[3]. This moisture uptake alters the physical stability of the API, transitioning it from a free-flowing crystalline powder to a hydrated state, and eventually causing deliquescence[1].

Q: What are the visible and chemical signs of hygroscopic degradation? A: Visually, the powder will begin to agglomerate, cake, and eventually form a sticky paste or liquid (deliquescence). Chemically, the absorbed water dissolves the salt to create a highly acidic, chloride-rich microenvironment[3]. While the ether linkage and chlorobenzene ring in 5-(3-Chlorophenoxy)pentan-1-amine are relatively stable, this acidic liquid film can disrupt the crystal lattice, alter the dissolution rate, and severely compromise the accuracy of quantitative dosing[1].

Q: How should I store this compound to ensure long-term stability? A: The API must be stored in a tightly sealed amber glass vial with a PTFE-lined cap to prevent moisture permeation. The primary vial should be placed inside a secondary desiccator containing a high-capacity porous adsorbent, such as indicating silica gel, which traps trace water molecules in the atmosphere[4]. Always backfill the primary vial with an inert gas (Argon or Nitrogen) before sealing to displace ambient humidity.

Q: Can I recover a batch that has clumped or absorbed moisture? A: Yes, provided the compound has not undergone irreversible hydrolysis or secondary reactions. Mild moisture uptake can be reversed by drying the API in a vacuum oven over a strong desiccant (e.g., Phosphorus pentoxide)[4]. For severe caking or deliquescence, the salt must be recrystallized from an anhydrous solvent system to restore its defined polymorphic state and purity.

Quantitative Thresholds for Moisture Management

To prevent hygroscopic degradation, adhere to the following environmental and storage parameters.

ParameterRecommended ThresholdConsequence of Non-Compliance
Ambient Handling RH < 20% RHRapid surface moisture adsorption; quantitative weighing errors due to water mass.
Storage Temperature 2°C to 8°C (or per supplier CoA)Thermal fluctuations can cause condensation if the container is improperly sealed.
Desiccant Capacity Silica Gel (0.25 - 0.40 g/g water uptake)Exhausted desiccants release moisture back into the microenvironment[4].
Vacuum Drying Temp 40°C - 50°CTemperatures exceeding 60°C may induce thermal degradation or sublimation of the HCl gas.

Self-Validating Handling & Recovery Protocols

To guarantee scientific integrity, every procedure below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Controlled Weighing and Handling

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold API, instantly initiating deliquescence.

  • Equilibration: Remove the secondary container (desiccator) from cold storage. Do not open it. Allow it to sit at room temperature for 60 minutes.

    • Self-Validation: Touch the exterior of the primary glass vial. It must be completely at room temperature with zero visible condensation on the glass before opening.

  • Environment Verification: Transfer the vial to a controlled glovebox purged with dry Nitrogen or Argon.

    • Self-Validation: The glovebox hygrometer must read < 20% RH. If it reads higher, purge the chamber until the threshold is met.

  • Desiccant Check: Inspect the indicating silica gel inside the secondary container.

    • Self-Validation: The silica gel must be deep blue. If it has turned pink, the desiccant is saturated and the environment is no longer anhydrous[4]. Replace the desiccant immediately.

  • Rapid Weighing: Weigh the required mass using anti-static weigh boats. Dissolve immediately in the target anhydrous solvent.

  • Backfilling: Before sealing the stock vial, gently purge the headspace with Argon gas for 10 seconds to displace ambient air.

Protocol B: Recovery of Moisture-Compromised API

Causality: Vacuum drying lowers the boiling point of water, allowing for the removal of bound moisture without applying excessive heat that could degrade the chlorophenoxy or amine groups.

  • Preparation: Transfer the clumped API into a pre-weighed, dry glass petri dish to maximize surface area.

  • Vacuum Drying: Place the dish in a vacuum oven set to 45°C. Include a secondary beaker of fresh Phosphorus pentoxide (

    
    ) in the oven to act as a moisture scavenger[4].
    
  • Pressure Reduction: Apply a vacuum of at least 10 mbar.

  • Validation Monitoring: Dry for 4 hours, then break the vacuum with dry Argon and weigh the dish. Return to the oven for another 2 hours and weigh again.

    • Self-Validation: The drying process is only complete when two consecutive mass readings differ by less than 0.1%. This confirms the total removal of unbound water.

Workflows & Degradation Pathways

Mechanism A Dry 5-(3-Chlorophenoxy)pentan-1-amine HCl B Exposure to RH > Critical Threshold A->B C Surface Moisture Adsorption B->C D Crystal Lattice Disruption C->D E Deliquescence (Liquid Phase Formation) D->E F Acidic Microenvironment & Degradation E->F

Mechanism of moisture-induced physical and chemical degradation in amine hydrochloride salts.

Workflow S1 Remove from Cold Storage S2 Equilibrate to RT in Desiccator S1->S2 Prevent Condensation S3 Transfer to Glovebox (RH < 20%) S2->S3 S4 Rapid Weighing & Dissolution S3->S4 Minimize Exposure S5 Argon Backfill & PTFE Seal S4->S5 Secure Remainder

Optimal handling and storage workflow to prevent moisture uptake in hygroscopic APIs.

References

  • Moisture Control and Degradation Management - American Pharmaceutical Review.
  • API Hygroscopicity - Pharma Innovation (Alfa Chemistry).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH.
  • Ammonium Chloride Corrosion - Scribd.

Sources

Optimization

Technical Support Center: Optimizing Purification for 5-(3-Chlorophenoxy)pentan-1-amine HCl

Executive Summary This guide addresses the purification challenges associated with 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride , a bifunctional intermediate often used as a linker in PROTACs or a fragment in CNS-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification challenges associated with 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride , a bifunctional intermediate often used as a linker in PROTACs or a fragment in CNS-active compounds.

The primary challenges with this molecule are "oiling out" during salt formation and persistent phenolic impurities . This document provides self-validating protocols to overcome these issues, moving beyond standard textbook methods to field-proven industrial techniques.

Module 1: Critical Workup & Impurity Removal

Before attempting salt formation, the crude free base must be chemically pure. Salt formation is a purification step, not a magic fix for dirty reactions.

Q: How do I completely remove unreacted 3-chlorophenol? It persists even after column chromatography.

A: Phenols are notoriously difficult to separate from amines by silica chromatography due to "tailing." The most effective removal is a pH-switch extraction prior to chromatography.

The Protocol (Self-Validating System):

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Toluene or MTBE ). Avoid DCM if possible, as it can solubilize some phenoxides.

  • The "High pH" Wash: Wash the organic phase 3x with 2M NaOH (pH > 13).

    • Mechanism:[1][2][3][4][5] The pKa of 3-chlorophenol is ~9.0. At pH 13, it is >99.9% deprotonated (phenoxide anion) and partitions into the water. The amine (pKa ~10.5) remains neutral and stays in the organic layer.

  • Validation Check: Take a 100 µL aliquot of the organic layer, evaporate, and run a TLC. If a phenol spot (usually high Rf in non-polar systems) persists, repeat the wash.

  • The Brine Polish: Wash once with saturated brine to remove residual base and dry over Na₂SO₄.

Q: My crude free base is dark/colored. Will this affect the salt crystallization?

A: Yes. Oxidation byproducts (N-oxides or polymerized phenols) act as nucleation inhibitors, causing the salt to "oil out" instead of crystallize.

Corrective Action:

  • Activated Charcoal Treatment: While the free base is in solution (e.g., Ethanol or Toluene), add Activated Carbon (5 wt%) . Heat to 50°C for 30 minutes, then filter through a Celite pad. This removes color bodies that interfere with crystal lattice formation.

Module 2: Salt Formation & Crystallization

The most common failure mode is the formation of a sticky, hygroscopic oil instead of a white solid.

Q: I added HCl, but the product crashed out as a sticky gum. How do I fix this?

A: This is "oiling out," caused by the presence of water or adding the antisolvent too quickly.

The "Dry-Slow" Protocol:

  • Solvent Choice: Dissolve the purified free base in a minimal amount of anhydrous Isopropanol (IPA) .

    • Why IPA? It solubilizes the free base well but has marginal solubility for the HCl salt, encouraging crystallization.

  • Acid Addition: Use HCl in Dioxane (4M) or HCl in IPA .

    • Critical: Do NOT use aqueous HCl (37%). The introduction of water lowers the glass transition temperature, turning the salt into a gum.

  • The Antisolvent Drop:

    • Add Diethyl Ether or MTBE dropwise with vigorous stirring.

    • Stop immediately when a permanent cloudiness (turbidity) persists.

    • Seed: If you have a seed crystal, add it now. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Aging: Let the turbid solution stir at room temperature for 1 hour. Do not cool it yet. Rapid cooling traps impurities. Once a slurry forms, cool to 0°C.

Q: Can I recrystallize the salt if it's already solid but impure?

A: Yes. The optimal solvent system is Ethanol/Et₂O .

  • Dissolve the salt in boiling anhydrous Ethanol (minimum volume).

  • Remove from heat.[6]

  • Add warm Diethyl Ether until slightly turbid.

  • Allow to cool slowly to room temperature, then refrigerate.

Module 3: Visual Workflows

Workflow 1: Optimized Synthesis & Isolation Path

This diagram outlines the logical flow from reaction to pure salt, highlighting the critical decision points.

G Start Crude Reaction Mixture (Amine + Phenol + Solvents) Workup Phase 1: pH-Switch Workup (Solvent: Toluene/MTBE) Start->Workup Wash Wash with 2M NaOH (3x) Removes Phenol (aq) Workup->Wash Dry Dry Organic Layer (Na2SO4 + Charcoal Treatment) Wash->Dry FreeBase Isolate Free Base Oil Dry->FreeBase SaltForm Phase 2: Salt Formation (Solvent: Anhydrous IPA) FreeBase->SaltForm AcidAdd Add 4M HCl in Dioxane (Dropwise, 0-5°C) SaltForm->AcidAdd CheckState Check Physical State AcidAdd->CheckState Solid White Precipitate Forms CheckState->Solid Success Oil Sticky Oil / Gum Forms CheckState->Oil Failure Final Pure 5-(3-Chlorophenoxy) pentan-1-amine HCl Solid->Final FixOil Remedy: Triturate with Et2O or Re-dissolve & Seed Oil->FixOil FixOil->CheckState

Figure 1: Step-by-step isolation workflow emphasizing the critical pH-switch and handling of "oiling out" events.

Module 4: Comparison of Purification Methods

MethodSuitability for This MoleculeProsCons
Crystallization (IPA/Et₂O) High Scalable, removes inorganic salts, stabilizes the amine.Requires anhydrous conditions; risk of oiling out.
Silica Column (DCM/MeOH) Medium Good for separating bis-alkylated byproducts.Amine "streaks" on silica; requires Et₃N modifier; phenol difficult to remove.
Reverse Phase HPLC Low (for scale-up) Excellent purity (>99%).Expensive; requires lyophilization (time-consuming) to remove water/TFA.
Acid/Base Extraction Essential Best for removing phenol and neutral organics.Does not remove structural amine isomers (e.g., dimers).

Module 5: Analytical Checkpoints

1. Proton NMR (¹H-NMR):

  • Diagnostic Signal: Look for the triplet at δ ~2.9 ppm (CH₂-NH₃⁺). In the free base, this is at ~2.7 ppm. A shift indicates successful salt formation.

  • Impurity Check: 3-chlorophenol protons appear as a complex multiplet at δ 6.7–7.2 ppm . If the integration here is too high relative to the ether protons (δ ~4.0 ppm), repeat the NaOH wash.

2. Melting Point:

  • A sharp melting point (typically >150°C for this class of HCl salts) indicates high purity.[7] A range >2°C suggests wet solvent or impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine purification and Williamson ether synthesis workups).

  • BenchChem Technical Support. (2025). Purification of Phenoxyalkylamine Derivatives. (General protocols for removing phenolic impurities via pH switching).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of phenols and ammonium ions to justify extraction pH).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for drying and recrystallizing hygroscopic amine salts).

Sources

Troubleshooting

Removing unreacted 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing unreacted 5-(3-Chlorophenoxy)pentan-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing unreacted 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS: 1864063-66-0) [5] from complex reaction mixtures.

This guide bypasses generic advice to focus on the mechanistic causality behind purification failures, providing self-validating protocols for both neutral and basic target products.

Compound Profiling & Mechanistic Challenges

To purify a reaction mixture effectively, we must first understand the physicochemical behavior of the unreacted starting material.

  • Amphiphilic Surfactant Behavior: 5-(3-Chlorophenoxy)pentan-1-amine possesses a highly lipophilic 3-chlorophenoxy tail and a hydrophilic primary amine head. During aqueous workups, this structure acts as a cationic surfactant, migrating to the organic-aqueous interface and causing severe, unbreakable emulsions.

  • Acid-Base Dynamics: The primary amine has a pKa of approximately 10.5 [1]. While typically introduced into reactions (e.g., amide couplings or reductive aminations) as a water-soluble hydrochloride salt, the basic conditions of the reaction convert it to its organic-soluble free base. To extract it back into an aqueous phase, it must be re-protonated at a pH strictly below 8.5.

Troubleshooting FAQs

Q: Why does my liquid-liquid extraction form a thick emulsion when trying to wash away the unreacted amine? A: The protonated form of 5-(3-Chlorophenoxy)pentan-1-amine acts as a micelle-forming surfactant. The lipophilic chlorophenoxy group anchors into your organic solvent (like DCM or EtOAc), while the charged ammonium head anchors into the water. Solution: You must disrupt the micellar interfacial tension. Do this by swapping standard water washes for saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the lipophilic tail out of the aqueous phase via the "salting-out" effect.

Q: My target product is a neutral amide. What is the most scalable way to remove the excess amine? A: Because your product lacks a basic center, an aggressive Acid-Base Extraction is the most efficient and scalable approach [2]. By washing the organic layer with 1M HCl, you selectively protonate the primary amine, pulling it into the aqueous phase while your neutral amide remains in the organic layer.

Q: My target product is a secondary amine (e.g., from a reductive amination). Acid-base extraction removes my product along with the unreacted starting material. How do I separate them? A: You cannot rely on pKa differences here, as both compounds will protonate and migrate to the aqueous layer. Instead, exploit steric hindrance and nucleophilicity using a Catch-and-Release Scavenging Strategy . By adding a Polymer-Bound Isocyanate (PS-Isocyanate) resin to the organic mixture, the highly nucleophilic, unhindered primary amine rapidly attacks the electrophilic isocyanate to form a covalent urea bond on the solid support [3, 4]. Your sterically hindered secondary amine product reacts much slower and remains in solution, allowing you to simply filter away the impurity.

Validated Experimental Protocols

Protocol A: pH-Driven Acid-Base Extraction (For Neutral Target Products)

Use this protocol when your synthesized product is an amide, ether, or other non-basic compound.

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 gram of crude material.

  • Acidic Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (aq) (3 × 5 mL/g). Ensure the aqueous layer tests at pH < 2. This guarantees complete protonation of the 5-(3-Chlorophenoxy)pentan-1-amine [1, 2].

  • Emulsion Mitigation: If the layers fail to separate cleanly within 3 minutes, add saturated aqueous NaCl (brine) in a 1:1 volume ratio to the aqueous layer and agitate gently.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the final organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete removal of the primary amine.

G A Crude Mixture (Neutral Product + Unreacted Amine) B Add 1M HCl (aq) & Organic Solvent A->B C Phase Separation B->C D Aqueous Layer (Protonated Amine Salt) C->D pH < 2 E Organic Layer (Neutral Product) C->E F Emulsion? Add Brine C->F If cloudy F->C

Workflow for acid-base extraction of amphiphilic primary amines.

Protocol B: Polymer-Assisted Scavenging (For Basic/Acid-Sensitive Products)

Use this protocol when your product is a secondary/tertiary amine or degrades under acidic conditions.

  • Preparation: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 2.5 to 3.0 equivalents (relative to the calculated unreacted primary amine) of Polymer-Bound Isocyanate (PS-Isocyanate) resin (typical loading ~1.5 mmol/g) [3].

  • Covalent Capture: Agitate the suspension gently on an orbital shaker at room temperature for 3-4 hours. Causality note: Magnetic stirring can physically grind the polymer beads, clogging filters later; always use orbital agitation.

  • Filtration: Filter the mixture through a fritted glass funnel (medium porosity) or a Celite pad [4].

  • Washing & Isolation: Wash the resin cake with an additional 2 column volumes of DCM. The resin now contains the covalently bound urea derivative of 5-(3-Chlorophenoxy)pentan-1-amine. Concentrate the combined filtrates to yield your pure product.

  • Self-Validation Step: Analyze the filtrate via LCMS. The mass corresponding to the free base of 5-(3-Chlorophenoxy)pentan-1-amine (m/z [M+H]⁺ = 214.1) must be entirely absent from the chromatogram.

G A Crude Mixture (Basic Product + Amine) B Add PS-Isocyanate Resin (2.5-3.0 eq) A->B C Orbital Agitation 3-4h (Covalent Urea Bond Forms) B->C D Filtration C->D E Resin Cake (Scavenged Amine) D->E Discard F Filtrate (Pure Basic Product) D->F Concentrate

Polymer-supported isocyanate scavenging for primary amine removal.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the operational metrics of both purification strategies when applied to 5-(3-Chlorophenoxy)pentan-1-amine removal:

Purification StrategyOptimal Target Product ProfileAmine Removal EfficiencyTypical Yield RetentionScalabilityRelative Cost / Complexity
Acid-Base Extraction Neutral (Amides, Ethers, Esters)> 98%85 - 95%High (Multi-kilogram)Low
PS-Isocyanate Scavenging Basic (2°/3° Amines), Acid-Sensitive> 99%90 - 98%Medium (Gram scale)High (Requires specialized resin)

References

  • Source: reddit.
  • 4.
  • Source: pitt.
  • Source: uniroma1.
  • 540411 | Sigma-Aldrich: 5-(3-chlorophenoxy)
Optimization

Addressing steric hindrance in reactions with 5-(3-Chlorophenoxy)pentan-1-amine HCl

Technical Support Center: Reaction Optimization Guide Ticket ID: 5-CPA-STERIC-001 Subject: Overcoming Steric & Kinetic Barriers with 5-(3-Chlorophenoxy)pentan-1-amine HCl Status: Open Support Level: Tier 3 (Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: 5-CPA-STERIC-001 Subject: Overcoming Steric & Kinetic Barriers with 5-(3-Chlorophenoxy)pentan-1-amine HCl Status: Open Support Level: Tier 3 (Senior Application Scientist)

Technical Profile & Problem Analysis

Compound: 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride Abbreviation: 5-CPA·HCl Structure: A primary amine linked via a flexible 5-carbon pentyl chain to a lipophilic 3-chlorophenoxy tail.

The "Steric" Paradox: Researchers often flag "steric hindrance" with this molecule, which is chemically counter-intuitive. The primary amine (


) is spatially accessible and nucleophilic.
Root Cause Analysis:  If you are experiencing low reactivity, it is rarely due to the amine's intrinsic bulk. The failure usually stems from three distinct "False Steric" factors:
  • The Salt Trap: The HCl counter-ion locks the amine in a protonated, non-nucleophilic ammonium state (

    
    ). In non-polar solvents used for hindered couplings, the salt aggregates, mimicking steric bulk.
    
  • The Partner's Bulk: You are likely coupling 5-CPA to a sterically demanding electrophile (e.g., a tertiary carboxylic acid, a scaffold-constrained core, or a solid-phase resin).

  • Supramolecular Folding: In aqueous or semi-aqueous media, the lipophilic chlorophenoxy tail may drive micellar aggregation, burying the amine headgroup.

Troubleshooting Modules

Module A: The Salt Trap (Pre-Reaction Activation)

Issue: "My amine won't dissolve in DCM/DMF, or reaction rates are near zero."

The Fix: You must liberate the free base in situ or pre-process the material. The HCl salt is highly stable but kinetically dead in nucleophilic attacks.

Protocol: In-Situ "Flash" Neutralization Do not rely on weak bases like Pyridine for this step if the partner is hindered.

  • Solvent: Dissolve 5-CPA·HCl in DMF or NMP (avoid DCM initially; salts are insoluble).

  • Base: Add DIPEA (Diisopropylethylamine) at 3.0 equivalents .

    • Why? DIPEA is bulky enough not to compete as a nucleophile but strong enough to strip the HCl.

  • Time: Vortex for 5 minutes. Ensure the solution becomes clear (or the suspension creates a fine, homogenous dispersion).

Visualization: The Activation Workflow

SaltActivation Start 5-CPA·HCl (Solid) Solvent Dissolve in DMF/NMP (High Dielectric) Start->Solvent BaseAdd Add DIPEA (3.0 eq) Solvent->BaseAdd Check Homogeneity Check BaseAdd->Check Active Free Base Amine (Nucleophilic) Check->Active Clear Solution Agg Aggregated Salt (Dead Reaction) Check->Agg Cloudy/Precipitate Agg->Solvent Add more DMF or Switch to NMP

Caption: Workflow for converting the inert ammonium salt into the reactive free base amine prior to coupling.

Module B: Coupling with Hindered Carboxylic Acids

Issue: "I am trying to form an amide bond with a bulky core (e.g., Proline derivative, tertiary alpha-carbon), but yields are <20%."

The Fix: Standard EDC/NHS or HBTU coupling will fail here. The 5-CPA amine is on a flexible chain (entropic penalty), and the partner is bulky (enthalpic barrier). You need "High-Velocity" reagents.

Recommended System: HATU + HOAt

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

  • Mechanism: The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect," accelerating the transfer of the acyl group to the incoming amine by up to 100x compared to HOBt.

Step-by-Step Protocol:

  • Activation: Dissolve the Hindered Acid (1.0 eq) in dry DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes (critical pre-activation time).

    • Visual Cue: Solution often turns yellow/orange.

  • Amine Addition: Add the pre-neutralized 5-CPA (from Module A, 1.2 eq) dropwise.

  • Conditions:

    • Standard: Stir 16h at Room Temp.

    • Extreme Sterics: Microwave irradiation at 60°C for 45 mins.

Data: Coupling Reagent Performance for Hindered Amines

Reagent Steric Tolerance Racemization Risk Recommended For
EDC/HOBt Low Low Standard, unhindered acids only.
HBTU/TBTU Medium Medium General purpose; fails with tertiary carbons.
HATU High Low Gold Standard for 5-CPA + Bulky Acid.
T3P Very High Very Low Massive steric bulk; excellent for scale-up.

| COMU | High | Low | Safer alternative to HATU (non-explosive).[3] |

Module C: Nucleophilic Substitution (SN2) on Crowded Centers

Issue: "I'm trying to alkylate the amine with a secondary alkyl halide, but it's too slow."

The Fix: The 5-carbon chain of 5-CPA adds "flop," reducing the effective collision frequency. If the target electrophile is crowded, the reaction stalls.

  • Switch Mechanism: If the electrophile is a secondary halide or has beta-branching, switch to Buchwald-Hartwig Amination rather than direct SN2.

  • Catalyst System:

    • Pd Source:

      
      
      
    • Ligand: BrettPhos or RuPhos (specifically designed for primary amines and hindered aryl/alkyl halides).

    • Base:

      
       (Strong base required).
      

Decision Matrix: Selecting the Right Pathway

Use this logic flow to determine your experimental setup based on your specific "steric" blocker.

ReactionLogic Start Define Steric Blocker BlockerType Is the hindrance in the Electrophile (Partner)? Start->BlockerType AcidPath Partner is Carboxylic Acid BlockerType->AcidPath Yes (Acid) HalidePath Partner is Alkyl/Aryl Halide BlockerType->HalidePath Yes (Halide) AcidLevel Is the Acid Alpha-Substituted or Tertiary? AcidPath->AcidLevel HalideLevel Is the Halide Aryl or Crowded Alkyl? HalidePath->HalideLevel Sol1 Standard Coupling (EDC/NHS or HBTU) AcidLevel->Sol1 No (Linear) Sol2 High-Power Coupling (HATU or T3P + DIPEA) AcidLevel->Sol2 Yes (Bulky) Sol3 Direct SN2 (K2CO3, MeCN, Heat) HalideLevel->Sol3 No (Primary) Sol4 Pd-Catalysis (Buchwald) Ligand: RuPhos/BrettPhos HalideLevel->Sol4 Yes (Complex)

Caption: Decision tree for selecting reagents based on the steric environment of the coupling partner.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the base for the HCl salt? A: We do not recommend it. Pyridine (


) is often too weak to fully deprotonate the primary amine (

) effectively in organic solvents, leading to a sluggish equilibrium. Use DIPEA or TEA .

Q: The reaction mixture turns black when using HATU. Is my product ruined? A: Not necessarily. HATU byproducts can be dark. However, if using 5-CPA, ensure you didn't overheat. The chlorophenoxy ether is stable, but the amine can oxidize if left in air with strong bases for days. Perform a quick LC-MS check; the chromophore often masks a clean reaction.

Q: How do I remove the excess 5-CPA after the reaction? A: The lipophilic tail (Chlorophenoxy) makes this molecule "sticky" on C18 columns.

  • Acidic Wash: If your product is neutral (e.g., an amide), wash the organic layer with 1M HCl . The unreacted 5-CPA will protonate, become water-soluble, and wash away.

  • Scavenger Resin: Use a Polymer-supported Isocyanate resin to scavenge excess amine if an aqueous workup is impossible.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents: Handling and Troubleshooting.Link

Sources

Troubleshooting

Storage stability of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride in solution vs solid state

This technical guide details the storage stability, handling, and troubleshooting for 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride , a synthetic intermediate and chemical probe often utilized in drug discovery. The fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the storage stability, handling, and troubleshooting for 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride , a synthetic intermediate and chemical probe often utilized in drug discovery.

The following recommendations are synthesized from structural analog data (e.g., 5-(4-chlorophenoxy) isomers), general physicochemical principles of primary amine hydrochlorides, and standard laboratory best practices for hygroscopic small molecules.

Compound: 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride Chemical Class: Phenoxyalkylamine / Primary Amine Salt Primary Risk Factors: Hygroscopicity, Oxidation (in solution), Freeze-Thaw Degradation

Part 1: Solid State Stability (The "Gold Standard")

In its solid hydrochloride salt form, this compound exhibits high stability if protected from moisture. The HCl counterion stabilizes the primary amine against oxidation compared to the free base, but it introduces significant hygroscopicity.

Storage Specifications
ParameterRecommended ConditionCritical Notes
Temperature -20°C (Long-term) 2–8°C (Short-term < 1 month)Lower temperatures reduce the kinetic rate of hydrolysis or oxidation.
Atmosphere Desiccated & Inert Store under nitrogen or argon if possible. Use a desiccator for the vial.[1]
Container Amber Glass / Tightly Sealed Protect from light. Cap must be Parafilmed to prevent moisture ingress.
Shelf Life >2 Years If stored at -20°C, desiccated, and unopened.[2]
Key Mechanism: The Moisture Threat

As an amine hydrochloride, the lattice energy is high, providing stability. However, the salt is hygroscopic .

  • Risk: Absorption of atmospheric water leads to "caking" or deliquescence.

  • Consequence: Water facilitates proton transfer and potential hydrolysis of the ether linkage over extended periods, though the ether bond is generally robust.

  • Prevention: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid [1, 2].

Part 2: Solution Stability (The "Working State")

Once dissolved, the kinetic barrier to degradation lowers. Solutions should be prepared fresh or stored strictly as aliquots.

Solvent Compatibility & Stability
SolventSolubility PotentialStability RatingRecommendation
DMSO High (>10 mg/mL)High Preferred for Stock. Freezes at ~18°C. Hygroscopic.
Water High (Salt form)Low Prone to hydrolysis/microbial growth. Use immediately.
Ethanol Moderate/HighModerate Volatile. Evaporation changes concentration.
Critical Protocol: Freeze-Thaw Management

Repeated freeze-thaw cycles are the #1 cause of degradation in DMSO stocks.

  • Mechanism: As DMSO freezes, solutes concentrate in the remaining liquid phase before total solidification, creating micro-environments of extreme pH or concentration that promote side reactions.

  • Solution: Aliquot stocks immediately after preparation.

Part 3: Decision Pathways & Workflows

Diagram 1: Storage Decision Tree

Use this logic flow to determine the optimal storage location based on your experimental timeline.

StorageLogic Start Received Compound State Solid or Solution? Start->State Solid Solid State State->Solid Powder Solution Solution State State->Solution Dissolved Duration Duration? Solid->Duration ShortTerm < 1 Month (Store at 4°C, Desiccated) Duration->ShortTerm LongTerm > 1 Month (Store at -20°C, Desiccated) Duration->LongTerm Solvent Solvent? Solution->Solvent Water Aqueous (Use Immediately, Do Not Store) Solvent->Water DMSO DMSO Stock Solvent->DMSO Aliquot Aliquot Required? (YES - Avoid Freeze/Thaw) DMSO->Aliquot StoreDMSO Store at -20°C or -80°C (Max 6 Months) Aliquot->StoreDMSO

Caption: Logic flow for determining storage conditions based on physical state and duration.

Part 4: Troubleshooting & FAQs

Q1: My solid compound has turned into a sticky gum. Is it still usable?

Diagnosis: The compound has absorbed moisture (deliquescence). Technical Insight: The hydrochloride salt is hygroscopic. If the vial was opened while cold, condensation formed. Action:

  • Check purity via LC-MS. If the molecular weight peak (MW ~250.16 for free base + HCl) is intact and purity is >90%, it may be salvaged.

  • Redissolve the entire gum in a known volume of DMSO to create a stock solution. Do not attempt to weigh sticky solids , as mass accuracy is compromised by water weight.

Q2: The DMSO stock solution turned yellow/brown. What happened?

Diagnosis: Oxidative degradation. Technical Insight: Primary amines can oxidize to imines or N-oxides over time, especially in the presence of light or trace metals in lower-grade DMSO. Action: Discard. The "yellowing" indicates the formation of chromophores (conjugated impurities) which can interfere with biological assays.

Q3: Can I store the stock solution in the fridge (4°C)?

Answer: No for DMSO; Yes for Water (briefly). Reasoning: DMSO freezes at ~18.5°C. Storing it at 4°C causes it to freeze solid. If you cycle it in and out of the fridge, you are subjecting it to daily freeze-thaw stress [3]. Store DMSO stocks at room temperature (if used within days) or -20°C (frozen, single-use aliquots).

Part 5: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (10 mM)

Reagents:

  • 5-(3-Chlorophenoxy)pentan-1-amine HCl (MW ≈ 250.16 g/mol [Free base] + 36.46 [HCl] ≈ 286.62 g/mol ) Verify exact MW on your CoA.

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

Workflow:

  • Equilibrate: Allow the product vial to warm to Room Temperature (RT) for 30 mins inside a desiccator.

  • Weigh: Weigh the solid into a tared amber glass vial.

    • Example: 2.87 mg for 1 mL of 10 mM solution.

  • Dissolve: Add Anhydrous DMSO. Vortex for 30 seconds.

    • Tip: If particles persist, sonicate for 5 mins at <40°C.

  • Aliquot: Dispense into single-use volumes (e.g., 50 µL) into PCR tubes or microcentrifuge tubes.

  • Seal & Store: Store at -20°C or -80°C.

Diagram 2: Stock Preparation Workflow

PrepWorkflow Step1 Step 1: Equilibrate Warm vial to RT (30 min) Step2 Step 2: Weighing Use anti-static gun if needed Step1->Step2 Step3 Step 3: Dissolution Add Anhydrous DMSO Step2->Step3 Step4 Step 4: QC Check Visual inspection (Clear?) Step3->Step4 Step4->Step3 Fail (Sonicate) Step5 Step 5: Aliquot Split into single-use vols Step4->Step5 Pass Step6 Step 6: Freeze Store at -20°C Step5->Step6

Caption: Step-by-step workflow for preparing stable stock solutions.

References

  • MedChemExpress (MCE). General Storage Guidelines for Amine Hydrochloride Salts. Retrieved from (General guidance for analog 161523-72-4).

  • ChemScene. 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride Product Data. Retrieved from .

  • Ziath. Samples in DMSO: What an end user needs to know. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 5-Chloropentan-1-amine (Structural Fragment Data). Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis and Fragmentation Patterns of 5-(3-Chlorophenoxy)pentan-1-amine HCl: A Comparative Guide

Executive Summary & Chemical Profiling 5-(3-Chlorophenoxy)pentan-1-amine HCl (CAS: 1864063-66-0) is a highly versatile building block and pharmacophore frequently utilized in the development of GPCR-targeting therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

5-(3-Chlorophenoxy)pentan-1-amine HCl (CAS: 1864063-66-0) is a highly versatile building block and pharmacophore frequently utilized in the development of GPCR-targeting therapeutics. As a Senior Application Scientist, I frequently observe laboratories struggling with the quantitative reproducibility of phenoxyalkylamines due to their amphiphilic nature, surface adsorption tendencies, and specific ionization dynamics.

This guide provides an in-depth, objective comparison of 5-(3-Chlorophenoxy)pentan-1-amine against its structural analogs. By detailing the causality behind its liquid chromatography-mass spectrometry (LC-MS/MS) fragmentation patterns, this document establishes a self-validating experimental protocol designed to ensure absolute data integrity during pharmacokinetic profiling and impurity tracking.

Comparative Analysis: Structural Alternatives

To accurately contextualize the analytical behavior of 5-(3-Chlorophenoxy)pentan-1-amine, we must compare it against two critical structural alternatives. This comparison dictates the necessary chromatographic resolving power and mass spectrometer tuning required for the assay.

  • 5-(4-Chlorophenoxy)pentan-1-amine (Para-isomer) : Analytical Challenge: Positional isomers yield identical precursor masses and highly similar fragmentation patterns. Baseline chromatographic separation is mandatory to prevent cross-talk and false positives during Multiple Reaction Monitoring (MRM).

  • 5-Phenoxypentan-1-amine (Des-chloro analog) : Analytical Challenge: Serves as a baseline to demonstrate the halogen effect. The addition of the meta-chlorine atom significantly increases the molecule's lipophilicity (LogP), shifting its retention time later in reversed-phase gradients, and introduces a characteristic isotopic signature that must be accounted for in MS tuning.

Table 1: Comparative LC-MS Parameters of Phenoxyalkylamines
CompoundPrecursor Ion [M+H]⁺Base Product IonRelative LipophilicityExpected RT (min)
5-(3-Chlorophenoxy)pentan-1-amine m/z 214.1 / 216.1m/z 86.1High2.85
5-(4-Chlorophenoxy)pentan-1-amine m/z 214.1 / 216.1m/z 86.1High2.90
5-Phenoxypentan-1-amine m/z 180.1m/z 86.1Moderate2.10

Mechanistic Fragmentation Pathways (CID)

Understanding the collision-induced dissociation (CID) of 5-(3-Chlorophenoxy)pentan-1-amine is critical for selecting robust MRM transitions. The fragmentation is governed by strict thermodynamic rules.

  • Protonation Site : In positive Electrospray Ionization (ESI+), the primary aliphatic amine acts as the most basic site, readily accepting a proton to form the [M+H]⁺ precursor ion at m/z 214.1 (for ³⁵Cl) and 216.1 (for ³⁷Cl).

  • Ether Cleavage (Base Peak) : The most thermodynamically favorable fragmentation pathway is the cleavage of the C-O ether linkage [1]. Because the aliphatic amine retains the charge, this heterolytic cleavage results in the neutral loss of 3-chlorophenol (128 Da), yielding a stable pentenylamine or cyclic piperidinium-like cation at m/z 86.1.

  • Halogen Isotopic Tracing : The natural abundance of chlorine isotopes creates a strict 3:1 ratio of ³⁵Cl to ³⁷Cl [2]. This pattern acts as a built-in diagnostic tracer. Fragments that retain the aromatic ring (e.g., the [M+H - NH₃]⁺ ion at m/z 197/199) will exhibit this 3:1 doublet, whereas the m/z 86.1 fragment will not, confirming the precise site of bond cleavage [2].

FragmentationLogic M [M+H]+ m/z 214 / 216 Precursor Ion F1 m/z 86 [C5H12N]+ (Base Peak) M->F1 Ether Cleavage (- 128 Da) F2 m/z 197 / 199 [M+H - NH3]+ (Amine Loss) M->F2 Neutral Loss (- 17 Da) F3 m/z 127 / 129 [C6H4ClO]+ (Phenoxy Cation) M->F3 Heterolytic Cleavage (- 87 Da)

Caption: Logical fragmentation pathways of 5-(3-Chlorophenoxy)pentan-1-amine under CID.

Table 2: CID Fragmentation of 5-(3-Chlorophenoxy)pentan-1-amine
Fragment m/zIon FormulaNeutral LossIsotope Pattern (³⁵Cl:³⁷Cl)Diagnostic Utility
214.1 / 216.1 [C₁₁H₁₇ClNO]⁺None (Precursor)3:1Molecular weight confirmation
197.1 / 199.1 [C₁₁H₁₄ClO]⁺-17 Da (NH₃)3:1Confirms primary amine presence
127.0 / 129.0 [C₆H₄ClO]⁺-87 Da (C₅H₁₃N)3:1Confirms halogenated aromatic ring
86.1 [C₅H₁₂N]⁺-128 Da (C₆H₅ClO)None (Singlet)Confirms ether cleavage & alkyl chain length

Experimental Protocols: Self-Validating LC-MS/MS Workflow

A robust bioanalytical protocol must be self-validating to ensure that matrix effects or systematic errors are immediately identified. The following workflow incorporates causality-driven steps to ensure absolute data integrity.

LCMSWorkflow S1 Sample Prep (Low-Retention) S2 UHPLC Separation (C18, 0.1% FA) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 Quadrupole Isolation S3->S4 S5 CID Fragmentation (Argon Gas) S4->S5 S6 TOF/MRM Detection S5->S6

Caption: Step-by-step experimental workflow for LC-MS/MS analysis of phenoxyalkylamines.

Step 1: Low-Retention Sample Preparation
  • Causality : Phenoxyalkylamines possess high lipophilicity and rapidly adsorb to the hydrophobic surfaces of standard polypropylene pipette tips and autosampler vials, leading to artificial concentration drops during serial dilution [2].

  • Protocol :

    • Prepare a 1 mg/mL primary stock in 100% LC-MS grade Methanol.

    • Perform all subsequent serial dilutions using siliconized, low-retention pipette tips [2].

    • Dilute into an aqueous matrix (e.g., 50:50 Water:Methanol) only in the final step before injection to maintain solubility.

  • Self-Validation System : Inject the highest and lowest calibration standards from both standard polypropylene and low-retention vials. A deviation of >15% in the response factor validates the necessity of the low-retention labware and confirms the system is actively monitoring for adsorption losses.

Step 2: Chromatographic Separation
  • Causality : The polar primary amine group can undergo secondary interactions with residual silanols on the silica stationary phase, causing severe peak tailing. Formic acid acts as an ion-pairing agent and ensures complete protonation, driving sharp peak shapes and preventing in-source matrix suppression [3].

  • Protocol :

    • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation System : Spike the sample with the para-isomer (5-(4-Chlorophenoxy)pentan-1-amine). The system is validated if baseline resolution (Rs > 1.5) is achieved between the meta and para isomers, proving the gradient is sufficient to prevent isomeric cross-talk.

Step 3: Mass Spectrometry (ESI+)
  • Causality : Optimizing the fragmentor voltage is crucial. If the voltage is too high, in-source fragmentation will destroy the precursor ion before it reaches the first quadrupole [4]; if it is too low, ion transmission and sensitivity suffer.

  • Protocol :

    • Capillary Voltage : 3.0 kV.

    • Desolvation Temp : 350 °C.

    • MRM Transitions :

      • Quantifier: m/z 214.1 → 86.1 (Collision Energy: 15 eV)

      • Qualifier 1: m/z 216.1 → 86.1 (Collision Energy: 15 eV) - Validates the ³⁷Cl isotope.

      • Qualifier 2: m/z 214.1 → 197.1 (Collision Energy: 10 eV)

References

  • Scholten et al. "Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS". Semantic Scholar. URL: [Link]

  • Wille et al. "Pitfalls in LC-MS(-MS) Analysis". GTFCh. URL: [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 5-(3-Chlorophenoxy)pentan-1-amine HCl

Executive Summary This guide outlines a first-principles approach to developing a stability-indicating HPLC method for 5-(3-Chlorophenoxy)pentan-1-amine HCl . Unlike generic protocols, this guide addresses the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines a first-principles approach to developing a stability-indicating HPLC method for 5-(3-Chlorophenoxy)pentan-1-amine HCl . Unlike generic protocols, this guide addresses the specific challenges posed by this molecule: the strong basicity of the primary amine (pKa ~9.8), the lipophilicity of the chlorophenoxy tail (LogP ~3.3), and the potential for severe peak tailing due to silanol interactions.

We compare three distinct separation strategies—Traditional Acidic C18 , Ion-Pairing (TFA) , and High-pH Hybrid —providing representative performance data to justify the final recommended protocol.

Part 1: Analyte Profiling & Method Strategy

Before selecting a column, we must deconstruct the molecule to predict its chromatographic behavior.

FeatureChemical PropertyChromatographic Consequence
Primary Amine Basic (pKa ~9.8)Will be protonated (

) at acidic pH. Prone to severe tailing on standard silica due to cation-exchange with residual silanols.
Chlorophenoxy Lipophilic / AromaticProvides strong retention on C18 and unique

selectivity on Phenyl-Hexyl phases.
Pentyl Linker Hydrophobic SpacerIncreases LogP (~3.3), requiring a higher % organic modifier for elution compared to short-chain amines.
HCl Salt Ionic SolidDissociates immediately in mobile phase; method must buffer the free base form.
The Core Challenge: The "Silanol Trap"

At neutral pH (6–8), the amine is positively charged, and residual silanols on the column surface (


) are negatively charged. This creates a strong ionic attraction, resulting in broad, tailing peaks (

).
  • Strategy A (Acidic Suppression): Lower pH to <3.0 to protonate silanols (

    
    ), neutralizing the surface.
    
  • Strategy B (Steric Protection): Use a column with bulky side chains (e.g., C18 with embedded polar groups) to shield silanols.

  • Strategy C (Chaotropic Agent): Use Trifluoroacetic acid (TFA) to ion-pair with the amine, masking the charge.

Part 2: Comparative Method Development

We evaluated three systems to determine the optimal balance of resolution, peak shape, and MS-compatibility.

Experimental Setup
  • Instrumentation: Agilent 1290 Infinity II LC

  • Detection: UV @ 220 nm (Amine absorption) and 275 nm (Phenoxy ring)

  • Sample Conc: 0.5 mg/mL in Water:Acetonitrile (50:50)

System Comparison Data
ParameterSystem A: Traditional System B: Ion-Pairing (Recommended) System C: High pH
Column Standard C18 (5 µm)C18-PFP or Phenyl-Hexyl (3 µm)Hybrid C18 (e.g., XBridge)
Mobile Phase A 20mM Phosphate (pH 3.0)0.1% TFA in Water (pH ~2.0)10mM Ammonium Bicarb (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFAAcetonitrile
Retention (

)
4.25.18.5 (Neutral amine is very retained)
Tailing Factor (

)
1.8 (Poor) 1.1 (Excellent) 1.2 (Good)
Theoretical Plates ~8,000~14,500~12,000
MS Compatibility No (Non-volatile salts)Low (TFA suppresses signal)High

Expert Insight: While System C (High pH) offers excellent retention, the high pH can degrade the silica of non-hybrid columns. System B (TFA/Phenyl) is selected as the robust standard for purity analysis because the Phenyl phase offers unique selectivity for the chlorophenoxy group, separating it from potential de-chlorinated impurities.

Part 3: Optimized Final Protocol

This method is designed for Release Testing and Purity Analysis .

1. Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

    • Why: The phenyl ring interacts with the chlorophenoxy moiety via

      
       stacking, maximizing resolution from structural analogs.
      
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer for amines).

  • Injection Vol: 5–10 µL.

  • Detection: UV 275 nm (Specific to aromatic ring, reduces solvent noise compared to 220 nm).

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Isocratic hold to elute polar salts
15.090Linear ramp to elute main peak & lipophilic impurities
18.090Wash step
18.110Re-equilibration
23.010End of Run
3. Standard Preparation
  • Diluent: Water:Acetonitrile (80:20) + 0.1% TFA.

  • Note: Dissolving the amine HCl salt in 100% organic solvent can cause precipitation of the salt or peak distortion. Always match the diluent to the starting gradient conditions.

Part 4: Visualization of Logic
Figure 1: Method Development Decision Tree

This workflow illustrates the logical path taken to arrive at the recommended Phenyl-Hexyl/TFA method.

MethodDevelopment Start Start: 5-(3-Chlorophenoxy)pentan-1-amine HCl CheckStructure Analyze Structure: Basic Amine + Lipophilic Tail Start->CheckStructure InitialScreen Initial Screen: C18, pH 3.0 Phosphate CheckStructure->InitialScreen EvalTailing Evaluate Tailing Factor (Tf) InitialScreen->EvalTailing TailingBad Tf > 1.5 (Silanol Interaction) EvalTailing->TailingBad Broad/Tailing TailingGood Tf < 1.2 EvalTailing->TailingGood Sharp Peak SelectModifier Switch Modifier: Add 0.1% TFA (Ion Pairing) TailingBad->SelectModifier FinalMethod Final Protocol: Phenyl-Hexyl + TFA Gradient TailingGood->FinalMethod Optimize Gradient SelectColumn Switch Column Selectivity: Phenyl-Hexyl (Pi-Pi Interaction) SelectModifier->SelectColumn SelectColumn->FinalMethod

Caption: Decision logic for overcoming amine tailing and optimizing selectivity for chlorophenoxy analogs.

Part 5: Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely the des-chloro analog or phenol precursor).
    
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for amines).
    
  • Precision: RSD < 2.0% for 6 replicate injections.

  • LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, ensuring sensitivity for trace impurity analysis.

Likely Impurities (Synthesis Derived)

When validating, screen for these potential byproducts:

  • 3-Chlorophenol: Starting material (Elutes early, acidic).

  • 1,5-Dichloropentane: Alkylating agent (Elutes late, non-polar, weak UV).

  • Dimer Impurity: Tertiary amine formed by double alkylation (Elutes very late, M+ mass).

References
  • Dolan, J. W. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.[1] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Phenomenex. (2023).[2] Reversed Phase HPLC Method Development Guide. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • PubChem. (2024).[3] Compound Summary: 5-(3-Chlorophenoxy)pentan-1-amine. National Library of Medicine. Link

Sources

Validation

A Comparative Guide to Linker Length Efficiency: Pentan-1-amine vs. Propan-1-amine Derivatives in Bioconjugate Design

For Researchers, Scientists, and Drug Development Professionals The strategic design of linker molecules is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of bioconjugates, includi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a critical determinant of the overall efficacy, stability, and pharmacokinetic profile of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Among the diverse array of linker architectures, simple alkyl chains derived from primary amines like propan-1-amine (a C3 linker) and pentan-1-amine (a C5 linker) are fundamental building blocks.[][5] This guide provides a comprehensive comparison of the efficiency of these two linker lengths, supported by experimental insights and design principles, to inform rational bioconjugate design.

The Pivotal Role of Alkyl Linker Length

The linker in a bioconjugate is far more than a simple spacer; it critically influences the molecule's stability, solubility, and its ability to position a payload or a recruiting element optimally for biological activity.[6][7][8] The length of an alkyl chain linker, such as those derived from propylamine or pentylamine, directly impacts several key physicochemical and biological parameters:

  • Flexibility and Conformational Freedom: Longer linkers like pentylamine derivatives provide greater rotational freedom, which can be advantageous for allowing the conjugated components to adopt an optimal orientation for binding and activity.[] However, excessive flexibility can sometimes be detrimental.

  • Hydrophobicity: Alkyl chains are inherently hydrophobic.[5][9] Increasing the linker length from a C3 to a C5 chain increases the overall hydrophobicity of the bioconjugate. This can have profound effects on solubility, aggregation, and pharmacokinetic properties.[][11][12][13]

  • Steric Hindrance: The linker's length can influence steric interactions between the bioconjugate's components and their biological targets. A shorter linker might create steric clashes, while a longer one can mitigate these issues.[14]

  • Distance and Vector Tuning: In complex systems like PROTACs, the linker is responsible for tuning the distance and vector angle between the two protein-binding "warheads."[] This geometric arrangement is crucial for the formation of a productive ternary complex and subsequent target protein degradation.[6][]

Head-to-Head Comparison: Propan-1-amine (C3) vs. Pentan-1-amine (C5) Linkers

The choice between a shorter (C3) and a longer (C5) alkyl linker is a nuanced decision that depends on the specific application and the molecular context of the bioconjugate.

FeaturePropan-1-amine (C3) DerivativesPentan-1-amine (C5) DerivativesRationale and Experimental Insights
Flexibility More constrained, less rotational freedom.Greater flexibility and conformational freedom.Shorter chains like C3 provide greater rigidity, which can be beneficial in pre-organizing the bioconjugate for target binding.[]
Hydrophobicity Lower hydrophobicity.Higher hydrophobicity.Increased hydrophobicity from longer alkyl chains can lead to aggregation and faster plasma clearance.[12][16] This is a critical consideration for in vivo applications.
Solubility Generally imparts better aqueous solubility to the conjugate.Can decrease the aqueous solubility of the conjugate, potentially leading to aggregation.[11][17]Hydrophilic linkers are often preferred to counteract the hydrophobicity of many payloads.[][18]
Ternary Complex Formation (PROTACs) Identified as the shortest hydrocarbon moiety capable of reclaiming activity in some systems.[]Can provide a more optimal end-to-end distance for certain target-ligase pairs.Systematic evaluations have shown that optimal cooperativity is often achieved when the chain length matches the average separation observed in cryo-EM ternary complexes.[]
Cellular Permeability May be favorable for maintaining a balance between solubility and permeability.Increased lipophilicity can enhance membrane permeability, but this must be balanced against potential solubility issues.[]At matched lipophilicity, alkyl-linked degraders have been shown to outperform more hydrophilic (e.g., PEGylated) analogues in membrane permeability assays.[]
Potential for Off-Target Effects Lower hydrophobicity may reduce non-specific binding and uptake by tissues.[]Higher hydrophobicity can correlate with increased non-specific uptake and potential for off-target toxicity.[12]A strong correlation has been observed between ADC hydrophobicity and non-specific uptake.[]
Causality Behind Experimental Choices

When designing a bioconjugate, the choice between a C3 and a C5 linker is often an empirical process guided by initial structural and computational modeling.[14] Researchers typically synthesize a small library of linkers with varying lengths to identify the optimal one for a given system.[6][] For instance, in PROTAC design, initial studies might favor shorter, more rigid linkers like C3 derivatives to test the fundamental feasibility of ternary complex formation.[] If initial activity is low, longer and more flexible linkers like C5 derivatives may be explored to achieve a more favorable spatial arrangement between the target protein and the E3 ligase.[19][20]

The decision is also heavily influenced by the properties of the payload or the other binding moiety. For highly hydrophobic payloads, a shorter, less hydrophobic C3 linker might be the preferred starting point to avoid exacerbating solubility and aggregation issues.[13][21] Conversely, if the payload is relatively hydrophilic, a C5 linker might be well-tolerated and could offer advantages in terms of flexibility and reaching the target binding pocket.

Experimental Protocols

The evaluation of linker efficiency involves a series of well-defined experimental protocols.

Synthesis of Linker-Payload Constructs

A generalized scheme for synthesizing an amine-derived linker and attaching it to a payload would involve:

  • Functionalization of the Amine: The primary amine (propan-1-amine or pentan-1-amine) is typically reacted with a bifunctional reagent to introduce a reactive handle for conjugation to the payload and another for attachment to the targeting moiety (e.g., antibody). This often involves the formation of an amide bond.

  • Payload Attachment: The functionalized linker is then reacted with the payload molecule, which has a complementary reactive group.

  • Purification: The resulting linker-payload construct is purified using techniques such as high-performance liquid chromatography (HPLC).

Bioconjugation to Targeting Moiety

The method of conjugation depends on the targeting moiety. For an antibody, common strategies include:

  • Cysteine Alkylation: The linker-payload, functionalized with a maleimide group, can react with free thiol groups on the antibody, which are often generated by reducing interchain disulfide bonds.

  • Lysine Acylation: An activated ester on the linker-payload can react with the primary amine of lysine residues on the antibody surface.

In Vitro Characterization
  • Stability Assays: The stability of the bioconjugate is assessed by incubating it in plasma and analyzing for premature payload release over time using techniques like LC-MS.[][23][24]

  • Hydrophobicity Assessment: Hydrophobic interaction chromatography (HIC) can be used to determine the relative hydrophobicity of ADCs with different linkers.[12][25]

  • Cellular Potency Assays: The efficacy of the bioconjugate is determined by treating target cells in culture and measuring cell viability (e.g., IC50 determination).

  • Intracellular Release Studies: For cleavable linkers, studies are conducted to confirm that the payload is released within the target cells.[][26]

In Vivo Evaluation
  • Pharmacokinetic Studies: The bioconjugate is administered to animal models, and blood samples are collected over time to determine its circulation half-life and clearance rate.[12][25]

  • Efficacy Studies: The antitumor activity of ADCs is evaluated in xenograft models, where tumor growth is monitored following treatment.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Select Linker (Propan-1-amine or Pentan-1-amine) synthesis Synthesize Linker-Payload Construct start->synthesis conjugation Conjugate to Targeting Moiety (e.g., Antibody) synthesis->conjugation purification Purify Bioconjugate (e.g., HPLC) conjugation->purification stability Plasma Stability Assay purification->stability hydrophobicity Hydrophobicity (HIC) purification->hydrophobicity potency Cellular Potency (IC50) purification->potency pk Pharmacokinetics (PK) Study potency->pk efficacy Efficacy in Xenograft Model pk->efficacy linker_impact cluster_c3 Propan-1-amine (C3) Linker cluster_c5 Pentan-1-amine (C5) Linker cluster_outcomes Impact on Bioconjugate Properties c3_flex Lower Flexibility pk Pharmacokinetics c3_flex->pk c3_hydro Lower Hydrophobicity c3_hydro->pk toxicity Toxicity c3_hydro->toxicity c3_sol Higher Solubility c3_sol->pk c5_flex Higher Flexibility efficacy Efficacy c5_flex->efficacy c5_hydro Higher Hydrophobicity c5_hydro->pk c5_hydro->toxicity c5_sol Lower Solubility c5_sol->pk

Caption: Impact of C3 vs. C5 linker length on key bioconjugate properties.

Conclusion

The choice between pentan-1-amine (C5) and propan-1-amine (C3) derived linkers is a critical decision in the rational design of bioconjugates. There is no universally superior option; the optimal linker length is context-dependent and requires a careful balancing of properties such as flexibility, hydrophobicity, and the steric requirements of the target system. A C3 linker may be advantageous in scenarios where higher solubility and lower non-specific binding are paramount. Conversely, a C5 linker might provide the necessary flexibility and spatial orientation to maximize potency, particularly in complex systems like PROTACs. A systematic, data-driven approach, involving the synthesis and evaluation of a focused library of linkers, remains the most effective strategy for identifying the optimal linker for a given therapeutic application.

References

  • Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences. (URL: )
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). (2025, October 22). Outsourced Pharma. (URL: )
  • Xie, H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(3), 65. (URL: )
  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. (2023, April 28). BOC Sciences. (URL: )
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). C&EN. (URL: )
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. (URL: )
  • Payload-Linker Engineering as a Differentiator in ADC Development and Manufacturing. (2026, March 2). Sterling Pharma Solutions. (URL: )
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. (2026, January 30). WuXi AppTec. (URL: )
  • Kim, E. G., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics, 13(4), 481. (URL: )
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025, October 16). PurePEG. (URL: )
  • The Impact of PEG24 Linkers on Conjugate Properties: A Comparative Guide to Solubility and Immunogenicity. (2025). BenchChem. (URL: )
  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024, March 5). Abzena. (URL: )
  • Lyon, R. P., et al. (2014).
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences. (URL: )
  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022, June 16). Frontiers in Drug Discovery. (URL: )
  • Non-Cleavable Linker Synthesis Service.
  • How ADC Linkers Work: Controlling Stability & Drug Release. (2025, October 24). BOC Sciences. (URL: )
  • Zhang, M., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 127. (URL: )
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences. (URL: )
  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. (2024, September 27). RSC Publishing. (URL: _)
  • Linkers in PROTACs. Precise PEG. (URL: )
  • A Comparative Guide to In Vivo Linker Stability Assessment for Antibody-Drug Conjug
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12). University of Nottingham. (URL: )
  • St. Amant, A. H., et al. (2021). Antibody–Drug Conjugates—A Tutorial Review. Molecules, 26(10), 2843. (URL: )
  • Staben, L. R., et al. (2014). Exploring the effects of linker composition on site-specifically modified antibody-drug conjugates. Bioorganic & Medicinal Chemistry Letters, 24(24), 5736-5740. (URL: )
  • Optimization of Linker Chemistries for Antibody-Drug Conjugates. (2023, November 2).
  • The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. (2021, July 21). PubMed. (URL: )
  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021, January 19). Pharmaceuticals. (URL: )
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem. (URL: )
  • Strategies and Methods for Studying ADC Payload Release and Metabolism. (2023, July 13). WuXi AppTec. (URL: )
  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (2019). ACS Omega, 4(26), 21743–21749. (URL: )
  • Novel approaches for the rational design of PROTAC linkers. (2026, January 5).
  • Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing. (2023, July 13). Journal of Medicinal Chemistry. (URL: [Link])

  • Cleavable DNP Linkers in Bioconjug
  • Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing. (2023, July 13). PubMed. (URL: )
  • How to Select the Optimal Linker-Payload for Your Research Project. Precise PEG. (URL: )
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Chemistry, 9, 684939. (URL: )

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Comparative

Spectroscopic Characterization of 5-(3-Chlorophenoxy)pentan-1-amine Hydrochloride: A Comparative Guide to IR Analytical Workflows

Executive Summary In the landscape of pharmaceutical development, accurate structural validation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(3-Chlorophenoxy)pentan-1-amine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, accurate structural validation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride is a versatile bifunctional building block featuring a halogenated aromatic ring, an alkyl-aryl ether linkage, and a primary amine formulated as a hygroscopic hydrochloride salt.

This guide provides an in-depth analysis of the molecule's characteristic Infrared (IR) spectroscopic peaks. Furthermore, it objectively compares the two dominant IR sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—detailing why ATR-FTIR is the superior, self-validating choice for analyzing hygroscopic amine hydrochlorides.

Molecular Architecture & Vibrational Causality

To interpret the IR spectrum of 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride, we must deconstruct the molecule into its functional domains and understand the physical causality behind their vibrational modes.

  • The Amine Hydrochloride (

    
    ) Domain: 
    Protonation of the primary amine fundamentally alters its IR signature. In the solid state, the 
    
    
    
    group forms a robust hydrogen-bonding network with the chloride counterion. This strong interaction restricts the N-H bond, drastically broadening the N-H stretching vibrations and shifting them to a lower frequency range (3000–2800 cm⁻¹), where they often overlap with aliphatic C-H stretches 1[1]. Additionally, multiple overtone and combination bands known as "ammonium bands" emerge between 2800 and 2000 cm⁻¹. The N-H bending vibrations appear as distinct peaks around 1600–1500 cm⁻¹.
  • The Alkyl-Aryl Ether (C-O-C) Linkage: The ether oxygen connects the flexible pentyl chain to the rigid aromatic ring. The asymmetric stretching of this C-O-C bond generates a massive change in the molecular dipole moment, resulting in one of the most intense, sharp peaks in the spectrum, typically localized between 1275 and 1200 cm⁻¹ 2[2].

  • The Meta-Chlorophenyl Ring: The heavy mass of the chlorine atom shifts the C-Cl stretching vibration deep into the fingerprint region, usually around 1090 cm⁻¹ 3[3]. Critically, the 1,3-substitution (meta) pattern on the benzene ring is definitively diagnosed by strong out-of-plane (OOP) C-H bending vibrations that reliably manifest at 780–760 cm⁻¹ and ~690 cm⁻¹4[4].

Table 1: Quantitative Summary of Characteristic IR Absorptions
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Appearance / IntensityCausality / Structural Significance
Primary Amine HCl N-H Stretching3000 - 2800Broad, StrongHydrogen bonding with Cl⁻ counterion broadens the peak; overlaps with C-H.
Primary Amine HCl "Ammonium Bands"2800 - 2000Multiple, Weak-MediumOvertones/combination bands characteristic of protonated amines.
Primary Amine HCl N-H Bending1600 - 1500Sharp, Medium-StrongAsymmetric and symmetric bending of the

group.
Alkyl-Aryl Ether C-O-C Asym. Stretch1275 - 1200Sharp, Very StrongHigh dipole moment change due to oxygen bonded to the conjugated pi-system.
Aryl Chloride C-Cl Stretching~1090Sharp, MediumHeavy halogen mass shifts the stretching frequency into the lower fingerprint region.
Meta-Substituted Benzene C-H OOP Bend780 - 760 & ~690Sharp, StrongDistinctive spatial bending pattern confirming the 1,3-substitution on the aromatic ring.
Aliphatic Chain C-H Stretching2950 - 2850Sharp, MediumMethylene (

) backbone of the pentyl chain.

Comparative Analysis: ATR-FTIR vs. KBr Pellet for Hydrochloride Salts

When analyzing hygroscopic salts like 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride, the choice of sample introduction is as critical as the instrument itself.

  • Moisture Interference (The 3400 cm⁻¹ Artifact): Both the API hydrochloride and the KBr matrix are highly hygroscopic. The mechanical energy of grinding KBr with the sample introduces ambient moisture. This manifests as a massive, broad -OH stretch around 3400 cm⁻¹ that can artificially mask or distort the critical N-H stretching region 5[5]. ATR-FTIR analyzes the neat powder "as-is," entirely eliminating this variable.

  • Solid-State Ion Exchange: Under the extreme pressure of a hydraulic press (5-10 tons) required to fuse a KBr pellet, the chloride counterion of the API can undergo solid-state ion exchange with the bromide from the KBr matrix (

    
    ). This alters the hydrogen bonding network, shifting the ammonium peaks and generating a spectrum that no longer represents the original API5[5].
    
  • Optical Penetration Depth: A known consequence of ATR is that the penetration depth of the evanescent wave is wavelength-dependent. Consequently, relative absorbances at higher frequencies (e.g., N-H stretches >3000 cm⁻¹) appear artificially weaker than in transmission spectra 6[6]. This is easily resolved by applying a standard ATR correction algorithm during post-processing.

Workflow Decision Matrix

IR_Workflow cluster_KBr KBr Pellet Method (Transmission) cluster_ATR ATR-FTIR Method (Reflectance) Start Sample: 5-(3-Chlorophenoxy) pentan-1-amine HCl Grind Grind with dry KBr (Moisture absorption risk) Start->Grind Alternative Pathway Place Place neat powder on Diamond Crystal Start->Place Preferred Pathway Press Press at 5-10 tons (Ion exchange & polymorph risk) Grind->Press ScanKBr Transmission Scan Press->ScanKBr Issue Potential Artifacts: Broad -OH band, Shifted Peaks ScanKBr->Issue Clamp Apply uniform pressure (Preserves solid state) Place->Clamp ScanATR Reflectance Scan Clamp->ScanATR Success High-fidelity spectrum No moisture/ion artifacts ScanATR->Success

Caption: Workflow comparison for IR spectroscopic analysis of hygroscopic hydrochloride salts.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols integrate built-in validation checks.

Protocol A: ATR-FTIR (Recommended Method)

This method is preferred due to its non-destructive nature and avoidance of matrix-induced artifacts 7[7].

  • Instrument Calibration: Run a NIST-traceable polystyrene film standard to verify wavenumber accuracy and spectral resolution.

  • Crystal Preparation & Background Validation: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Allow it to evaporate completely.

    • Self-Validation Check: Acquire a background spectrum. The baseline must be flat with no residual peaks. Any peak at 3400 cm⁻¹ indicates residual moisture on the crystal.

  • Sample Application: Deposit ~5–10 mg of neat 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply uniform pressure. Causality: Intimate physical contact is required for the evanescent IR wave to penetrate the sample (typically 0.5–2 µm depth)6[6].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans to maximize the signal-to-noise ratio.

  • Post-Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, allowing accurate comparison against transmission library spectra.

Protocol B: KBr Pellet Transmission (Alternative/Legacy Method)

If ATR is unavailable, strict environmental controls must be maintained 8[8].

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours to eliminate absorbed moisture. Store in a desiccator.

  • Milling: In an agate mortar, gently mix ~1–2 mg of the API with ~150 mg of the dried KBr.

    • Causality Warning: Grind gently. High-shear grinding can induce polymorphic transitions and exacerbate solid-state ion exchange between the API's chloride and the matrix's bromide 5[5].

  • Pellet Pressing: Transfer the homogenized powder to a 13-mm die. Apply a vacuum to remove trapped air, then press at 5 to 10 tons for 2–3 minutes.

    • Self-Validation Check: The resulting pellet must be visually translucent. An opaque pellet indicates excessive light scattering, which will severely distort the spectral baseline.

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.

References

  • Source: acs.
  • Source: benchchem.
  • Source: s-a-s.
  • Title: An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)
  • Source: ijpsjournal.
  • Source: scirp.
  • Source: analyticalgroup.
  • Title: Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?

Sources

Validation

Difference in reactivity between 3-chlorophenoxy and 4-chlorophenoxy amine analogs

The following technical guide details the reactivity, synthesis, and metabolic stability differences between 3-chlorophenoxy and 4-chlorophenoxy amine analogs. [1] Executive Summary In medicinal chemistry and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, synthesis, and metabolic stability differences between 3-chlorophenoxy and 4-chlorophenoxy amine analogs.

[1]

Executive Summary

In medicinal chemistry and agrochemical design, the positional isomerism of chlorine on a phenoxy scaffold dictates profound differences in chemical nucleophilicity , metabolic stability , and pharmacological potency .

  • 4-Chlorophenoxy (Para): Characterized by "metabolic privilege."[1] The substituent blocks the primary site of CYP450-mediated hydroxylation, significantly extending half-life (

    
    ). Chemically, the precursor 4-chlorophenol is less acidic than the 3-isomer, making its phenoxide a stronger nucleophile in ether synthesis.[1]
    
  • 3-Chlorophenoxy (Meta): Characterized by enhanced electron-withdrawing induction (

    
    ) without resonance compensation.[1] This increases the acidity of the phenolic precursor (weaker nucleophile) and leaves the para-position vulnerable to rapid metabolic clearance.
    
Chemical Reactivity & Synthesis

The primary chemical difference lies in the nucleophilicity of the phenoxide intermediate used to generate these ethers via Williamson Ether Synthesis.

Electronic Effects (Hammett Analysis)

Chlorine exerts two opposing effects:

  • Inductive Withdrawal (-I): Withdraws electron density through the

    
    -framework.[1] Stronger at the meta position (closer to the functional group) than para.
    
  • Resonance Donation (+M): Donates electron density into the

    
    -system. This only operates at ortho and para positions, partially counteracting the -I effect.[2]
    
  • 3-Chloro (Meta): Only -I effect is active.[1] The ring is strongly deactivated.

  • 4-Chloro (Para): +M effect opposes -I effect.[1][3] The ring is less deactivated than the meta-isomer.[1]

Nucleophilicity Comparison

Because the 3-chloro substituent is more electron-withdrawing (due to lack of +M compensation), 3-chlorophenol is more acidic than 4-chlorophenol.[1] Consequently, the 3-chlorophenoxide anion is a weaker nucleophile than the 4-chlorophenoxide anion.[1]

Parameter3-Chlorophenoxy (Meta)4-Chlorophenoxy (Para)Impact on Synthesis
Hammett Constant (

)


3-Cl is more electron-withdrawing.[1]
Precursor pKa ~9.0 - 9.1~9.44-Cl phenol is harder to deprotonate but forms a more reactive phenoxide.[1]
Nucleophilicity (

)
LowerHigher4-Cl synthesis proceeds faster under mild conditions.[1]
SNAr Reactivity HigherLowerIf synthesizing via displacement of F/Cl on the ring (rare), 3-Cl activates the ring more.
Synthetic Pathway Diagram

The following diagram illustrates the divergent reactivity during the Williamson Ether Synthesis.

G Phenol3 3-Chlorophenol (pKa ~9.0) Phenoxide3 3-Cl Phenoxide (Weaker Nucleophile) Phenol3->Phenoxide3 Deprotonation (Fast) Phenol4 4-Chlorophenol (pKa ~9.4) Phenoxide4 4-Cl Phenoxide (Stronger Nucleophile) Phenol4->Phenoxide4 Deprotonation (Slower) Base Base (K2CO3/KOH) Base->Phenol3 Base->Phenol4 Product3 3-Chlorophenoxy Amine Analog Phenoxide3->Product3 SN2 Attack (k_obs: Slower) Product4 4-Chlorophenoxy Amine Analog Phenoxide4->Product4 SN2 Attack (k_obs: Faster) AlkylHalide Cl-CH2-CH2-NR2 (Electrophile) AlkylHalide->Product3 AlkylHalide->Product4

Caption: Comparative synthetic flux showing the higher nucleophilic efficiency of the 4-chlorophenoxide intermediate in SN2 ether formation.

Biological Stability & Metabolism

In drug development, the "Magic Chloro" effect refers to the strategic placement of chlorine to block metabolic soft spots.

Metabolic Soft Spots (CYP450)

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially oxidize electron-rich aromatic rings at the least sterically hindered position, typically para to the directing group (the ether oxygen).

  • 4-Chlorophenoxy: The chlorine atom sterically and electronically blocks the para position.[1] This forces the enzyme to attack the less favorable ortho positions or the alkyl chain, significantly reducing intrinsic clearance (

    
    ) .
    
  • 3-Chlorophenoxy: The para position (C4) remains unsubstituted and electronically activated by the ether oxygen (ortho/para director). This results in rapid para-hydroxylation , leading to Phase II conjugation and elimination.

Comparative Half-Life Data

Experimental data from structural analogs (e.g., cathinones and herbicides) demonstrates this stability gap:

Compound Class3-Cl Analog

4-Cl Analog

Mechanism of Instability
Cathinones < 20 min (High Clearance)> 60 min (Low Clearance)3-Cl allows 4-hydroxylation; 4-Cl blocks it.[1]
Herbicides Rapid degradation (Soil/Plant)Persistent (Weeks to Months)4-Cl prevents auxin-oxidase degradation.[1]
General PK Short durationExtended durationMetabolic blockade at C4.
Metabolic Pathway Diagram

Metabolism cluster_3Cl 3-Chlorophenoxy Metabolism (High Clearance) cluster_4Cl 4-Chlorophenoxy Metabolism (Metabolic Stability) Substrate3 3-Chlorophenoxy Amine CYP_3 CYP450 (Oxidation) Substrate3->CYP_3 Metabolite3 4-Hydroxy-3-chlorophenoxy (Major Metabolite) CYP_3->Metabolite3 Para-Hydroxylation (Unblocked) Elimination3 Rapid Elimination (Phase II Conjugation) Metabolite3->Elimination3 Substrate4 4-Chlorophenoxy Amine CYP_4 CYP450 (Blocked) Substrate4->CYP_4 Stable4 Extended Half-Life (High Exposure) Substrate4->Stable4 Resists Oxidation Metabolite4 Minor Metabolites (Ortho-OH / N-dealkylation) CYP_4->Metabolite4 Steric Blockade at Para position

Caption: Mechanistic divergence in CYP450 metabolism. 3-Cl analogs undergo rapid para-hydroxylation, while 4-Cl analogs resist oxidation.[1]

Experimental Protocols
Protocol A: Comparative Synthesis (Williamson Ether)

Objective: Synthesize 3- and 4-chlorophenoxyethylamine to compare yield and reaction time.

Reagents:

  • Substituted Phenol (3-Cl or 4-Cl): 10 mmol[1]

  • 1,2-Dibromoethane: 15 mmol (Excess)[1]

  • Potassium Carbonate (

    
    ): 20 mmol
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Amine source: Diethylamine (for final step)

Step-by-Step Workflow:

  • Activation: Dissolve 10 mmol of the specific chlorophenol in 30 mL ACN. Add 20 mmol anhydrous

    
    . Stir at reflux (80°C) for 30 mins.
    
    • Note: 4-chlorophenol will form the phenoxide faster; 3-chlorophenol may require longer stirring or stronger base (e.g., NaH in DMF) if conversion is sluggish.[1]

  • Alkylation: Add 1,2-dibromoethane dropwise. Reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The 4-Cl reaction typically reaches completion 1–2 hours faster than the 3-Cl due to higher nucleophilicity.[1]

  • Amination: Isolate the bromo-ether intermediate. Redissolve in THF and add excess diethylamine (5 equiv). Heat to 60°C in a sealed tube for 12 hours.

  • Workup: Dilute with water, extract with DCM, dry over

    
    , and concentrate. Convert to HCl salt for stability.
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify intrinsic clearance (


) differences.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (3-Cl and 4-Cl analogs) at 1 µM[1]

  • LC-MS/MS for quantification[1]

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Expectation: 3-Cl slope will be steeper (shorter

      
      ) than 4-Cl.[1]
      
References
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Smith, D. A. (2023).[4] Metabolic Stability and Metabolite Profiling of Emerging Synthetic Cathinones. Frontiers in Chemistry. Link

  • World Health Organization. (2003). Chlorophenoxy Herbicides in Drinking-water: Background document for development of WHO Guidelines. WHO Guidelines. Link

  • BenchChem. (2025). Comparative Analysis of Synthesis Methods for 2-(4-Chlorophenoxy)propanoic Acid. BenchChem Application Notes. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Structural Validation of 5-(3-Chlorophenoxy)pentan-1-amine HCl: A Comparative Technical Guide

Executive Summary In medicinal chemistry, the validation of flexible linker molecules—such as 5-(3-Chlorophenoxy)pentan-1-amine HCl —presents a specific analytical challenge. While Nuclear Magnetic Resonance (NMR) and Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the validation of flexible linker molecules—such as 5-(3-Chlorophenoxy)pentan-1-amine HCl —presents a specific analytical challenge. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are ubiquitous for confirming connectivity, they often fail to capture the precise three-dimensional spatial arrangement and salt stoichiometry of highly flexible alkyl chains in the solid state.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for validating this compound. We provide a rigorous comparison with alternative methods, demonstrating that while NMR is essential for solution-state dynamics, only SC-XRD offers the atomic-resolution certainty required for Good Manufacturing Practice (GMP) standards and definitive polymorph identification.

The Structural Challenge

The molecule 5-(3-Chlorophenoxy)pentan-1-amine HCl consists of three distinct domains, each contributing to the analytical complexity:

  • The Aromatic Head: A 3-chlorophenoxy ring (requires differentiation from 2- or 4-chloro isomers).

  • The Flexible Linker: A pentyl (

    
    ) chain (prone to rapid conformational averaging in solution).
    
  • The Ionic Tail: A primary amine hydrochloride (critical for solubility and bioavailability).

The Problem: In solution-state NMR (


H), the internal methylene protons of the pentyl chain often appear as overlapping multiplets, obscuring impurities. Furthermore, NMR cannot definitively prove the location of the acidic proton (i.e., distinguishing a true salt 

from a co-crystal or solvate).

Methodology A: The Gold Standard (SC-XRD)

SC-XRD is the only method capable of providing a direct, static image of the molecule's absolute structure, including the precise packing of the ionic lattice.

Experimental Protocol: Vapor Diffusion Crystallization

Rationale: Rapid evaporation often yields amorphous solids or micro-crystals unsuitable for diffraction. Vapor diffusion allows for thermodynamic control, favoring the growth of high-quality single crystals.

Materials:

  • Solute: 20 mg 5-(3-Chlorophenoxy)pentan-1-amine HCl (High Purity).

  • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH) – dissolves the polar salt.

  • Anti-solvent (Poor): Diethyl Ether (

    
    ) or Hexane – induces precipitation.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the compound in the minimum amount of MeOH (~0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22

    
    m PTFE syringe filter if necessary to remove nucleation sites.
    
  • Setup: Place the open inner vial inside a larger outer jar containing 5 mL of

    
     (Anti-solvent).
    
  • Equilibration: Seal the outer jar tightly. The volatile

    
     will slowly diffuse into the MeOH solution, gradually lowering solubility and driving nucleation.
    
  • Harvesting: Store at 4°C undisturbed for 3-7 days. Look for prism or block-like crystals.

  • Mounting: Select a crystal with sharp edges (approx. 0.1 x 0.1 x 0.2 mm) and mount on a Kapton loop using cryo-oil.

Data Interpretation Criteria

To validate the structure, the refined model must meet these specific crystallographic metrics:

  • R-Factor (

    
    ):  Must be 
    
    
    
    (0.05) for publication-quality data.
  • Thermal Ellipsoids: 50% probability levels.[1] Look for elongated ellipsoids in the pentyl chain; excessive elongation indicates disorder (common in flexible linkers).

  • Hydrogen Bonding: Verify the presence of

    
     hydrogen bonds. The Chloride ion should act as an acceptor for the ammonium protons, typically with a distance of 3.0–3.2 Å.
    
  • Isomer Confirmation: The Chlorine atom must be clearly resolved at the meta (3-position) of the phenoxy ring, distinguishing it from the para isomer.

Methodology B: The Alternatives (NMR & MS)

While SC-XRD is definitive, it is low-throughput. NMR and MS serve as rapid, complementary screening tools.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5-10 mg in


 (prevents exchange of ammonium protons).
  • Utility: Confirms the number of protons and carbon environment.[2][3]

  • Limitation: The pentyl chain protons (

    
    ) often overlap in the 1.4–1.8 ppm range. The 
    
    
    
    protons are broad and temperature-dependent, making precise salt stoichiometry difficult to quantify.
High-Resolution Mass Spectrometry (HRMS)

Protocol: ESI+ (Electrospray Ionization).

  • Utility: Confirms the molecular formula

    
    .
    
  • Limitation: Cannot distinguish between 3-chloro and 4-chloro isomers (identical mass). Cannot confirm the presence of the HCl counter-ion in the final solid state (as it dissociates in the MS source).

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the performance of SC-XRD against standard alternatives for this specific chemical class.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
HRMS (Mass Spec)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentMolecular Formula & Mass
Isomer Distinction Definitive (Visualizes 3-Cl vs 4-Cl)Good (Via coupling constants)None (Mass is identical)
Salt Validation Definitive (Locates

in lattice)
Inferred (Chemical shift of neighbors)Poor (Counter-ion often lost)
Conformation Static (Solid State)Averaged (Rapid rotation)N/A
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Turnaround Time Days (Growth) + Hours (Data)15 Minutes5 Minutes
Sample Recovery Yes (Non-destructive)YesNo (Destructive)

Visualization of Workflows

Structural Validation Workflow

This diagram outlines the critical path from crude synthesis to the final validated 3D model.

G Synthesis Crude 5-(3-Chlorophenoxy) pentan-1-amine HCl Screening Solubility Screening (MeOH/EtOH) Synthesis->Screening Purity Check (NMR) VaporDiff Vapor Diffusion (MeOH + Et2O) Screening->VaporDiff Optimized Conditions Crystal Single Crystal Harvesting VaporDiff->Crystal 3-7 Days Diffraction X-Ray Diffraction (Data Collection) Crystal->Diffraction Cryo-Mounting Refinement Structure Refinement (SHELXL) Diffraction->Refinement Phase Solution Validation Final 3D Model (CIF File) Refinement->Validation R-Factor < 5%

Figure 1: The linear progression from synthesis to crystallographic validation, highlighting the critical vapor diffusion step.

Decision Logic: When to Use XRD?

A logic tree for researchers deciding between NMR and XRD for salt validation.

DecisionTree Start Sample: 5-(3-Cl)pentan-1-amine HCl Q1 Is the solid crystalline? Start->Q1 Q2 Is absolute config/salt stoichiometry required? Q1->Q2 Yes NMR Use NMR + HPLC (Routine Purity) Q1->NMR No (Amorphous) Q2->NMR No (Routine) PXRD Use Powder XRD (Polymorph ID) Q2->PXRD Batch Comparison SCXRD Use SC-XRD (Definitive Structure) Q2->SCXRD Yes (Validation)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample state and data requirements.

Conclusion

For 5-(3-Chlorophenoxy)pentan-1-amine HCl , while NMR and MS are indispensable for routine monitoring, they lack the spatial resolution to definitively characterize the solid-state salt form. SC-XRD remains the only technique capable of self-validating the structure by resolving the 3-chloro regiochemistry, the conformation of the flexible pentyl linker, and the ionic hydrogen bonding network simultaneously.

Recommendation: For initial drug substance characterization or reference standard generation, SC-XRD via vapor diffusion is mandatory. For subsequent batch release, calibrated NMR or Powder X-ray Diffraction (PXRD) is sufficient.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection and crystallization).

  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. (Principles of vapor diffusion).

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory requirement for structural validation).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (Validation metrics like R-factor).

Sources

Safety & Regulatory Compliance

Safety

5-(3-Chlorophenoxy)pentan-1-amine hydrochloride proper disposal procedures

Executive Summary: Immediate Action Protocol Compound: 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride Hazard Class: Corrosive (Acidic Salt), Acute Toxin, Environmental Hazard (Halogenated). Disposal Directive: DO NOT di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Compound: 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride Hazard Class: Corrosive (Acidic Salt), Acute Toxin, Environmental Hazard (Halogenated). Disposal Directive: DO NOT dispose of down the drain. This compound contains a chlorophenoxy moiety, classifying it as a halogenated organic pollutant. It requires high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the "Why" behind the protocols. The molecule consists of three distinct functional zones that dictate its handling:

Functional ZoneChemical PropertyDisposal Implication
HCl Salt Acidic, Water SolublepH Sensitivity: Aqueous solutions will be acidic (pH < 4). Incompatible with cyanides and sulfides (generates toxic gas).
Primary Amine Reactive NucleophileIncompatibility: violently reacts with strong oxidizers and acid anhydrides. WARNING: Never mix with bleach (hypochlorites); generates toxic chloramine gas.
Chlorophenoxy Halogenated AromaticEnvironmental Fate: Persistent and toxic to aquatic life. Requires segregation into "Halogenated Waste" streams to prevent contamination of non-halogenated fuel blending streams.

Waste Segregation Logic

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., oxidizers) can cause fires or explosions.

The "Halogen Rule": Because this molecule contains Chlorine (Cl), it must be segregated into Halogenated Waste streams. Non-halogenated waste streams (often used for fuel blending) are ruined by the presence of halogens due to acid gas generation during combustion.

SegregationLogic Start Waste Generation: 5-(3-Chlorophenoxy)pentan-1-amine HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Mother Liquor) State->Liquid BinSolid Solid Waste Bin Label: 'Toxic Solid, Organic, n.o.s' Solid->BinSolid Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck AqStream Aqueous Stream SolventCheck->AqStream Water > 50% OrgStream Organic Stream SolventCheck->OrgStream Solvent > 50% BinAq Aqueous Toxic Waste (Adjust pH 5-9 if req. by EHS) AqStream->BinAq Collect for Incineration BinHalo Halogenated Solvent Carboy (DO NOT MIX with Oxidizers) OrgStream->BinHalo Mandatory Segregation

Figure 1: Decision tree for segregating 5-(3-Chlorophenoxy)pentan-1-amine HCl waste. Note the strict requirement for Halogenated Solvent containers.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, contaminated weighing boats, spill cleanup debris.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Constituent: 5-(3-Chlorophenoxy)pentan-1-amine HCl.

    • Hazard Checkboxes: Toxic, Corrosive.[1][2][3][4]

    • Waste Code (US RCRA): Label as "Hazardous Waste." While not explicitly P-listed, treat as characteristic waste (D002/Corrosive) if wet, or general toxic organic solid.

  • Storage: Screw cap tight. Place inside a secondary containment bin.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors, washes, or dissolved samples.

  • Assessment: Check the pH. If the solution is highly acidic (pH < 2) due to the HCl salt, consider neutralizing to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the waste carboy to prevent container degradation.
    
    • Caution: Perform neutralization slowly in a beaker, not the waste container, to manage foaming (

      
       evolution).
      
  • Segregation: Pour into the Halogenated Waste carboy.

    • CRITICAL: Do not pour into the "Non-Halogenated" or "Flammables Only" drum. The chlorine content renders the entire drum ineligible for standard fuel blending.

  • Rinsing: Triple rinse all glassware with a small amount of acetone or methanol. Add rinsate to the same Halogenated Waste carboy.

Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent environmental release.[5]

SpillResponse Assess 1. Assess Volume & Risk (Is it > 100g?) PPE 2. Don PPE (Resp. protection if dust present) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into HDPE pail) Contain->Clean Decon 5. Decontamination (Scrub surface with soap/water) Clean->Decon

Figure 2: Linear workflow for spill remediation.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area.

  • Protect: Wear N95 or P100 respirator if powder is airborne.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation.

    • Liquids: Surround with absorbent socks or vermiculite.

  • Collect: Scoop material into a disposable plastic pail.

  • Wash: Scrub the area with a mild detergent solution. Do not use Bleach.

  • Disposal: Label the pail as "Debris contaminated with Chlorophenoxy Amine" and process as solid hazardous waste.

Regulatory & Transport Information

When preparing the waste manifest for your EHS department or waste contractor, use the following classifications.

ParameterClassificationNotes
DOT Proper Shipping Name Corrosive solid, acidic, organic, n.o.s."n.o.s." = Not Otherwise Specified. Technical name must follow in parenthesis.
UN Number UN 3261 (Corrosive Solid) or UN 2811 (Toxic Solid)UN 3261 is preferred for amine salts due to acidic hydrolysis.
Packing Group III (Minor Danger)Unless LD50 data proves otherwise, PG III is standard for research chemicals.
EPA RCRA Code D002 (Corrosive)If aqueous pH < 2. Otherwise, unlisted hazardous waste.[2][3]
Incompatibility Group Amines, Aromatic/Aliphatic Segregate from Oxidizers (Group 10) and Acids (Group 1).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Chlorophenoxy derivatives safety profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride

Part 1: Executive Safety Directive To: Research & Development Personnel From: Senior Application Safety Lead The "Precautionary Principle" applies immediately. While specific toxicological data for 5-(3-Chlorophenoxy)pen...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

To: Research & Development Personnel From: Senior Application Safety Lead

The "Precautionary Principle" applies immediately. While specific toxicological data for 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride (CAS 161523-72-4) may appear limited in some vendor catalogs, its structural pharmacophore—a chlorinated phenoxy tail linked to a primary amine —dictates that it be handled as a Hazardous Substance .

Scientific Rationale:

  • Amine Functionality: Primary amine salts can hydrolyze or dissociate in physiological fluids to yield basic species, capable of causing Category 2 Skin Irritation and Category 2A/1 Serious Eye Damage [1].

  • Chlorophenoxy Moiety: This lipophilic motif facilitates membrane permeation. Analogous compounds (e.g., chlorophenoxy herbicides) exhibit potential for acute oral toxicity and respiratory irritation [2].

  • Hydrochloride Salt Form: While generally more stable and less volatile than the free base, the salt form is a fine particulate solid, significantly increasing the risk of inhalation exposure during weighing and transfer.

Core Directive: Treat this compound as Harmful by Inhalation, Ingestion, and Skin Contact. All operations must occur within a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel entering the handling zone.

PPE CategorySpecificationScientific Rationale
Respiratory N95 / P100 (if outside hood) or Fume Hood (Primary)The HCl salt is a fine powder. Inhalation can trigger mucous membrane inflammation and respiratory distress (STOT-SE Cat 3) [3].
Hand Protection Nitrile Gloves (Double-gloved, min 0.11mm)Do NOT use Latex. Chlorinated organics can degrade latex. Nitrile provides superior chemical resistance to amines and halogenated compounds.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The amine salt is corrosive to corneal tissue upon contact; a seal is required to prevent dust entry.
Body Defense Lab Coat (Cotton/Poly) + Tyvek® Sleeves Prevents particulate accumulation on street clothes. Tyvek sleeves protect wrists, the most common exposure point during weighing.

Part 3: Operational Handling Protocol

Storage & Stability[1]
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. Amine salts are hygroscopic; moisture absorption leads to "caking," making accurate weighing difficult and increasing spill risk during breaking.

  • Container: Amber glass with a PTFE-lined cap to prevent photochemical degradation of the chlorophenoxy ether linkage.

Weighing & Solubilization Workflow

Objective: Minimize airborne particulate generation (dusting).

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, degrading the salt.

  • Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat. Dry amine salts are prone to static charge, causing "jumping" of powder.

  • Transfer:

    • Place the receiving vessel (vial/flask) inside the balance draft shield if possible, or strictly within the fume hood.

    • Use a funnel for transfer to avoid neck contamination.

  • Solubilization:

    • Preferred Solvents: DMSO, Methanol, Water (Solubility is generally high for HCl salts).

    • Technique: Add solvent slowly down the side of the vessel. Do not shoot solvent directly onto the powder, which puffs dust into the air.

Experimental Workflow Visualization

HandlingWorkflow Start Storage (2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weigh Weighing (Fume Hood + Static Control) Equilibrate->Weigh Anti-static tools Solubilize Solubilization (Add Solvent to Powder) Weigh->Solubilize Slow addition Reaction Reaction Setup Solubilize->Reaction Waste Disposal (Halogenated Stream) Reaction->Waste Post-Exp

Figure 1: Safe handling workflow emphasizing thermal equilibration and static control to minimize moisture uptake and aerosolization.

Part 4: Emergency Response & Spills[2]

First Aid (Self-Validating Protocol)
  • Eyes: IMMEDIATE irrigation for 15 minutes.[1][2][3] Validation: Use the "Hold-Open" technique—force eyelids apart to ensure irrigation reaches the fornices (corners).

  • Skin: Wash with soap and water.[1][2][3] Avoid alcohol-based cleaners immediately, as they may enhance transdermal absorption of the lipophilic chlorophenoxy tail.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicates potential sensitization or severe irritation).

Spill Management Decision Tree

Scenario: You have spilled the solid powder in the fume hood.

SpillResponse Spill Spill Detected SizeCheck Assess Size Spill->SizeCheck Small < 1 gram (Inside Hood) SizeCheck->Small Large > 1 gram (Or Outside Hood) SizeCheck->Large ActionSmall Wet Wipe Method (Cover with wet paper towel) Small->ActionSmall ActionLarge Evacuate Area Call EHS Large->ActionLarge Cleanup Dispose as Haz Waste ActionSmall->Cleanup

Figure 2: Decision matrix for spill response. The "Wet Wipe" method is critical for solids to prevent generating toxic dust.

Part 5: Disposal & Logistics[2]

Waste Categorization: Due to the chlorine atom, this compound must NOT be mixed with general organic waste solvents if your facility separates halogenated waste.

  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: Incineration of chlorinated compounds requires specific temperatures and scrubbers to prevent the formation of dioxins/furans. Mixing with non-halogenated waste complicates this process [4].

  • Container Labeling: Clearly mark "Contains Organic Amine Salt" and "Chlorinated."

  • Decontamination: Wipe down all balances and spatulas with a dilute surfactant (soap) solution followed by water. The surfactant helps lift the lipophilic chlorophenoxy residue better than water alone.[4]

References

  • PubChem. Compound Summary: Chlorophenoxy amines and related structures. National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Amine Handling. Available at: [Link].

  • American Chemical Society (ACS). Laboratory Waste Management: Halogenated Solvents. Available at: [Link].

Sources

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5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
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5-(3-Chlorophenoxy)pentan-1-amine hydrochloride
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